1-Tetradecyl-3-Methylimidazolium Bromide
Description
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Properties
IUPAC Name |
1-methyl-3-tetradecylimidazol-1-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;/h16-18H,3-15H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPSZHWFVLHSJM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-tetradecyl-3-methylimidazolium bromide molecular formula and weight
An In-Depth Technical Guide to 1-Tetradecyl-3-methylimidazolium Bromide for Advanced Research Applications
Introduction: Unveiling a Versatile Ionic Liquid
1-Tetradecyl-3-methylimidazolium bromide, often abbreviated as [C14MIm]Br, is a prominent member of the imidazolium-based ionic liquid family. These salts are characterized by their organic cation and inorganic/organic anion, which result in a melting point below 100°C. The unique structure of [C14MIm]Br, featuring a hydrophilic imidazolium head and a long hydrophobic tetradecyl tail, imparts amphiphilic properties. This dual nature makes it not only a valuable solvent but also a highly effective surfactant.[1] Its distinct physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned it as a critical component in diverse scientific fields, from materials science to drug delivery systems.[1][2] This guide offers a comprehensive overview of its molecular characteristics, synthesis, and key applications for researchers and drug development professionals.
Core Molecular and Physical Properties
A precise understanding of the fundamental properties of [C14MIm]Br is essential for its effective application in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C18H35BrN2 | [3][4] |
| Molecular Weight | 359.4 g/mol | [3][4] |
| IUPAC Name | 1-methyl-3-tetradecylimidazol-1-ium bromide | [3][4] |
| CAS Number | 471907-87-6 | [5][6] |
| Canonical SMILES | CCCCCCCCCCCCCCN1C=CC.[Br-] | [3] |
| Appearance | Solid, semi-solid, or liquid | [7] |
| Melting Point | 56 °C | [5] |
| Purity | Typically ≥98% | [6][8] |
Synthesis Pathway and Mechanistic Insights
The synthesis of 1-tetradecyl-3-methylimidazolium bromide is typically achieved through a direct quaternization reaction, a type of nucleophilic substitution (SN2) reaction.[9] This method is favored for its efficiency and high yield.
Causality in Experimental Design
The choice of reactants is straightforward: 1-methylimidazole serves as the nucleophile, and 1-bromotetradecane is the alkylating agent.[9] The nitrogen atom on the imidazole ring attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion. The reaction is often performed using equimolar amounts of the reactants to ensure complete conversion and minimize residual starting materials.[9] While the reaction can proceed without a solvent, an appropriate solvent can be used to facilitate mixing and control the reaction temperature. The final product is typically purified through washing and drying to remove any unreacted starting materials or impurities.
Visualizing the Synthesis Workflow
The following diagram illustrates the synthetic route for 1-tetradecyl-3-methylimidazolium bromide.
Caption: Synthetic pathway for 1-tetradecyl-3-methylimidazolium bromide.
Detailed Experimental Protocol: Synthesis of [C14MIm]Br
This protocol describes a standard laboratory procedure for the synthesis of 1-tetradecyl-3-methylimidazolium bromide.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole (e.g., 0.1 mol) and 1-bromotetradecane (e.g., 0.1 mol).[9]
-
Reaction Conditions: Heat the mixture with stirring at a controlled temperature (e.g., 70-80°C) for 24-48 hours. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The resulting product is often a viscous liquid or a waxy solid.
-
Purification: Wash the crude product multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.[9] During each wash, stir the mixture vigorously and then allow the phases to separate. Decant the solvent layer.
-
Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 60°C) for several hours to remove any residual solvent and moisture. The final product should be a high-purity ionic liquid.[8]
Applications in Research and Drug Development
The unique properties of 1-tetradecyl-3-methylimidazolium bromide make it a versatile tool in various scientific applications.
As a Surfactant and Emulsifier
Due to its amphiphilic structure, [C14MIm]Br exhibits excellent surfactant properties.[8] It can self-assemble in aqueous solutions to form micelles above a certain concentration known as the critical micelle concentration (CMC).[1] This behavior is crucial for:
-
Drug Delivery: The hydrophobic core of the micelles can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.
-
Nanoparticle Synthesis: It can act as a template or stabilizing agent in the synthesis of structured nanomaterials, such as mesoporous silica nanoparticles.[2]
-
Emulsification: It is effective in stabilizing oil-in-water or water-in-oil emulsions, which is relevant in pharmaceutical formulations like creams and lotions.
As a Specialty Solvent in Chemical Synthesis
As an ionic liquid, [C14MIm]Br offers a unique solvent environment for chemical reactions.[8] Its low vapor pressure makes it a safer alternative to volatile organic solvents, while its ionic nature can influence reaction rates and selectivity.
Antimicrobial and Antitumor Potential
Research has shown that certain imidazolium-based ionic liquids, including those with long alkyl chains, possess biological activity. Studies have investigated the antibacterial and antitumor properties of [C14MIm]Br, suggesting its potential as a lead compound for developing new therapeutic agents.[9]
Workflow for Evaluating Micelle-Based Drug Encapsulation
The following diagram outlines a typical experimental workflow for utilizing [C14MIm]Br to encapsulate a hydrophobic drug.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CAS # 471907-87-6, 1-Tetradecyl-3-methylimidazolium bromide, 1-Methyl-3-tetradecylimidazolium bromide - chemBlink [chemblink.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-tetradecyl-3-methylimidazolium bromide | 471907-87-6 [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of [C₁₄MIM][Br] in Ionic Liquid Chemistry
An In-Depth Technical Guide to the Synthesis of 1-Tetradecyl-3-methylimidazolium Bromide
1-Tetradecyl-3-methylimidazolium bromide, often abbreviated as [C₁₄MIM][Br], is a prominent member of the imidazolium-based ionic liquid family. These compounds, which are salts with melting points below 100°C, have garnered significant attention across various scientific disciplines. The unique structure of [C₁₄MIM][Br], featuring a positively charged imidazolium head and a long, nonpolar tetradecyl tail, imparts amphiphilic properties, making it a versatile surfactant, catalyst, and template in materials science.[1][2] Its applications range from serving as a medium for chemical synthesis to its use in creating structured mesoporous materials and its potential as an antimicrobial agent.[3][4]
This guide provides a detailed, scientifically grounded protocol for the synthesis, purification, and characterization of 1-tetradecyl-3-methylimidazolium bromide, designed for researchers and professionals in chemistry and drug development. The narrative emphasizes the rationale behind procedural steps, ensuring a deep understanding of the underlying chemical principles.
Core Synthesis Pathway: The Menshutkin Reaction
The most direct and widely adopted method for synthesizing 1-tetradecyl-3-methylimidazolium bromide is through a quaternization reaction, a specific type of S N 2 (bimolecular nucleophilic substitution) reaction known as the Menshutkin reaction.
Mechanism Rationale: In this reaction, the lone pair of electrons on the N-3 nitrogen atom of 1-methylimidazole acts as a nucleophile. This nucleophile attacks the electrophilic carbon atom of 1-bromotetradecane that is bonded to the bromine atom. Bromine, being a good leaving group, is displaced, resulting in the formation of a new carbon-nitrogen bond. This process creates the 1-tetradecyl-3-methylimidazolium cation and a bromide anion, which associate to form the ionic liquid salt. The reaction is typically facilitated by heating to overcome the activation energy barrier and increase the rate of collision between the reactants.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-tetradecyl-3-methylimidazolium Bromide ([C14mim][Br])
Introduction
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a versatile class of compounds with applications spanning catalysis, electrochemistry, and drug delivery. Their tunable physicochemical properties, a direct consequence of the vast possible combinations of cations and anions, allow for the design of "designer solvents" tailored for specific applications. Within this class, 1-tetradecyl-3-methylimidazolium bromide, hereafter referred to as [C14mim][Br], has garnered significant attention. Its amphiphilic nature, arising from the combination of a hydrophilic imidazolium headgroup and a long hydrophobic tetradecyl chain, imparts unique surface-active properties, making it a subject of interest for researchers, particularly in the fields of materials science and drug formulation.[1][2]
This technical guide provides a comprehensive overview of the core physicochemical properties of [C14mim][Br]. It is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also insights into the experimental methodologies and the scientific principles governing its behavior.
Molecular and General Properties
[C14mim][Br] is an imidazolium-based ionic liquid. The cation consists of an imidazole ring substituted with a methyl group and a tetradecyl alkyl chain. This structure is fundamental to its properties, particularly its surface activity and self-assembly in aqueous solutions.
| Property | Value | Source |
| Molecular Formula | C18H35BrN2 | [3][4][5] |
| Molecular Weight | 359.39 g/mol | [3][4] |
| CAS Number | 471907-87-6 | [3][4][6] |
| Appearance | White powder or solid | [7] |
| Purity | Typically ≥98% | [1][4] |
| Melting Point | 20.8 °C | [4] |
Synthesis of [C14mim][Br]
The synthesis of [C14mim][Br] is typically achieved through a quaternization reaction, a type of SN2 reaction. This involves the alkylation of 1-methylimidazole with a long-chain alkyl halide, in this case, 1-bromotetradecane.
Experimental Protocol: Synthesis of [C14mim][Br]
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-bromotetradecane. A solvent such as acetonitrile can be used to facilitate the reaction.
-
Reaction: The mixture is typically heated under reflux with continuous stirring. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting product is then washed multiple times with a non-polar solvent, such as ethyl acetate or diethyl ether, to remove any unreacted starting materials.
-
Drying: The purified [C14mim][Br] is then dried under vacuum to remove any residual solvent.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Density and Viscosity
The density and viscosity of ionic liquids are fundamental properties that influence their behavior as solvents and in mass transport processes. For the [Cnmim][Br] series, both density and viscosity are expected to be influenced by the length of the alkyl chain.
-
Density: The density of 1-alkyl-3-methylimidazolium based ionic liquids generally decreases with an increase in the alkyl chain length. This is attributed to the less efficient packing of the longer alkyl chains. Density also decreases linearly with increasing temperature. [8]* Viscosity: In contrast to density, the viscosity of 1-alkyl-3-methylimidazolium based ionic liquids tends to increase with the length of the alkyl chain due to stronger van der Waals interactions. [8][9]Viscosity is also highly dependent on temperature, decreasing significantly as temperature increases.
Experimental Protocol: Density and Viscosity Measurement
-
Density Measurement (Vibrating Tube Densimeter):
-
A small sample of the ionic liquid is introduced into a U-shaped borosilicate glass tube.
-
The tube is electromagnetically excited to vibrate at its characteristic frequency.
-
The frequency of vibration is precisely measured, which is directly related to the density of the sample.
-
Measurements are performed at various controlled temperatures.
-
-
Viscosity Measurement (Rotational Viscometer):
-
The ionic liquid sample is placed in a temperature-controlled sample holder.
-
A spindle is immersed in the liquid and rotated at a known speed.
-
The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid.
-
Measurements are taken across a range of temperatures and shear rates.
-
Electrochemical Properties
The electrochemical window of an ionic liquid is a key parameter for its application in electrochemical devices such as batteries and capacitors. It represents the potential range over which the ionic liquid is stable and does not undergo oxidation or reduction.
For imidazolium bromide ionic liquids, the electrochemical window is generally narrower compared to ionic liquids with less coordinating anions like tetrafluoroborate ([BF4]-) or bis(trifluoromethylsulfonyl)imide ([TFSI]-). The bromide anion is more susceptible to oxidation. For example, the electrochemical window of 1-butyl-3-methylimidazolium bromide ([C4mim][Br]) has been reported to be around 2.7 V. [10]It is also observed that the electrochemical stability of 1-vinyl-3-alkylimidazolium bromides decreases with the extension of the alkyl side chain. [11]
Experimental Protocol: Cyclic Voltammetry (CV) for Electrochemical Window Determination
-
Cell Assembly: A three-electrode electrochemical cell is assembled using a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Preparation: The [C14mim][Br] is used as the electrolyte. It should be thoroughly dried to remove any water, which can narrow the electrochemical window.
-
Measurement: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.
-
Data Analysis: The electrochemical window is determined from the voltammogram as the potential range where no significant faradaic current (due to oxidation or reduction of the electrolyte) is observed.
Caption: Workflow for determining the electrochemical window using Cyclic Voltammetry.
Surface Activity and Aggregation Behavior
A defining characteristic of [C14mim][Br] is its amphiphilic nature, which leads to surface activity and self-assembly in aqueous solutions. Similar to traditional surfactants, [C14mim][Br] molecules adsorb at the air-water interface, and above a certain concentration, they aggregate to form micelles. [2] Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration at which micelle formation begins. It is a key parameter for characterizing the efficiency of a surfactant. The CMC of [C14mim][Br] in aqueous solution is influenced by temperature.
| Temperature (K) | CMC (mmol/L) | Source |
| 298.15 | ~2.3 - 2.8 | [12] |
| 308.15 | Increases with temperature | [12] |
| 318.15 | Increases with temperature | [12] |
The increase in CMC with temperature suggests that the micellization process is entropically driven.
Experimental Protocol: Determination of CMC
-
Conductivity Method:
-
The specific conductivity of aqueous solutions of [C14mim][Br] is measured as a function of its concentration.
-
A plot of specific conductivity versus concentration will show a break in the slope.
-
The concentration at this break point corresponds to the CMC. This is because the mobility of the ions changes upon micelle formation.
-
-
Surface Tension Method:
-
The surface tension of aqueous solutions of [C14mim][Br] is measured at different concentrations using a tensiometer.
-
A plot of surface tension versus the logarithm of the concentration is generated.
-
The surface tension decreases with increasing concentration until it reaches a plateau. The concentration at the inflection point is the CMC.
-
Sources
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- 3. nbinno.com [nbinno.com]
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- 5. 1-tetradecyl-3-methylimidazolium bromide | 471907-87-6 [chemicalbook.com]
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- 11. ajer.org [ajer.org]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Critical Micelle Concentration of 1-Tetradecyl-3-methylimidazolium Bromide in Water
This guide provides a comprehensive technical overview of the critical micelle concentration (CMC) of the ionic liquid 1-tetradecyl-3-methylimidazolium bromide ([C14MIM][Br]) in aqueous solutions. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of micellization, detailed experimental methodologies for CMC determination, the influence of external factors, and the thermodynamic underpinnings of this phenomenon.
Introduction: The Significance of Self-Assembly in Ionic Liquids
1-Tetradecyl-3-methylimidazolium bromide is a cationic surfactant belonging to the class of ionic liquids (ILs). Its amphiphilic nature, characterized by a hydrophilic imidazolium headgroup and a long hydrophobic tetradecyl tail, drives its self-assembly into micelles in aqueous solutions. This process is initiated at a specific concentration known as the critical micelle concentration (CMC). The formation of micelles is a pivotal characteristic, as it dramatically alters the physicochemical properties of the solution, including its surface tension, conductivity, and solubilization capacity.[1] A thorough understanding and precise determination of the CMC are paramount for harnessing the potential of [C14MIM][Br] in various applications, from drug delivery systems to catalysis and material science.
Core Principles of Micellization
The formation of micelles is a spontaneous process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic alkyl chains of the [C14MIM][Br] monomers disrupt the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To minimize this thermodynamic penalty, the surfactant monomers aggregate, sequestering their hydrophobic tails within a core and exposing their hydrophilic headgroups to the aqueous bulk. This self-assembly occurs abruptly at the CMC, leading to a distinct change in various solution properties that can be experimentally monitored.
Below is a conceptual workflow illustrating the transition from individual surfactant monomers to the formation of micelles at the critical micelle concentration.
Caption: Conceptual workflow of micelle formation.
Experimental Determination of the Critical Micelle Concentration
The accurate determination of the CMC is crucial for any application involving [C14MIM][Br]. Several robust experimental techniques are employed for this purpose, each relying on the detection of the sharp change in a specific physicochemical property of the solution at the CMC.
Surface Tension Measurement
Principle: Below the CMC, the addition of [C14MIM][Br] leads to the adsorption of monomers at the air-water interface, causing a significant decrease in surface tension.[2] Once the surface is saturated and micelles begin to form in the bulk solution, the monomer concentration remains relatively constant, and thus the surface tension reaches a plateau. The CMC is identified as the concentration at which this break in the surface tension versus log-concentration plot occurs.[1]
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of [C14MIM][Br] in deionized water. A series of solutions with varying concentrations are then prepared by serial dilution. It is critical to span a concentration range that encompasses the expected CMC.[1]
-
Instrumentation: A tensiometer, equipped with a Wilhelmy plate or a Du Noüy ring, is used for the measurements.[3] Ensure the instrument is calibrated and the platinum plate or ring is thoroughly cleaned and flamed before each measurement to remove any organic contaminants.
-
Measurement: For each concentration, measure the surface tension of the solution. Allow sufficient time for the reading to stabilize, indicating that equilibrium has been reached at the air-water interface.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the [C14MIM][Br] concentration (log C). The resulting plot will show two linear regions. The CMC is determined from the intersection of the two lines.[1]
Caption: Workflow for CMC determination by surface tension.
Conductivity Measurement
Principle: As an ionic surfactant, [C14MIM][Br] dissociates in water into [C14MIM]⁺ cations and Br⁻ anions, contributing to the solution's conductivity. Below the CMC, the specific conductivity increases linearly with concentration.[1] Above the CMC, the newly added surfactant molecules form micelles. These larger aggregates have a lower electrophoretic mobility and bind some of the counterions, leading to a decrease in the slope of the conductivity versus concentration plot. The CMC is identified as the concentration at the intersection of these two linear segments.
Experimental Protocol:
-
Solution Preparation: Prepare a series of aqueous solutions of [C14MIM][Br] with increasing concentrations.
-
Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell to maintain a constant temperature throughout the experiment.
-
Measurement: Measure the specific conductivity of each solution. Ensure the solution is well-mixed and thermally equilibrated before each reading.
-
Data Analysis: Plot the specific conductivity (κ) against the concentration of [C14MIM][Br]. The plot will exhibit two linear regions with different slopes. The CMC is determined from the intersection of the linear fits of these two regions.[4]
Caption: Workflow for CMC determination by conductivity.
Fluorescence Spectroscopy using a Pyrene Probe
Principle: This technique utilizes a hydrophobic fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[5] In aqueous solution below the CMC, pyrene resides in a polar environment, and its emission spectrum shows a characteristic intensity ratio of the first and third vibrational peaks (I₁/I₃).[6] Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles. This nonpolar environment causes a significant change in the I₁/I₃ ratio. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration yields a sigmoidal curve, and the CMC is determined from the inflection point.[6]
Experimental Protocol:
-
Probe and Surfactant Solutions: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol) and a stock solution of [C14MIM][Br] in deionized water.
-
Sample Preparation: Prepare a series of [C14MIM][Br] solutions of varying concentrations. To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (typically in the micromolar range) to avoid self-quenching.[7] The solvent from the pyrene stock is often evaporated before adding the aqueous surfactant solution.[7]
-
Instrumentation: Use a spectrofluorometer to record the fluorescence emission spectra of pyrene in each sample. The excitation wavelength is typically set around 334-339 nm, and the emission is scanned from approximately 350 to 450 nm.[8]
-
Data Analysis: From each spectrum, determine the intensities of the first (I₁) and third (I₃) vibronic peaks. Plot the I₁/I₃ ratio against the logarithm of the [C14MIM][Br] concentration. The resulting data is typically fitted to a sigmoidal function, and the CMC is taken as the concentration at the inflection point of the curve.[6]
Quantitative Data for [C14MIM][Br] in Aqueous Solution
The CMC of [C14MIM][Br] is influenced by several factors, most notably temperature and the presence of additives such as salts.
Table 1: Critical Micelle Concentration of [C14MIM][Br] in Water at Different Temperatures
| Temperature (K) | CMC (mM) | Method | Reference |
| 298.15 | 2.24 | Conductivity | [9] |
| 308.15 | 2.51 | Conductivity | [9] |
| 318.15 | 2.82 | Conductivity | [9] |
Table 2: Effect of Tetrabutylammonium Bromide ((C₄H₉)₄NBr) on the CMC of [C14MIM][Br] at 298.15 K
| (C₄H₉)₄NBr Concentration (mM) | CMC of [C14MIM][Br] (mM) | Method | Reference |
| 0 | 2.24 | Conductivity | [9] |
| 1 | 2.09 | Conductivity | [9] |
| 2 | 1.95 | Conductivity | [9] |
| 5 | 1.62 | Conductivity | [9] |
Thermodynamic Insights into Micellization
The process of micellization can be described by key thermodynamic parameters: the standard Gibbs free energy (ΔG⁰ₘ), enthalpy (ΔH⁰ₘ), and entropy (ΔS⁰ₘ) of micellization. These parameters provide valuable information about the driving forces behind the self-assembly process.
The standard Gibbs free energy of micellization is typically negative, indicating that micelle formation is a spontaneous process.[10] It can be calculated from the CMC using the following equation for ionic surfactants:
ΔG⁰ₘ = (2 - β)RT ln(X_CMC)
where R is the gas constant, T is the absolute temperature, X_CMC is the CMC in mole fraction units, and β is the degree of counterion binding to the micelle (often determined from the ratio of the slopes of the conductivity plot).[11]
The standard enthalpy of micellization (ΔH⁰ₘ) can be determined from the temperature dependence of the CMC using the van't Hoff equation. For [C14MIM][Br], the micellization process is often found to be entropy-driven at lower temperatures and can become more enthalpy-driven as the temperature increases.[12] The positive entropy change (ΔS⁰ₘ) is the primary driving force and arises from the release of structured water molecules from around the hydrophobic tails of the surfactant monomers.[11]
Table 3: Thermodynamic Parameters of Micellization for [C14MIM][Br] in Water
| Temperature (K) | ΔG⁰ₘ (kJ/mol) | ΔH⁰ₘ (kJ/mol) | TΔS⁰ₘ (kJ/mol) |
| 298.15 | -25.8 | 6.7 | 32.5 |
| 308.15 | -26.3 | 6.7 | 33.0 |
| 318.15 | -26.8 | 6.7 | 33.5 |
Note: The values for ΔH⁰ₘ and TΔS⁰ₘ are calculated based on the temperature dependence of the CMC and the relationship ΔG⁰ₘ = ΔH⁰ₘ - TΔS⁰ₘ.
Applications in Drug Development
The ability of [C14MIM][Br] to form micelles with a hydrophobic core and a hydrophilic shell makes it a promising candidate for drug delivery systems.[13] The hydrophobic core can encapsulate poorly water-soluble drugs, thereby increasing their bioavailability and stability.[14]
Key advantages of using [C14MIM][Br] micelles in drug delivery include:
-
Enhanced Solubilization: The hydrophobic interior of the micelles provides a microenvironment for the solubilization of hydrophobic drug molecules.[15]
-
Controlled Release: The drug can be released from the micelles in a controlled manner, potentially at a specific target site.[16]
-
Improved Stability: Encapsulation within the micellar core can protect the drug from degradation in the physiological environment.[17]
-
Targeted Delivery: The surface of the micelles can be functionalized with targeting ligands to direct the drug to specific cells or tissues.
The design and optimization of such drug delivery systems critically depend on a precise understanding of the CMC and the factors that influence it, as the stability and drug-loading capacity of the micelles are directly related to these parameters.
Conclusion
This technical guide has provided a detailed examination of the critical micelle concentration of 1-tetradecyl-3-methylimidazolium bromide in water. As a Senior Application Scientist, it is my assessment that a thorough grasp of the principles of micellization, coupled with robust experimental determination of the CMC, is fundamental for the effective application of this versatile ionic liquid. The data and protocols presented herein serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and pharmaceutical development, enabling the informed design and implementation of [C14MIM][Br]-based systems.
References
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ResearchGate. (n.d.). Thermodynamic Insights into Micellization of Surfactant Tetradecyltrimethylammonium Bromide in Aqueous Choline-Based Ionic Liquid Systems | Request PDF. Retrieved from [Link]
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Taylor & Francis. (2020, November 19). Investigation of surface adsorption and thermodynamic properties of 1-tetradecyl-3-methylimidazolium bromide in the absence and presence of tetrabutylammonium bromide in aqueous medium. Retrieved from [Link]
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Taylor & Francis Online. (2020, November 19). Full article: Investigation of surface adsorption and thermodynamic properties of 1-tetradecyl-3-methylimidazolium bromide in the absence and presence of tetrabutylammonium bromide in aqueous medium. Retrieved from [Link]
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ResearchGate. (n.d.). Salt Effect on Mixed Micelle and Interfacial Properties of Conventional Cationic Surfactants and the Ionic Liquid Surfactant 1-Tetradecyl-3-methylimidazolium Bromide ([C14mim]Br) | Request PDF. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). Retrieved from [Link]
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Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
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Reddit. (2018, July 6). Anyone here got a SOP for CMC determination using pyrene? r/chemistry. Retrieved from [Link]
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Scribd. (n.d.). EXPERIMENT 2 - Determination of CMC Using Surface Tension | PDF. Retrieved from [Link]
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USA KINO. (2020, August 25). How to measure surface tension and CMC (Critical Micelle Concentration). Retrieved from [Link]
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Just Agriculture. (n.d.). Method for Measurement of Critical Micelle Concentration. Retrieved from [Link]
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ACS Publications. (n.d.). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations | The Journal of Physical Chemistry B. Retrieved from [Link]
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National Institutes of Health. (n.d.). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Retrieved from [Link]
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KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]
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ACS Publications. (n.d.). Micellization and Thermodynamic Study of 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution | Journal of Chemical & Engineering Data. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the critical micelle concentration (CMC) of aqueous TTAB.... Retrieved from [Link]
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ResearchGate. (n.d.). Variation of the CMC of TTAB in pure water with temperature. Retrieved from [Link]
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Charles University. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]
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ResearchGate. (n.d.). Micellization and Thermodynamic Study of 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution | Request PDF. Retrieved from [Link]
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National Institutes of Health. (n.d.). Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution. Retrieved from [Link]
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National Institutes of Health. (2023, October 17). Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature. Retrieved from [Link]
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Iranian Journal of Oil and Gas Science and Technology. (n.d.). Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement. Retrieved from [Link]
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ResearchGate. (2020, January 29). Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement. Retrieved from [Link]
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YouTube. (2023, April 30). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. Retrieved from [Link]
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ResearchGate. (n.d.). Salt effect on the complex formation between 1-dodecyl-3-methylimidazolium bromide and sodium carboxymethylcellulose in aqueous solution | Request PDF. Retrieved from [Link]
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Iranian Journal of Oil and Gas Science and Technology. (n.d.). Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement. Retrieved from [Link]
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University of Regensburg. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. Retrieved from [Link]
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MDPI. (n.d.). Exploring the Application of Micellar Drug Delivery Systems in Cancer Nanomedicine. Retrieved from [Link]
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ResearchGate. (n.d.). Thermodynamics and Micellar Properties of Tetradecyltrimethylammonium Bromide in Formamide–Water Mixtures | Request PDF. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ionic liquids self-assembled micelles for transdermal delivery: characterization, functions and applications. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-tetradecyl-3-methylimidazolium bromide ([C14mim][Br])
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the ionic liquid (IL) 1-tetradecyl-3-methylimidazolium bromide, commonly referred to as [C14mim][Br]. As a member of the imidazolium-based IL family, [C14mim][Br] is of increasing interest in various scientific and industrial applications, including as a surfactant, in drug delivery systems, and as a reaction medium. A thorough understanding of its thermal behavior is paramount for ensuring its safe and effective use, particularly in applications involving elevated temperatures. This document will delve into the fundamental principles governing the thermal stability of [C14mim][Br], the primary decomposition mechanisms, and the standard analytical techniques for its characterization. A detailed experimental protocol for thermogravimetric analysis (TGA) is also provided, along with a discussion of the key factors that can influence the experimental results.
Introduction to [C14mim][Br] and the Importance of Thermal Stability
Ionic liquids are a class of salts with melting points below 100°C, composed entirely of ions. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "designer solvents" for a wide array of applications. [C14mim][Br] is a cationic surfactant belonging to the 1-alkyl-3-methylimidazolium bromide series. Its amphiphilic nature, arising from the combination of a hydrophilic imidazolium headgroup and a long hydrophobic tetradecyl (C14) alkyl chain, makes it particularly interesting for applications involving self-assembly, such as micelle formation and the stabilization of emulsions and nanoparticles.
The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature window. For drug development professionals, understanding the decomposition temperature of [C14mim][Br] is essential for formulation processes that may involve heat, such as sterilization, drying, or melt-extrusion. For researchers and scientists, this data is crucial for designing chemical reactions, purification processes, and for the long-term storage of the compound.
Factors Influencing the Thermal Stability of Imidazolium-Based Ionic Liquids
The thermal stability of an ionic liquid is not an intrinsic, invariable property but is influenced by a combination of structural and environmental factors.
-
Anion Basicity and Nucleophilicity: The nature of the anion plays a predominant role in determining the thermal stability of an ionic liquid.[1] For imidazolium-based ILs, anions with higher basicity and nucleophilicity tend to lower the thermal stability. The bromide anion (Br⁻) is a halide and is considered to be more nucleophilic than larger, more charge-diffuse anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻). This higher nucleophilicity can facilitate the decomposition of the imidazolium cation.
-
Experimental Conditions: The measured decomposition temperature can be significantly affected by the experimental parameters used during analysis.
-
Heating Rate: The most significant experimental factor is the heating rate employed in thermogravimetric analysis (TGA).[1] Faster heating rates tend to result in higher apparent decomposition temperatures. Therefore, when comparing thermal stability data from different sources, it is crucial to consider the heating rate. A standard heating rate of 10 °C/min is commonly used for comparative purposes.[2]
-
Atmosphere: The composition of the purge gas used during TGA can also influence the decomposition profile. Measurements are typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. The presence of oxygen can lead to lower decomposition temperatures.[1]
-
Impurities: The presence of impurities, particularly water and residual halides from synthesis, can significantly reduce the thermal stability of an ionic liquid.
-
Thermal Decomposition Mechanism of [C14mim][Br]
The thermal decomposition of 1-alkyl-3-methylimidazolium halides, including [C14mim][Br], is understood to proceed primarily through a nucleophilic substitution (Sₙ2) type mechanism.[3] The bromide anion acts as a nucleophile, attacking one of the alkyl groups on the imidazolium cation. This leads to the formation of neutral, volatile products.
The two primary decomposition pathways are:
-
Dealkylation at the N1 position: The bromide anion attacks the tetradecyl group, leading to the formation of 1-bromotetradecane and 1-methylimidazole.
-
Dealkylation at the N3 position: The bromide anion attacks the methyl group, resulting in the formation of bromomethane and 1-tetradecylimidazole.
Experimental evidence from studies on similar 1-alkyl-3-methylimidazolium bromides suggests that both pathways can occur, and the relative prominence of each may depend on the specific conditions.[3]
Quantitative Thermal Analysis Data
While a definitive TGA curve for pure [C14mim][Br] is not available in the reviewed literature, we can estimate its thermal stability based on data from homologous ionic liquids. The onset temperature of decomposition (Tₒₙₛₑₜ), often defined as the temperature at which a 5% weight loss is observed, is a key parameter for assessing short-term thermal stability.
| Ionic Liquid | Anion | Onset Decomposition Temperature (Tₒₙₛₑₜ) | Heating Rate (°C/min) | Reference |
| [C4mim][Br] (1-butyl-3-methylimidazolium bromide) | Br⁻ | ~260 °C | Not Specified | [4] |
| [C8mim][Br] (1-octyl-3-methylimidazolium bromide) | Br⁻ | ~277.9 °C (555.5 K) | Not Specified | [5] |
| [C10mim][Br] (1-decyl-3-methylimidazolium bromide) | Br⁻ | ~229 °C (502 K, T₀.₀₅) | Not Specified | [6] |
| [C14mim][BF₄] (1-tetradecyl-3-methylimidazolium tetrafluoroborate) | BF₄⁻ | > 250 °C | 10 | [2] |
Based on the available data and the general trend of decreasing thermal stability with increasing alkyl chain length for imidazolium-based ILs, it is reasonable to expect the onset decomposition temperature of [C14mim][Br] to be in the range of 200-250 °C when measured at a heating rate of 10 °C/min under an inert atmosphere. The bromide anion generally leads to lower thermal stability compared to the tetrafluoroborate anion.[2]
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is the standard method for determining the thermal stability of ionic liquids. The following protocol outlines the key steps for analyzing [C14mim][Br].
Objective: To determine the onset decomposition temperature (Tₒₙₛₑₜ) and the decomposition profile of [C14mim][Br].
Instrumentation: A calibrated thermogravimetric analyzer (TGA) capable of controlled heating in an inert atmosphere.
Materials:
-
[C14mim][Br], high purity
-
Nitrogen or Argon gas (high purity)
-
TGA sample pans (typically platinum or alumina)
Procedure:
-
Sample Preparation:
-
Ensure the [C14mim][Br] sample is free of moisture and residual solvents. This can be achieved by drying the sample under high vacuum at a temperature below its decomposition point (e.g., 60-80 °C) for several hours.
-
Accurately weigh 5-10 mg of the dried [C14mim][Br] into a clean, tared TGA sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
-
Data Acquisition:
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of weight loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
Determine the onset temperature of decomposition (Tₒₙₛₑₜ). This is often determined by the intersection of the tangent to the baseline and the tangent to the steepest part of the weight loss curve, or as the temperature at which a specific percentage of weight loss (e.g., 5%) has occurred.
-
Self-Validating System:
-
Calibration: Ensure the TGA is calibrated for both temperature and weight using certified standards.
-
Baseline: Run a blank experiment with an empty sample pan to obtain a baseline for correction.
-
Reproducibility: Perform the analysis in triplicate to ensure the reproducibility of the results.
Visualization of the TGA Experimental Workflow
Caption: Workflow for Thermogravimetric Analysis of [C14mim][Br].
Conclusion
The thermal stability of [C14mim][Br] is a critical consideration for its application in research and industry. While a precise decomposition temperature can only be determined experimentally, this guide provides a robust framework for understanding and evaluating its thermal behavior. The stability of [C14mim][Br] is governed by the interplay of the bromide anion's nucleophilicity and the length of the tetradecyl chain on the imidazolium cation. The primary decomposition mechanism involves nucleophilic attack by the bromide anion, leading to the formation of volatile alkyl bromides and substituted imidazoles. For accurate and reliable determination of its thermal stability, a standardized TGA protocol, as detailed in this guide, should be followed, paying close attention to experimental parameters such as the heating rate and atmosphere. By understanding these principles, researchers and drug development professionals can confidently and safely utilize [C14mim][Br] in their applications.
References
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Obliosca, J. M., et al. (2010). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Journal of Thermal Analysis and Calorimetry, 102(2), 735-741. Available from: [Link]
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Cimini, A., et al. (2021). Influence of the alkyl chain length on the low temperature phase transitions of imidazolium based ionic liquids. Journal of Solution Chemistry, 50(6), 853-866. Available from: [Link]
-
Efimova, A., et al. (2015). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. Thermochimica Acta, 604, 129-136. Available from: [Link]
-
Paulechka, Y. U., et al. (2010). Thermodynamic properties of 1-alkyl-3-methylimidazolium bromide ionic liquids. The Journal of Chemical Thermodynamics, 42(5), 555-561. Available from: [Link]
-
Gómez, E., et al. (2019). Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. ACS Omega, 4(7), 12345-12354. Available from: [Link]
-
Sadeghi, R., & Shekaari, H. (2009). Effect of alkyl chain length and temperature on the thermodynamic properties of ionic liquids 1-alkyl-3-methylimidazolium bromide in aqueous and non-aqueous solutions at different temperatures. The Journal of Chemical Thermodynamics, 41(2), 265-274. Available from: [Link]
-
Xu, C., & Cheng, Z. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Energies, 14(5), 1279. Available from: [Link]
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Focarete, M. L., et al. (2022). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. International Journal of Molecular Sciences, 23(21), 13419. Available from: [Link]
-
Rana, S., et al. (2008). Effect of alkyl chain length and temperature on the thermodynamic properties of ionic liquids 1-alkyl-3-methylimidazolium bromide in aqueous and non-aqueous solutions at different temperatures. The Journal of Chemical Thermodynamics, 41(2), 265-274. Available from: [Link]
-
Kumar, A. (2010). Thermal stability of ionic liquids. ResearchGate. Available from: [Link]
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Chambreau, S. D., et al. (2011). Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid. The Journal of Physical Chemistry A, 116(24), 5867-5876. Available from: [Link]
-
Efimova, A., et al. (2015). Thermal stability and decomposition mechanism of 1-ethyl-3-methylimidazolium halides. Thermochimica Acta, 604, 129-136. Available from: [Link]
-
Chambreau, S. D., et al. (2012). Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. The Journal of Physical Chemistry A, 116(24), 5867-5876. Available from: [Link]
-
Tshibangu, M. M., et al. (2021). Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br]. ResearchGate. Available from: [Link]
-
Chen, H., et al. (2019). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Journal of Thermal Analysis and Calorimetry, 138(2), 1135-1143. Available from: [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Tetradecyl-3-methylimidazolium Bromide in Common Organic Solvents
Foreword: The Quintessential Role of Solubility in Ionic Liquid Applications
For researchers, scientists, and drug development professionals, the promise of ionic liquids (ILs) as designer solvents, catalysts, and active pharmaceutical ingredients is immense. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties offer a significant advantage over traditional volatile organic compounds. Among the vast family of ILs, 1-tetradecyl-3-methylimidazolium bromide ([C14MIM]Br) has garnered considerable interest due to its unique amphiphilic nature, stemming from the long tetradecyl chain and the charged imidazolium headgroup.
However, unlocking the full potential of [C14MIM]Br hinges on a fundamental yet often complex parameter: its solubility. The ability to form a homogenous solution with a given organic solvent dictates its utility in synthesis, extractions, electrochemistry, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of 1-tetradecyl-3-methylimidazolium bromide in common organic solvents, grounded in established physicochemical principles and experimental insights. We will explore the factors governing its solubility, present available data and trends, and provide a detailed protocol for its empirical determination.
The Molecular Architecture of 1-Tetradecyl-3-methylimidazolium Bromide: A Prelude to its Solubility Behavior
The solubility of any substance is a direct consequence of the intermolecular forces between the solute and the solvent. In the case of [C14MIM]Br, its structure is characterized by two distinct moieties:
-
The Ionic Headgroup: Comprising the 1-methylimidazolium cation and the bromide anion, this part of the molecule is polar and capable of strong electrostatic interactions, hydrogen bonding (with protic solvents), and dipole-dipole interactions.
-
The Nonpolar Alkyl Tail: The long C14 tetradecyl chain is a classic example of a hydrophobic moiety, dominated by van der Waals forces.
This dual character, or amphiphilicity, is the primary determinant of its solubility profile. The overarching principle is "like dissolves like." Therefore, the solubility of [C14MIM]Br in a particular organic solvent is a delicate balance between the solvation of its ionic headgroup and its nonpolar tail.
Figure 1: Molecular structure of 1-tetradecyl-3-methylimidazolium bromide.
Solubility Profile of 1-Tetradecyl-3-methylimidazolium Bromide: A Qualitative and Semi-Quantitative Overview
A key trend observed for 1-alkyl-3-methylimidazolium salts is that as the alkyl chain length increases, the overall polarity of the ionic liquid decreases. This generally leads to a decrease in solubility in highly polar solvents and an increase in solubility in less polar, non-aromatic solvents.
The following table summarizes the expected solubility of [C14MIM]Br in various classes of common organic solvents, based on available data for shorter-chain analogues and established trends.[1][2]
| Solvent Class | Representative Solvents | Expected Solubility of [C14MIM]Br | Primary Interactions |
| Alcohols (Short Chain) | Methanol, Ethanol, Propanol, Butanol | High | Hydrogen bonding between the alcohol's hydroxyl group and the bromide anion, as well as dipole-dipole interactions with the imidazolium ring. The alkyl chain of the alcohol can interact with the tetradecyl tail.[1] |
| Ketones | Acetone, Butanone | Moderate to High | Strong dipole-dipole interactions between the ketone's carbonyl group and the ionic headgroup of the [C14MIM]Br.[2] |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Low to Very Low | The nonpolar nature of these solvents is not conducive to solvating the highly charged ionic headgroup of the IL. While π-π stacking interactions between the aromatic solvent and the imidazolium ring are possible, they are generally not strong enough to overcome the strong ion-ion interactions of the IL.[1] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor for any acidic protons on the imidazolium ring. |
| Halogenated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. |
| Alkanes | Hexane, Heptane | Very Low / Immiscible | The nonpolar nature of alkanes makes them very poor solvents for ionic liquids. The long tetradecyl chain will favor interaction with the alkane, but this is insufficient to dissolve the ionic headgroup.[1] |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the variability in solubility with temperature and the potential influence of impurities, it is often necessary for researchers to determine the solubility of [C14MIM]Br in their specific solvent of interest under their experimental conditions. The following is a robust, self-validating protocol for the determination of solubility using the isothermal shake-flask method.
Materials and Equipment
-
1-Tetradecyl-3-methylimidazolium bromide (purity ≥ 98%)
-
Organic solvent of interest (analytical grade or higher)
-
Thermostated shaker bath or incubator
-
Analytical balance (± 0.1 mg)
-
Vials with airtight seals (e.g., screw-cap vials with PTFE septa)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC with a suitable detector, or NMR)
Experimental Workflow
Figure 2: Workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of [C14MIM]Br of known concentrations in the chosen organic solvent.
-
Analyze these standards using the selected analytical method (e.g., measure absorbance at a specific wavelength for UV-Vis).
-
Plot the analytical signal versus concentration and determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
-
Preparation of the Saturated Solution:
-
Add an excess amount of [C14MIM]Br to a known volume or mass of the organic solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.
-
Place the vial in a thermostated shaker set to the desired temperature.
-
-
Equilibration:
-
Shake the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the supernatant remains constant.
-
-
Phase Separation and Sampling:
-
Stop the shaking and allow the vial to rest in the thermostated bath for several hours (e.g., 4-6 hours) to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.22 µm filter. This step is critical to prevent the transfer of any undissolved solid.
-
-
Dilution and Quantification:
-
Accurately dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration curve.
-
-
Calculation of Solubility:
-
Using the measured analytical signal of the diluted sample and the equation from the calibration curve, calculate the concentration of the diluted sample.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of [C14MIM]Br in that solvent at the specified temperature.
-
The Underlying Causality: A Deeper Dive into Solute-Solvent Interactions
The solubility of an ionic liquid is a complex interplay of enthalpic and entropic contributions to the Gibbs free energy of mixing. For dissolution to be favorable, the Gibbs free energy change (ΔG_mix) must be negative.
ΔG_mix = ΔH_mix - TΔS_mix
-
Enthalpy of Mixing (ΔH_mix): This term relates to the energy required to break the interactions within the pure solute (lattice energy for a solid IL) and the pure solvent, and the energy released upon the formation of new solute-solvent interactions. For [C14MIM]Br, the strong electrostatic forces between the imidazolium cation and the bromide anion must be overcome. Favorable dissolution occurs when the newly formed ion-dipole, hydrogen bonding, and van der Waals interactions between the IL and the solvent are strong enough to compensate for the energy input.
-
Entropy of Mixing (ΔS_mix): Dissolution generally leads to an increase in randomness, and therefore a positive entropy change, which favors mixing.
The interplay of these factors explains the observed solubility trends. For instance, short-chain alcohols are excellent solvents for [C14MIM]Br because they can effectively solvate both the ionic headgroup (via hydrogen bonding and dipole-dipole interactions) and the long alkyl tail (via van der Waals forces), resulting in a favorable negative enthalpy of mixing. Conversely, nonpolar alkanes cannot effectively solvate the ionic headgroup, leading to a positive enthalpy of mixing and thus, very low solubility.
Conclusion: A Practical Framework for Harnessing the Potential of 1-Tetradecyl-3-methylimidazolium Bromide
This technical guide provides a foundational understanding of the solubility of 1-tetradecyl-3-methylimidazolium bromide in common organic solvents. While a comprehensive database of quantitative solubility values is yet to be established, the principles outlined herein, coupled with the provided experimental protocol, empower researchers to make informed decisions about solvent selection and to precisely determine solubility in their systems of interest. As the applications of ionic liquids continue to expand, a thorough understanding of their solubility behavior will remain a cornerstone of innovation in chemistry, materials science, and pharmaceuticals.
References
-
Z. Zhang, et al. (2019). Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter. Molecules, 24(7), 1348. [Link]
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An In-depth Technical Guide to 1-Tetradecyl-3-methylimidazolium Bromide (CAS 471907-87-6)
Introduction
1-Tetradecyl-3-methylimidazolium bromide, identified by CAS number 471907-87-6, is a prominent member of the imidazolium-based ionic liquid family. Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature, exhibiting unique physicochemical properties such as low volatility, high thermal stability, and tunable solvency. This particular IL, with its long C14 alkyl chain, demonstrates significant amphiphilic character, positioning it as a surface-active agent or surfactant. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, with a focus on its surfactant behavior and antimicrobial activity, offering valuable insights for researchers and professionals in materials science, chemistry, and microbiology.
Physicochemical Data
The fundamental physicochemical properties of 1-tetradecyl-3-methylimidazolium bromide are summarized below. It is important to note that some properties, such as the melting point, show variability in reported values, which may be attributed to differences in purity or experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 471907-87-6 | [1] |
| Common Name | 1-Tetradecyl-3-methylimidazolium bromide | [2] |
| Synonyms | 1-Methyl-3-tetradecylimidazolium bromide, [C14MIM]Br | [2] |
| Molecular Formula | C₁₈H₃₅BrN₂ | [3] |
| Molecular Weight | 359.39 g/mol | [1][3] |
| IUPAC Name | 1-methyl-3-tetradecylimidazol-1-ium bromide | [1] |
| SMILES | CCCCCCCCCCCCCCN1C=CC.[Br-] | [1] |
| InChI Key | ZKPSZHWFVLHSJM-UHFFFAOYSA-M | [1] |
| Melting Point | 20.8 °C or 56 °C | [2][4] |
| Boiling Point | Decomposes before boiling | [5] |
| Density | Data not readily available | |
| pKa | Not applicable (salt) | |
| Solubility | Forms micelles in aqueous solutions. Soluble in some organic solvents. | [6] |
| Appearance | White to light yellow solid or semi-solid | [7] |
Synthesis and Characterization
The synthesis of 1-tetradecyl-3-methylimidazolium bromide is typically achieved through a quaternization reaction. This involves the reaction of 1-methylimidazole with 1-bromotetradecane. The reaction is a nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the alkyl bromide.
Experimental Protocol: Synthesis of 1-Tetradecyl-3-methylimidazolium Bromide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-bromotetradecane in a suitable solvent, such as acetonitrile.[8]
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically maintained at around 80°C for 24-48 hours.[8]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product, which may precipitate or form a viscous liquid, is then washed several times with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials.[9]
-
For higher purity, the product can be recrystallized from a suitable solvent system or purified by column chromatography.
-
Finally, the purified product is dried under vacuum to remove any residual solvents.[9]
-
Characterization
The successful synthesis and purity of 1-tetradecyl-3-methylimidazolium bromide are confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum will show characteristic peaks for the imidazolium ring protons, the N-methyl protons, and the protons of the tetradecyl chain.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule. Characteristic peaks for the imidazolium ring and the alkyl chain will be observed.[11][12]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the cation.[10]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperature of the ionic liquid.[13] Differential Scanning Calorimetry (DSC) is used to determine the melting point and other phase transitions.[13]
Core Applications
The unique molecular structure of 1-tetradecyl-3-methylimidazolium bromide, featuring a hydrophilic imidazolium head group and a long hydrophobic alkyl tail, underpins its primary applications as a surfactant and an antimicrobial agent.
Surfactant Properties and Micellization
In aqueous solutions, 1-tetradecyl-3-methylimidazolium bromide behaves as a cationic surfactant. Above a certain concentration, known as the critical micelle concentration (CMC), the individual molecules self-assemble into spherical or rod-like aggregates called micelles. This behavior is driven by the hydrophobic effect, where the hydrophobic tetradecyl chains aggregate to minimize their contact with water, while the hydrophilic imidazolium heads remain exposed to the aqueous environment.
Caption: Self-assembly of monomers into a micelle above the CMC.
The CMC is a critical parameter that defines the efficiency of a surfactant. It can be determined experimentally using various techniques.
Experimental Protocol: Determination of Critical Micelle Concentration (CMC)
1. Surface Tension Method:
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[14][15]
-
Procedure:
-
Prepare a series of aqueous solutions of 1-tetradecyl-3-methylimidazolium bromide with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).[16]
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.[14]
-
2. Conductivity Method:
-
Principle: For ionic surfactants, the electrical conductivity of the solution changes at the CMC due to the different mobilities of the monomers and the micelles.[17]
-
Procedure:
-
Prepare a series of aqueous solutions of 1-tetradecyl-3-methylimidazolium bromide with varying concentrations.
-
Measure the electrical conductivity of each solution using a conductivity meter.
-
Plot the conductivity versus the surfactant concentration.
-
The CMC is identified as the concentration at which there is a distinct break in the slope of the plot.
-
Antimicrobial Activity
Imidazolium-based ionic liquids, particularly those with long alkyl chains, have demonstrated significant antimicrobial activity against a broad spectrum of bacteria.[9] The proposed mechanism of action involves the disruption of the bacterial cell membrane by the lipophilic alkyl chain, leading to cell lysis and death. The cationic imidazolium head group facilitates the initial interaction with the negatively charged bacterial cell surface.
Caption: Proposed mechanism of antimicrobial action.
The antimicrobial efficacy of 1-tetradecyl-3-methylimidazolium bromide can be quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Experimental Protocol: Determination of MIC and MBC
1. Broth Microdilution Method:
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]
-
Procedure:
-
Prepare a two-fold serial dilution of 1-tetradecyl-3-methylimidazolium bromide in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[20]
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., E. coli, S. aureus).[19]
-
Include positive (broth with bacteria, no IL) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is the lowest concentration of the IL in which no visible bacterial growth is observed.[20]
-
2. Determination of MBC:
-
Principle: This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[19]
-
Procedure:
-
Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Plate the aliquots onto an agar medium that does not contain the IL.
-
Incubate the plates under appropriate conditions.
-
The MBC is the lowest concentration of the IL that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
-
Conclusion
1-Tetradecyl-3-methylimidazolium bromide is a versatile ionic liquid with a compelling profile for applications in materials science and microbiology. Its dual functionality as a surfactant and an antimicrobial agent makes it a subject of ongoing research and development. This guide has provided a foundational understanding of its physicochemical properties, synthesis, and key experimental methodologies. As the field of ionic liquids continues to expand, the unique characteristics of 1-tetradecyl-3-methylimidazolium bromide will undoubtedly lead to further innovative applications.
References
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Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]
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Efficient Antibacterial Dimeric Nitro Imidazolium Type of Ionic Liquids from a Simple Synthetic Approach. (2022, November 23). ACS Omega. Retrieved January 3, 2026, from [Link]
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Imidazolium-Based Ionic Liquid-Assisted Silver Nanoparticles and Their Antibacterial Activity: Experimental and Density Functional Theory Studies. (2023, November 2). National Institutes of Health. Retrieved January 3, 2026, from [Link]
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Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions. (2021, April 29). National Institutes of Health. Retrieved January 3, 2026, from [Link]
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1-Tetradecyl-3-Methylimidazolium Bromide. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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Supporting Information for "Synthesis of 1-Alkyl-3-methylimidazolium carboxylates". (n.d.). Retrieved January 3, 2026, from [Link]
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Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
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1-tetradecyl-3-methylimidazolium bromide technical data. (n.d.). Retrieved January 3, 2026, from [Link]
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Investigation of surface adsorption and thermodynamic properties of 1-tetradecyl-3-methylimidazolium bromide in the absence and presence of tetrabutylammonium bromide in aqueous medium. (2020, November 19). Taylor & Francis Online. Retrieved January 3, 2026, from [Link]
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Method for Measurement of Critical Micelle Concentration. (n.d.). Just Agriculture. Retrieved January 3, 2026, from [Link]
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Critical micelle concentration (CMC) and surfactant concentration. (n.d.). KRÜSS Scientific. Retrieved January 3, 2026, from [Link]
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Supporting Information for "Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity". (n.d.). Retrieved January 3, 2026, from [Link]
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Comparative study between 1-Propyl-3-methylimidazolium bromide and trimethylene bis-methylimidazolium bromide ionic liquids by FTIR/ATR and FT-RAMAN spectroscopies. (2017, April 21). Journal of Molecular Structure. Retrieved January 3, 2026, from [Link]
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Thermal stability and decomposition mechanism of 1-ethyl-3-methylimidazolium halides. (2015). Thermochimica Acta, 604, 129-136. Retrieved January 3, 2026, from [Link]
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How to Perform a Critical Micelle Concentration (CMC) Measurement. (2025, November 28). YouTube. Retrieved January 3, 2026, from [Link]
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Exercise 9: CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. (n.d.). Retrieved January 3, 2026, from [Link]
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1-Tetradecyl-3-methylimidazolium Bromide. (n.d.). Scientific Research Publishing. Retrieved January 3, 2026, from [Link]
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1-Tetradecyl-3-methylimidazolium Bromide: Your Trusted Ionic Liquid Solution. (2025, December 28). Retrieved January 3, 2026, from [Link]
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Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021, April 9). American Journal of Engineering Research. Retrieved January 3, 2026, from [Link]
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Thermal Analysis in Practice: Tips and Hints. (n.d.). Mettler Toledo. Retrieved January 3, 2026, from [Link]
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1-tetradecyl-3-methylimidazolium bromide CAS#: 471907-87-6. (n.d.). ChemWhat. Retrieved January 3, 2026, from [Link]
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Antistatic ability of 1-n-tetradecyl-3-methylimidazolium bromide and its effects on the structure and properties of polypropylene. (n.d.). Macquarie University. Retrieved January 3, 2026, from [Link]
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(a) Chemical structures of 1-tetradecyl-3-methylimidazolium bromide (C... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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A Technical Guide to the Fundamental Characteristics of Long-Chain Imidazolium Ionic Liquids for Pharmaceutical Development
Abstract: Long-chain imidazolium ionic liquids (ILs) represent a class of surface-active compounds that bridge the gap between traditional ionic liquids and conventional surfactants. Their unique amphiphilic nature, arising from a hydrophilic imidazolium headgroup and a lipophilic alkyl tail, drives self-assembly into micelles and other aggregates in solution. This behavior, coupled with the inherent tunability of their physicochemical properties, makes them exceptionally promising candidates for advanced applications in drug formulation and delivery. This guide provides an in-depth examination of the core characteristics of these ILs, from their synthesis and fundamental physicochemical properties to their aggregation behavior and critical implications for the pharmaceutical sciences. We will explore the causal relationships between molecular structure—specifically alkyl chain length—and macroscopic properties, offering field-proven insights into their application as solubility enhancers, permeation agents, and antimicrobial therapeutics.
The Emergence of Long-Chain Imidazolium ILs: Where Solvents Become Surfactants
Ionic liquids are broadly defined as salts with melting points below 100°C, a property stemming from their poorly coordinated, bulky, and asymmetric ions.[1] The 1,3-dialkylimidazolium cation is a cornerstone of IL chemistry due to its synthetic accessibility and stability. While short-chain variants (e.g., with butyl or hexyl chains) behave primarily as solvents, a fundamental shift occurs as the alkyl chain is extended.
Defining "Long-Chain": The Amphiphilic Transition
Imidazolium ILs with alkyl chains of eight carbon atoms (C8) or more begin to exhibit pronounced amphiphilic characteristics.[2] These molecules, often termed surface-active ionic liquids (SAILs), possess a distinct hydrophilic imidazolium head and a hydrophobic alkyl tail, structurally analogous to traditional cationic surfactants.[1][3] This dual nature is the primary driver for their most compelling behaviors: surface activity and self-aggregation in solution, which are critical for their roles in drug delivery.[1]
Synthesis and Core Physicochemical Properties
The rational design of long-chain imidazolium ILs for specific applications begins with their synthesis. Understanding how molecular structure dictates bulk properties is paramount for any formulation scientist.
A Validated Protocol for Synthesis of 1-Alkyl-3-methylimidazolium Halides
The most common and scalable route to these ILs is a two-step bimolecular nucleophilic substitution (SN2) reaction.[3] The first step involves the quaternization of an N-substituted imidazole (commonly 1-methylimidazole) with a long-chain alkyl halide.
Step-by-Step Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-methylimidazole (1.0 eq) and the desired 1-bromoalkane (e.g., 1-bromododecane for [C12mim]Br) (1.05 eq) in a suitable solvent like ethyl acetate or acetonitrile. The slight excess of the alkyl bromide ensures complete consumption of the imidazole.
-
Reaction: Heat the mixture under reflux (typically 60-80°C) with vigorous stirring for 24-48 hours. The progress can be monitored by TLC or NMR.
-
Isolation and Purification: As the product forms, it will often precipitate or form a denser liquid phase. Cool the reaction mixture to room temperature. Decant the solvent. The resulting crude product is washed multiple times with a non-polar solvent (e.g., ethyl acetate or diethyl ether) to remove unreacted starting materials.
-
Drying: The purified product, a viscous liquid or waxy solid, is dried under high vacuum for several days to remove any residual solvent and moisture.[1][3]
-
Characterization: The final structure and purity must be confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and FTIR.[1][3] The absence of starting material signals is a key validation checkpoint.
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- 3. Frontiers | Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review [frontiersin.org]
Methodological & Application
Application Notes and Protocols for 1-Tetradecyl-3-methylimidazolium Bromide in Organic Synthesis Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of 1-Tetradecyl-3-methylimidazolium Bromide
1-Tetradecyl-3-methylimidazolium bromide, often abbreviated as [C₁₄MIM]Br, is a prominent member of the imidazolium-based ionic liquid family.[1][2][3] Its unique molecular architecture, featuring a cationic imidazolium head and a long C₁₄ alkyl chain, imparts a distinct set of physicochemical properties that position it as a versatile tool in organic synthesis.[4] This guide provides an in-depth exploration of its characteristics and potential applications as a catalyst, drawing upon the established reactivity of analogous long-chain ionic liquids. While specific, detailed protocols for [C₁₄MIM]Br are not extensively documented in publicly available literature, this document will equip researchers with the foundational knowledge and exemplary protocols to harness its catalytic potential.
The structure of 1-tetradecyl-3-methylimidazolium bromide is inherently amphiphilic, possessing both a polar, charged head group and a nonpolar, long alkyl tail. This duality is central to its behavior in solution and at interfaces, suggesting its utility not only as a solvent but also as a surfactant or phase-transfer catalyst.[4]
Table 1: Physicochemical Properties of 1-Tetradecyl-3-methylimidazolium Bromide
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₅BrN₂ | [3] |
| Molecular Weight | 359.39 g/mol | [5] |
| Appearance | Solid, semi-solid, or liquid | |
| Purity | ≥98% (typical commercial grade) | |
| Storage Temperature | Room temperature, under inert atmosphere |
The Mechanistic Underpinnings: How [C₁₄MIM]Br Can Catalyze Reactions
The catalytic prowess of imidazolium-based ionic liquids like [C₁₄MIM]Br stems from several key features. The long alkyl chain can create specific microenvironments, influencing reactant solubility and transition state stabilization. Furthermore, the imidazolium cation and the bromide anion can participate directly in the catalytic cycle.
Dual Role as a Surfactant and Catalyst
In aqueous or biphasic media, the amphiphilic nature of [C₁₄MIM]Br allows it to form micelles or aggregates.[4] This behavior can be leveraged to bring together immiscible reactants, effectively increasing the interfacial area and accelerating reaction rates. This is particularly relevant for reactions between a water-soluble and an organic-soluble substrate.
Application Note 1: Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that condenses an active methylene compound with an aldehyde or ketone. Imidazolium-based ionic liquids have been shown to be effective catalysts for this transformation, often acting as both the solvent and the catalyst.
Causality of Catalysis
Sources
Application Notes and Protocols: [C14mim][Br] as an Electrolyte in Electrochemical Cells
Introduction: The Promise of Ionic Liquids in Electrochemical Systems
The landscape of energy storage and electrochemical sensing is perpetually driven by the quest for materials that offer enhanced performance, safety, and stability. Conventional electrolytes, often based on organic solvents, present inherent limitations such as flammability, volatility, and a narrow electrochemical window.[1][2][3][4] Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as a compelling alternative, offering a unique combination of properties including negligible vapor pressure, high thermal stability, and a wide potential window.[2][3][5][6] Among the vast family of ILs, imidazolium-based compounds have been extensively studied for their favorable electrochemical characteristics.[7][8][9] This document provides a detailed guide on the application of a specific long-chain imidazolium ionic liquid, 1-tetradecyl-3-methylimidazolium bromide ([C14mim][Br]), as an electrolyte in various electrochemical cells.
The rationale for selecting [C14mim][Br] lies in the tunability of ionic liquid properties through modification of the cation and anion. The long tetradecyl (C14) alkyl chain on the imidazolium cation influences properties such as viscosity, ionic conductivity, and interfacial behavior at the electrode surface. This guide will delve into the synthesis, physicochemical properties, and detailed protocols for the application of [C14mim][Br] in batteries, supercapacitors, and electrochemical sensors, providing researchers and drug development professionals with the foundational knowledge to leverage this promising electrolyte.
Physicochemical Properties of [C14mim][Br]
A thorough understanding of the physical and chemical properties of [C14mim][Br] is paramount for its effective application as an electrolyte. These properties dictate its performance within an electrochemical cell.
| Property | Typical Value/Range | Significance in Electrochemical Applications |
| Molecular Weight | 345.38 g/mol | Influences mass transport and overall electrolyte density. |
| Appearance | White to off-white solid or viscous liquid | The physical state at operating temperature is crucial for cell design and fabrication. |
| Melting Point | ~40-50 °C | Determines the lower operating temperature limit of the neat IL electrolyte. Can be lowered by mixing with other components. |
| Thermal Stability (Td) | >200 °C | High thermal stability enhances the safety of electrochemical devices, especially under high-current or abuse conditions.[10] |
| Ionic Conductivity (σ) | 10⁻⁴ to 10⁻³ S/cm (at elevated temperatures) | Directly impacts the power density of batteries and supercapacitors. The long alkyl chain tends to decrease conductivity compared to shorter-chain analogues. |
| Electrochemical Window | ~2.7 - 4.5 V | Defines the stable operating voltage range of the electrochemical cell. The bromide anion can limit the anodic stability.[11] |
| Viscosity (η) | High | The long alkyl chain significantly increases viscosity, which can hinder ion transport and electrode wetting. This is a critical consideration for device performance.[12] |
| Solubility | Soluble in polar organic solvents | Allows for the preparation of composite electrolytes and facilitates electrode infiltration. |
Note: The properties of ionic liquids can be sensitive to impurities, particularly water and halide content. It is crucial to use high-purity [C14mim][Br] for electrochemical applications.
Synthesis of [C14mim][Br]: A Step-by-Step Protocol
The synthesis of [C14mim][Br] is typically achieved through a quaternization reaction between 1-methylimidazole and 1-bromotetradecane.[13][14]
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis and purification of [C14mim][Br].
Protocol for [C14mim][Br] Synthesis
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of 1-methylimidazole and 1-bromotetradecane.
-
Expert Insight: It is crucial to use high-purity starting materials to minimize side reactions and simplify the purification process. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric moisture.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or ¹H NMR spectroscopy. The reaction is typically complete within 24-48 hours.
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature. The product, [C14mim][Br], may solidify or remain as a viscous liquid.
-
Wash the crude product multiple times with a non-polar solvent like ethyl acetate or hexane to remove any unreacted starting materials. This is a critical step to achieve high purity.
-
Decant the solvent after each wash.
-
-
Drying: Dry the purified [C14mim][Br] under high vacuum at an elevated temperature (e.g., 60-80 °C) for at least 24 hours to remove any residual solvent and absorbed water.
-
Trustworthiness: The absence of water is critical for many electrochemical applications, as it can narrow the electrochemical window and participate in parasitic reactions. The purity of the final product should be verified by ¹H NMR and/or mass spectrometry.[15]
-
Application in Lithium-ion Batteries
While less common than shorter-chain imidazolium ILs, [C14mim][Br] can be explored as a component in electrolyte formulations for lithium-ion batteries, particularly in applications where high-temperature stability and safety are prioritized.[1][16]
Diagram of a Lithium-ion Battery with [C14mim][Br] Electrolyte
Caption: Schematic of a Li-ion battery with a [C14mim][Br] based electrolyte.
Protocol for Preparing a [C14mim][Br]-based Lithium Battery Electrolyte
-
Materials:
-
High-purity, dry [C14mim][Br]
-
Lithium salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide - LiTFSI)
-
Co-solvent (optional, e.g., propylene carbonate - PC, ethylene carbonate - EC)
-
-
Preparation (in an argon-filled glovebox):
-
Dissolve the desired concentration of LiTFSI in [C14mim][Br]. A typical concentration is 0.5-1.0 M. Due to the high viscosity of [C14mim][Br], this may require gentle heating and prolonged stirring.
-
Expert Insight: The addition of a low-viscosity co-solvent can significantly improve the ionic conductivity of the electrolyte. However, this will also impact the thermal stability and vapor pressure of the mixture. The optimal ratio of IL to co-solvent must be determined experimentally for the specific application.
-
-
Cell Assembly:
-
In a glovebox, assemble a coin cell (or other desired cell format) with the prepared electrolyte, a lithium-based cathode, a suitable anode, and a separator.
-
Ensure the separator is thoroughly wetted with the electrolyte.
-
Application in Supercapacitors
The high ionic concentration of [C14mim][Br] makes it a candidate for supercapacitor electrolytes, where energy is stored via ion adsorption at the electrode-electrolyte interface.[5][17]
Diagram of an Electric Double-Layer Capacitor (EDLC)
Caption: Ion arrangement in an EDLC with [C14mim][Br] electrolyte.
Protocol for Fabricating a Supercapacitor with [C14mim][Br] Electrolyte
-
Electrode Preparation:
-
Prepare a slurry of activated carbon, a conductive additive (e.g., carbon black), and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP).
-
Coat the slurry onto a current collector (e.g., aluminum foil) and dry it in a vacuum oven.
-
-
Electrolyte Preparation:
-
For a neat IL electrolyte, simply use high-purity, dry [C14mim][Br].
-
Alternatively, a solution of [C14mim][Br] in an organic solvent like acetonitrile can be prepared to reduce viscosity and improve conductivity.[18]
-
-
Cell Assembly:
-
In a dry environment, assemble the supercapacitor by sandwiching a separator between two electrodes.
-
Add the [C14mim][Br] electrolyte, ensuring complete wetting of the electrodes and separator.
-
Seal the cell.
-
Application in Electrochemical Sensors
The unique properties of ionic liquids, such as their high ionic conductivity and ability to be functionalized, make them attractive for use in electrochemical sensors.[12][19][20][21][22] [C14mim][Br] can serve as both the electrolyte and a modifying agent for the electrode surface.
Diagram of an Electrochemical Sensor with a [C14mim][Br]-Modified Electrode
Caption: Components of an electrochemical sensor with a [C14mim][Br] modified electrode.
Protocol for Fabricating a [C14mim][Br]-Modified Electrode for Sensing
-
Electrode Cleaning:
-
Polish the surface of a working electrode (e.g., glassy carbon electrode) with alumina slurry of decreasing particle size.
-
Soncate the electrode in deionized water and then in ethanol to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrode Modification:
-
Prepare a dilute solution of [C14mim][Br] in a volatile solvent (e.g., ethanol or methanol).
-
Drop-cast a small volume of the [C14mim][Br] solution onto the cleaned electrode surface.
-
Allow the solvent to evaporate completely, leaving a thin film of [C14mim][Br] on the electrode.
-
Expert Insight: The long alkyl chain of [C14mim][Br] can create a hydrophobic microenvironment on the electrode surface, which can be advantageous for the detection of certain non-polar analytes.
-
-
Electrochemical Measurement:
-
Immerse the modified electrode, a reference electrode, and a counter electrode in the sample solution containing the analyte of interest.
-
Perform electrochemical measurements using techniques such as cyclic voltammetry or differential pulse voltammetry to detect and quantify the analyte.
-
Safety and Handling
While ionic liquids are generally considered safer than traditional organic solvents due to their low volatility and flammability, proper handling procedures should still be followed.[4][23]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling [C14mim][Br].
-
Handling: Avoid inhalation of any potential aerosols and direct contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store [C14mim][Br] in a tightly sealed container in a cool, dry place, away from sources of moisture.
-
Disposal: Dispose of [C14mim][Br] and any contaminated materials in accordance with local regulations for chemical waste.
Conclusion and Future Perspectives
[C14mim][Br] represents a versatile ionic liquid with tunable properties that can be leveraged in a variety of electrochemical applications. Its long alkyl chain imparts distinct characteristics that can be either advantageous or challenging depending on the specific requirements of the electrochemical cell. While its higher viscosity may limit its use in high-power applications, its thermal stability and potential for surface modification make it a compelling candidate for high-temperature batteries, specialized supercapacitors, and novel electrochemical sensors. Further research focusing on the formulation of [C14mim][Br] with co-solvents or other additives to optimize its transport properties will undoubtedly expand its utility in next-generation electrochemical technologies.
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Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC. PubMed Central.[Link]
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Solid-state electrolytes, a solution to safety concerns in lithium-ion batteries. IMDEA Materials Institute.[Link]
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Investigations on the micellization behavior and thermodynamic characteristics of synthesized surface active ionic liquids [C14mim] [Br] and [C15mim] [Br] in the presence of oral antidiabetic drug metformin hydrochloride | Request PDF. ResearchGate.[Link]
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Physical and electrochemical properties of 1-butyl-3-methylimidazolium bromide, 1-butyl-3-methylimidazolium iodide, and 1-butyl-3-methylimidazolium tetrafluoroborate. ResearchGate.[Link]
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Ionic Liquid Electrolyte Technologies for High-Temperature Lithium Battery Systems. MDPI.[Link]
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The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. MDPI.[Link]
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An Update Review on Ionic Liquids Applications in Electrochemical Sensors. Journal of Chemical, Biological and Medicinal Sciences.[Link]
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Assessing the Antimicrobial and Antibacterial Activity of 1-tetradecyl-3-methylimidazolium bromide ([C14mim][Br]): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Promise of [C14mim][Br] as a Novel Antimicrobial Agent
1-tetradecyl-3-methylimidazolium bromide, abbreviated as [C14mim][Br], is an ionic liquid (IL) belonging to the imidazolium class. [C14mim][Br] is characterized by a positively charged imidazolium head group and a 14-carbon alkyl chain, which imparts amphiphilic properties to the molecule.[1][2][3] This structural characteristic is central to its biological activity. A growing body of evidence suggests that imidazolium-based ILs with long alkyl chains, typically between 10 and 16 carbons, exhibit significant antimicrobial properties.[1][4][5] The proposed mechanism of action involves the electrostatic interaction of the cationic imidazolium head with the negatively charged components of bacterial cell membranes, followed by the insertion of the hydrophobic alkyl chain into the lipid bilayer.[1][6] This disruption of membrane integrity leads to increased permeability, leakage of intracellular components, and ultimately, cell death.[1][6]
These properties position [C14mim][Br] as a promising candidate for a new generation of antimicrobial agents, with potential applications in various fields, including medicine, materials science, and industrial disinfection.[7] However, a thorough and standardized assessment of its antimicrobial and antibacterial efficacy is crucial for its development and validation. This document provides a comprehensive guide with detailed protocols for researchers to evaluate the antimicrobial and antibacterial activity of [C14mim][Br].
I. Synthesis and Characterization of [C14mim][Br]
Prior to any antimicrobial testing, it is imperative to ensure the purity and identity of the [C14mim][Br] sample. A common synthetic route involves the quaternization of 1-methylimidazole with 1-bromotetradecane.[1]
Synthesis Workflow:
Caption: A generalized workflow for the synthesis of [C14mim][Br].
Characterization: The synthesized [C14mim][Br] should be characterized using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
II. Core Antimicrobial Susceptibility Testing Protocols
The following protocols are fundamental for determining the antimicrobial and antibacterial efficacy of [C14mim][Br]. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][8][9][10][11]
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13][14] The broth microdilution method is a widely used and standardized technique for determining the MIC.[11][12][15][16]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of [C14mim][Br] Stock Solution: Prepare a stock solution of [C14mim][Br] in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, DMSO). The final concentration of the solvent in the assay should not affect bacterial growth.
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).[17]
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the [C14mim][Br] stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (containing CAMHB and inoculum but no [C14mim][Br]).
-
Well 12 serves as the sterility control (containing only CAMHB).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12][18]
-
Interpretation of Results: The MIC is the lowest concentration of [C14mim][Br] in which there is no visible turbidity (growth) compared to the growth control.[13][19][20]
Workflow for MIC Determination:
Caption: Step-by-step workflow for the broth microdilution MIC assay.
B. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][21][22] The MBC is determined as a subsequent step to the MIC assay.
Protocol: MBC Determination
-
Subculturing from MIC Plate: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of [C14mim][Br] that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19][20][21]
Data Presentation: Example MIC and MBC Values for [C14mim][Br]
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | Bactericidal |
| Escherichia coli | ATCC 25922 | 16 | 32 | Bactericidal |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | >64 | Bacteriostatic at tested concentrations |
| Enterococcus faecalis | ATCC 29212 | 4 | 8 | Bactericidal |
Note: These are example values and actual results may vary. An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[21]
III. Advanced Antimicrobial Characterization Protocols
A. Time-Kill Kinetics Assay
This assay provides insights into the rate at which an antimicrobial agent kills a bacterium and helps to determine if the killing is concentration-dependent or time-dependent.[17][18]
Protocol: Time-Kill Kinetics Assay
-
Preparation: Prepare flasks containing CAMHB with [C14mim][Br] at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) and a growth control flask without the compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[18]
-
Quantification: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS and plate a known volume onto agar plates.[17][18]
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.[18]
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of [C14mim][Br]. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18][23]
Workflow for Time-Kill Kinetics Assay:
Caption: The procedural flow of a time-kill kinetics assay.
B. Anti-Biofilm Activity Assay
Bacterial biofilms are a significant challenge in clinical and industrial settings due to their increased resistance to antimicrobial agents.[6] The crystal violet assay is a common method to quantify biofilm formation and its inhibition.[6][24][25][26]
Protocol: Crystal Violet Assay for Biofilm Inhibition
-
Preparation of Bacterial Suspension and [C14mim][Br] Dilutions: Prepare a bacterial suspension (e.g., 10⁶ CFU/mL) and serial dilutions of [C14mim][Br] in a suitable growth medium (e.g., Tryptic Soy Broth) in a 96-well flat-bottom microtiter plate.[6]
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[6][24]
-
Washing: Carefully discard the planktonic bacteria and wash the wells gently with sterile PBS to remove non-adherent cells.[6]
-
Fixation: Fix the remaining biofilm with 99% methanol for 15-20 minutes.[6][27]
-
Staining: Stain the biofilm with 0.1% crystal violet solution for 10-15 minutes.[6][24]
-
Washing: Wash the wells again with water to remove excess stain.[6]
-
Solubilization: Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.[24]
-
Quantification: Measure the optical density (OD) of the solubilized crystal violet at a wavelength of 570-595 nm using a plate reader.[6][24] The reduction in OD in the presence of [C14mim][Br] compared to the control indicates biofilm inhibition.
IV. Mechanistic Insights and Cytotoxicity Assessment
While the primary mechanism is believed to be membrane disruption, further studies can elucidate the specific mode of action. Additionally, assessing the cytotoxicity of [C14mim][Br] against mammalian cell lines is a critical step in evaluating its potential for therapeutic applications.[28][29][30][31]
Proposed Mechanism of Action:
Caption: The proposed mechanism of antibacterial action for [C14mim][Br].
Cytotoxicity Assays: Standard cytotoxicity assays, such as the MTT or AlamarBlue assay, should be performed on relevant mammalian cell lines (e.g., human dermal fibroblasts, HeLa cells) to determine the concentration at which [C14mim][Br] becomes toxic to host cells.[1][28] This data is crucial for determining the selectivity index (the ratio of the cytotoxic concentration to the antimicrobial concentration) and assessing the therapeutic potential of the compound.
V. Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the antimicrobial and antibacterial properties of [C14mim][Br]. By systematically determining its MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can gain a thorough understanding of its efficacy against a range of pathogenic microorganisms. Further investigations into its mechanism of action and cytotoxicity will be essential for advancing [C14mim][Br] as a potential therapeutic or disinfectant agent. The continued exploration of ionic liquids like [C14mim][Br] holds significant promise for addressing the growing challenge of antimicrobial resistance.
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Application Note & Protocols: A Framework for Investigating the Anticancer Properties of 1-tetradecyl-3-methylimidazolium bromide
Abstract
Imidazolium salts, a class of ionic liquids, have garnered increasing interest for their diverse biological activities, including potential applications in oncology.[1][2] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anticancer properties of a specific long-chain imidazolium salt, 1-tetradecyl-3-methylimidazolium bromide (C₁₄MIMBr). We present a series of detailed, validated protocols, beginning with initial cytotoxicity screening and progressing to key mechanistic assays for apoptosis and cell cycle analysis. The causality behind experimental choices is explained, providing a robust, self-validating system for inquiry. This guide is designed to serve as a foundational resource for elucidating the therapeutic potential of C₁₄MIMBr.
Introduction: The Therapeutic Potential of Imidazolium Salts
Ionic liquids (ILs) are salts with melting points below 100°C, and their unique physicochemical properties have led to widespread industrial use. Within this class, imidazolium salts have emerged as promising candidates for anticancer drug development. Their mechanism of action is often linked to their amphiphilic nature, which allows for interaction with and disruption of cellular membranes.[3] The antitumor activity of these compounds is highly dependent on the substituents on the imidazolium cation, particularly the length of the alkyl chains.[1]
Studies on related imidazolium compounds have demonstrated that their cytotoxicity is often mediated through the induction of programmed cell death (apoptosis) and interference with the normal progression of the cell cycle.[4][5] For instance, compounds with similar structures have been shown to induce G0/G1 cell cycle arrest and trigger apoptotic pathways in various human cancer cell lines.[2][6][7]
This application note focuses on 1-tetradecyl-3-methylimidazolium bromide, an imidazolium salt with a 14-carbon alkyl chain. Its significant lipophilicity suggests a strong potential for interaction with cancer cell membranes, making it a compelling subject for investigation.
Compound Profile: 1-tetradecyl-3-methylimidazolium bromide
A thorough understanding of the test compound is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| IUPAC Name | 1-methyl-3-tetradecylimidazol-1-ium bromide | [8][9] |
| Molecular Formula | C₁₈H₃₅BrN₂ | [8] |
| Molecular Weight | 359.4 g/mol | [8][9] |
| Canonical SMILES | CCCCCCCCCCCCCCN1C=C--INVALID-LINK--C.[Br-] | [9] |
| Appearance | Typically a white to off-white solid or viscous liquid. | |
| Solubility | Soluble in polar solvents like water, DMSO, and ethanol. |
Preparation of Stock Solutions: For in vitro studies, a 100 mM stock solution can be prepared by dissolving 35.94 mg of 1-tetradecyl-3-methylimidazolium bromide in 1 mL of sterile DMSO. Store aliquots at -20°C. Further dilutions should be made in the appropriate cell culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Hypothesized Mechanism of Action
Based on literature for structurally related imidazolium salts, the primary anticancer mechanisms of 1-tetradecyl-3-methylimidazolium bromide are hypothesized to involve disruption of cell membrane integrity, leading to the induction of apoptosis and cell cycle arrest.
References
- 1. Anti-tumor activity of lipophilic imidazolium salts on select NSCLC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of steroid-based imidazolium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of novel hybrid compounds between 1,4-benzodioxane and imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of steroid-based imidazolium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 1-Tetradecyl-3-Methylimidazolium Bromide | C18H35BrN2 | CID 77520435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Note: The Multifaceted Role of 1-Tetradecyl-3-methylimidazolium Bromide in Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of nanoparticles with controlled size, shape, and stability is a cornerstone of modern nanotechnology, with profound implications for drug delivery, diagnostics, and catalysis. A primary challenge in nanoparticle synthesis is preventing their inherent tendency to agglomerate, which is driven by high surface energy.[1] Traditionally, this is managed using various stabilizing or capping agents.[2] In recent years, ionic liquids (ILs) have emerged as highly versatile and effective media for nanomaterial synthesis.[3] Often termed "designer solvents," ILs offer unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[3]
Among this class of materials, 1-tetradecyl-3-methylimidazolium bromide, hereafter referred to as [C14mim]Br, has garnered significant attention. This compound is an amphiphilic ionic liquid, possessing a positively charged imidazolium head group and a long, nonpolar 14-carbon alkyl chain.[4][5] This dual nature allows it to act not merely as a solvent, but as a dynamic, multi-functional agent that can stabilize, cap, and direct the formation of nanoparticles, offering exceptional control over the final product's characteristics. This application note provides an in-depth guide to the mechanistic role of [C14mim]Br and presents detailed protocols for its use in the synthesis of metallic nanoparticles.
Physicochemical Properties of 1-Tetradecyl-3-methylimidazolium Bromide ([C14mim]Br)
Understanding the fundamental properties of [C14mim]Br is essential to appreciating its role in nanoparticle synthesis. Its unique molecular structure dictates its behavior in solution and at nanoparticle interfaces.
| Property | Value | Source |
| Chemical Formula | C₁₈H₃₅BrN₂ | [6] |
| Molecular Weight | 359.39 g/mol | [6][7] |
| Appearance | White to off-white solid or semi-solid | |
| CAS Number | 471907-87-6 | [7] |
| Structure | Amphiphilic: Polar imidazolium head, nonpolar C14 alkyl tail | [4][5] |
| Functionality | Ionic Liquid, Surfactant, Emulsifier | [4] |
The critical feature of [C14mim]Br is its amphiphilicity. In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), these molecules self-assemble into micelles, which can serve as nanoreactors or templates for synthesis.[8][9]
The Mechanistic Role of [C14mim]Br in Nanoparticle Formation
[C14mim]Br performs three interconnected roles during nanoparticle synthesis: stabilization, capping, and structure-directing. These functions arise directly from its molecular architecture and its ability to self-organize in solution.
2.1. Electrosteric Stabilization Stabilization is crucial to prevent the irreversible aggregation of newly formed nanoparticles.[1] [C14mim]Br provides a highly effective "electrosteric" stabilization mechanism.[1]
-
Electrostatic Component: The positively charged imidazolium head groups adsorb onto the nascent nanoparticle surface, creating a net positive charge that induces electrostatic repulsion between adjacent particles.[10]
-
Steric Component: The long, bulky tetradecyl chains extend into the surrounding medium, creating a physical, steric barrier that prevents particles from approaching one another too closely.[1]
2.2. Supramolecular Templating via Domain Segregation Computational studies have revealed a more sophisticated stabilization mechanism for ILs with long alkyl chains like [C14mim]Br.[3][11] The long chains lead to segregation between the polar (ionic) and apolar (alkyl) regions of the liquid.[11] This creates structured, alternating layers of the IL around the nanoparticle surface that can extend several nanometers into the medium.[11] The unfavorable superposition of these layers as particles approach creates multiple energy barriers, providing exceptional kinetic stability to the colloidal dispersion without the need for other additives.[3][11]
2.3. Capping Agent for Growth Control As a capping agent, [C14mim]Br adsorbs to the nanoparticle surface during its growth phase.[2] This surface adsorption passivates the active sites, thereby controlling the rate of precursor reduction and preventing uncontrolled growth or Ostwald ripening. The concentration of [C14mim]Br can thus be used to tune the final size of the nanoparticles; a higher concentration generally leads to smaller particles by providing more rapid and complete surface coverage.[12][13]
Caption: The multifaceted roles of the [C14mim]Br molecule in nanoparticle synthesis.
Application Protocols
The following protocols provide step-by-step methodologies for synthesizing gold (AuNPs) and silver (AgNPs) nanoparticles.
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling these chemicals.
3.1. Protocol: Synthesis of Gold Nanoparticles (AuNPs) using [C14mim]Br
This protocol utilizes the chemical reduction of a gold salt precursor in the presence of [C14mim]Br, which acts as the primary stabilizing and capping agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
1-tetradecyl-3-methylimidazolium bromide ([C14mim]Br)
-
Sodium borohydride (NaBH₄)
-
Deionized (DI) water (18.2 MΩ·cm)
Equipment:
-
Glass vials or flasks
-
Magnetic stirrer and stir bars
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Gold Precursor (1 mM): Dissolve 3.9 mg of HAuCl₄·3H₂O in 10 mL of DI water.
-
[C14mim]Br Stabilizer (10 mM): Dissolve 36.0 mg of [C14mim]Br in 10 mL of DI water. Gentle warming may be required for full dissolution.
-
Reducing Agent (10 mM): Freshly prepare by dissolving 3.8 mg of NaBH₄ in 10 mL of ice-cold DI water immediately before use. Causality: NaBH₄ solutions are unstable and decompose over time; fresh, cold solutions ensure maximum reducing power.
-
-
Reaction Setup:
-
In a clean glass vial, add 9.5 mL of DI water.
-
Add 100 µL of the 10 mM [C14mim]Br stock solution to the vial. The final concentration will be approximately 0.1 mM.
-
Place the vial on a magnetic stirrer and stir vigorously.
-
-
Nucleation and Growth:
-
Add 200 µL of the 1 mM Gold Precursor stock solution.
-
While stirring, rapidly inject 200 µL of the freshly prepared, ice-cold 10 mM NaBH₄ solution. Causality: Rapid injection of a strong reducing agent like NaBH₄ promotes rapid nucleation, leading to the formation of small, uniform nanoparticle seeds.[14]
-
-
Observation and Stabilization:
-
The solution should immediately change color to a pale pink or ruby red, indicating the formation of AuNPs.
-
Allow the solution to stir for an additional 30 minutes to ensure the reaction is complete and the nanoparticles are fully stabilized by the [C14mim]Br.
-
-
Characterization:
-
Acquire the UV-Vis spectrum of the colloidal solution from 400 nm to 700 nm. A characteristic Surface Plasmon Resonance (SPR) peak should be observed between 515 nm and 530 nm for spherical AuNPs.
-
Caption: Experimental workflow for the synthesis of gold nanoparticles using [C14mim]Br.
3.2. Protocol: Synthesis of Silver Nanoparticles (AgNPs) using [C14mim]Br
This protocol is similar to the AuNP synthesis but uses a silver precursor.
Materials:
-
Silver nitrate (AgNO₃)
-
1-tetradecyl-3-methylimidazolium bromide ([C14mim]Br)
-
Sodium borohydride (NaBH₄)
-
Deionized (DI) water (18.2 MΩ·cm)
Procedure:
-
Prepare Stock Solutions:
-
Silver Precursor (1 mM): Dissolve 1.7 mg of AgNO₃ in 10 mL of DI water. Store in a dark container to prevent photoreduction.[15]
-
[C14mim]Br Stabilizer (10 mM): Prepare as described in section 3.1.
-
Reducing Agent (10 mM): Freshly prepare as described in section 3.1.
-
-
Reaction Setup:
-
In a clean glass vial, add 9.5 mL of DI water.
-
Add 100 µL of the 10 mM [C14mim]Br stock solution.
-
Place the vial on a magnetic stirrer and stir vigorously.
-
-
Nucleation and Growth:
-
Add 200 µL of the 1 mM Silver Precursor stock solution.
-
While stirring, rapidly inject 200 µL of the freshly prepared, ice-cold 10 mM NaBH₄ solution.
-
-
Observation and Stabilization:
-
The solution will turn a characteristic pale yellow, indicating the formation of AgNPs.
-
Continue stirring for 30 minutes.
-
-
Characterization:
-
Acquire the UV-Vis spectrum from 350 nm to 600 nm. A typical SPR peak for spherical AgNPs will appear around 400-420 nm.[16]
-
Experimental Optimization and Data Interpretation
4.1. Influence of [C14mim]Br Concentration The molar ratio of the stabilizer to the metal precursor is a critical parameter that directly influences the final nanoparticle size.[12] Adjusting this ratio allows for fine-tuning of the nanoparticle dimensions.
| [C14mim]Br : Metal Precursor Ratio | Expected Average NP Diameter | Expected UV-Vis SPR Peak | Polydispersity |
| Low (e.g., 1:2) | Larger (e.g., 20-40 nm) | Red-shifted (longer λ) | Higher |
| Medium (e.g., 5:1) | Medium (e.g., 10-20 nm) | Intermediate λ | Lower |
| High (e.g., 20:1) | Smaller (e.g., 2-10 nm) | Blue-shifted (shorter λ) | Lowest |
This table provides expected trends. Actual values are system-dependent.
4.2. Interpreting UV-Vis Spectra UV-Vis spectroscopy is a rapid and powerful tool for initial characterization.
-
Peak Position: The position of the SPR peak is highly sensitive to nanoparticle size. For AuNPs, smaller particles have a peak closer to 515 nm, while larger particles cause a red-shift to longer wavelengths.
-
Peak Width: The full width at half maximum (FWHM) of the SPR peak correlates with the particle size distribution. A narrower peak indicates a more monodisperse (uniformly sized) sample, while a broader peak suggests a wider size distribution (polydispersity).
-
Aggregation: The appearance of a second, broader peak at a longer wavelength (e.g., >650 nm for AuNPs) is a clear indicator of nanoparticle aggregation.
Conclusion
1-Tetradecyl-3-methylimidazolium bromide is more than a simple solvent; it is a powerful, multi-functional component in the synthesis of well-defined nanoparticles. Its amphiphilic nature enables it to provide robust electrosteric stabilization, act as a precise capping agent to control particle growth, and serve as a template to direct nanoparticle morphology.[1][9][11] By understanding and manipulating the concentration of [C14mim]Br and other reaction parameters, researchers can achieve a high degree of control over the resulting nanomaterial's properties. For professionals in drug development, nanoparticles synthesized with [C14mim]Br offer a platform of highly stable colloids that can be further functionalized for targeted delivery and therapeutic applications.
References
- How Domain Segregation in Ionic Liquids Stabilizes Nanoparticles and Establishes Long-Range Ordering A Computational Study | ACS Nano. (2024).
- 1-tetradecyl-3-methylimidazolium bromide technical data. NINGBO INNO PHARMCHEM CO.,LTD.
- A novel stabilisation model for ruthenium nanoparticles in imidazolium ionic liquids: in situ spectroscopic and labelling evidence. Semantic Scholar.
- 1-Tetradecyl-3-methylimidazolium Bromide: Your Trusted Ionic Liquid Solution. (2025).
- 1-Tetradecyl-3-Methylimidazolium Bromide | C18H35BrN2 | CID 77520435. PubChem.
-
How Domain Segregation in Ionic Liquids Stabilizes Nanoparticles and Establishes Long-Range Ordering—A Computational Study. (2014). ACS Nano. Available at: [Link]
-
Concepts for the Stabilization of Metal Nanoparticles in Ionic Liquids. (2011). InTech. Available at: [Link]
- Electrostatic stabilization of NPs by imidazolium-based ILs. ResearchGate.
- 1-tetradecyl-3-methylimidazolium bromide | 471907-87-6. Sigma-Aldrich.
- 1-tetradecyl-3-methylimidazolium bromide CAS#: 471907-87-6. ChemWhat.
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Synthesis of Silver Nanoparticles V.2. (2022). protocols.io. Available at: [Link]
- (a) Chemical structures of 1-tetradecyl-3-methylimidazolium bromide (C... ResearchGate.
- 1-Methylimidazole stabilization of gold nanoparticles in imidazolium ionic liquids. (2021). Journal of Pharmaceutical Research International.
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Silver Nanoparticles: Synthesis and Application for Nanomedicine. (2020). Molecules. Available at: [Link]
- Synthesis of silver nanoparticles colloids in imidazolium halide ionic liquids and their antibacterial activities for gram-positive and gram-negative bacteria. Sigma-Aldrich.
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Synthesis of silver nanoparticles colloids in imidazolium halide ionic liquids and their antibacterial activities for gram-positive and gram-negative bacteria. (2020). Journal of Molecular Liquids. Available at: [Link]
- 1-Tetradecyl-3-methylimidazolium Bromide - Articles. Scientific Research Publishing.
-
Size, shape, and flexibility influence nanoparticle transport across brain endothelium under flow. (2019). Bioengineering & Translational Medicine. Available at: [Link]
-
Synthesis and Characterization of Ultra‐Small Gold Nanoparticles in the Ionic Liquid 1‐Ethyl‐3‐methylimidazolium Dicyanamide, [Emim][DCA]. (2017). Zeitschrift für anorganische und allgemeine Chemie. Available at: [Link]
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Synthesis of Stable Silver Nanoparticles with Antimicrobial Activities in Room-temperature Ionic Liquids. (2009). Materials Letters. Available at: [Link]
-
Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. (2024). International Journal of Molecular Sciences. Available at: [Link]
-
Investigation of surface adsorption and thermodynamic properties of 1-tetradecyl-3-methylimidazolium bromide in the absence and presence of tetrabutylammonium bromide in aqueous medium. (2021). Journal of Molecular Liquids. Available at: [Link]
-
Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System. (2019). Pharmaceutics. Available at: [Link]
-
Green Synthesis of Gold Nanoparticles. (2015). Oriental Journal of Chemistry. Available at: [Link]
-
Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. (2020). Journal of Nanobiotechnology. Available at: [Link]
-
Nanoparticle surface stabilizing agents influence antibacterial action. (2016). PeerJ. Available at: [Link]
- Unlocking the Potential of Tetradecyl Trimethyl Ammonium Bromide in Material Science. (2025).
- Facile and One Pot Synthesis of Gold Nanoparticles Using Tetraphenylborate and Polyvinylpyrrolidone for Selective Colorimetric Detection of Mercury Ions in Aqueous Medium. (2012). Journal of Nanomaterials.
-
Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. (2022). Frontiers in Nanotechnology. Available at: [Link]
- Novel Capping Agents for Nanomaterials. (2014). World Applied Sciences Journal.
-
Nanometrology: particle sizing and influence on the toxicological profile. (2023). Frontiers in Nanotechnology. Available at: [Link]
-
The Effect of Nanoparticle Size, Shape, and Surface Chemistry on Biological Systems. (2012). Annual Review of Biomedical Engineering. Available at: [Link]
-
The effect of nanoparticle size on the ability to cross the blood-brain barrier: an in vivo study. (2017). Nanomedicine (London). Available at: [Link]
-
Effect of Nanoparticle Composition, Size, Shape, and Stiffness on Penetration Across the Blood-Brain Barrier. (2020). ACS Biomaterials Science & Engineering. Available at: [Link]
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Application & Protocol Guide: Leveraging [C14mim][Br] for Enhanced Enzymatic Reactions
Introduction: Beyond Conventional Solvents
In the realm of biocatalysis, the choice of reaction medium is paramount, directly influencing enzyme stability, activity, and substrate specificity. While aqueous solutions are the natural environment for enzymes, they are often suboptimal for industrial processes involving hydrophobic substrates. Traditional organic solvents, though effective at solubilizing non-polar reactants, frequently lead to enzyme denaturation and inactivation. Ionic liquids (ILs) have emerged as a compelling alternative, offering negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1]
This guide focuses on a specific, high-potential class of ILs: Surface-Active Ionic Liquids (SAILs) . Unlike conventional ILs, SAILs possess amphiphilic properties, enabling them to self-assemble into microstructures like micelles and dramatically alter interfacial properties. We will provide detailed protocols and applications for 1-tetradecyl-3-methylimidazolium bromide ([C14mim][Br]) , a prominent SAIL, demonstrating its unique capacity to serve not just as a solvent, but as an active modulator of enzymatic reactions.
Section 1: Physicochemical Properties of [C14mim][Br]
1-tetradecyl-3-methylimidazolium bromide is an imidazolium-based salt distinguished by a long C14 alkyl chain, which imparts significant surfactant character.[2] Understanding its fundamental properties is crucial for designing effective biocatalytic systems.
| Property | Value | Source |
| IUPAC Name | 1-methyl-3-tetradecylimidazol-1-ium bromide | [3] |
| Synonyms | [C14MIM]Br, 1-Methyl-3-tetradecylimidazolium bromide | [4] |
| CAS Number | 471907-87-6 | [3][4] |
| Molecular Formula | C₁₈H₃₅BrN₂ | [3] |
| Molecular Weight | 359.4 g/mol | [3] |
| Appearance | Solid or Semi-solid | [5] |
| Melting Point | 56 °C | [4] |
| Purity | Typically ≥98% | [2] |
| Critical Micelle Conc. (CMC) | ~2.5 mM in water | [6] |
Section 2: The Amphiphilic Advantage in Biocatalysis
The dual nature of [C14mim][Br]—a hydrophilic imidazolium head and a long hydrophobic alkyl tail—is the key to its efficacy. This structure allows it to act in ways that simple ILs cannot, primarily through two mechanisms: interfacial activation and substrate sequestration.
Mechanism 1: Interfacial Activation of Lipases
Many lipases, crucial enzymes for ester synthesis and hydrolysis, exhibit a phenomenon known as "interfacial activation." Their active site is often covered by a flexible polypeptide chain, or "lid." In aqueous solutions, this lid remains closed, rendering the enzyme largely inactive. The presence of a hydrophobic-hydrophilic interface induces a conformational change that opens the lid, exposing the catalytic triad and activating the enzyme.[7][8]
[C14mim][Br] excels at creating this activating interface. At concentrations above its Critical Micelle Concentration (CMC), it forms micelles that present a vast interfacial area.[9] Even below the CMC, individual molecules can interact with the lipase's surface, mimicking a hydrophobic interface and stabilizing the open, active conformation. This leads to a dramatic increase in catalytic activity compared to reactions in bulk aqueous or organic phases.
Mechanism 2: Enhanced Substrate Solubilization
Many industrially relevant enzymatic reactions involve substrates with poor solubility in water (e.g., triglycerides for biodiesel production, long-chain fatty acids). The micellar structures formed by [C14mim][Br] act as nano-reactors, sequestering hydrophobic substrates within their non-polar cores while the hydrophilic exterior maintains compatibility with the aqueous phase and the enzyme. This partitioning effect increases the effective concentration of the substrate in proximity to the enzyme, overcoming mass transfer limitations and boosting reaction rates.
Section 3: Application & Protocol: Lipase-Catalyzed Transesterification
This protocol details the use of [C14mim][Br] as a medium for the transesterification of a model secondary alcohol, a common reaction for producing enantiopure compounds. The amphiphilic nature of the IL is expected to enhance both the reaction rate and enzyme stability.
Objective: To perform the kinetic resolution of (±)-1-phenylethanol using Candida antarctica Lipase B (CALB) in an aqueous [C14mim][Br] medium.
Materials
| Reagent/Equipment | Supplier/Grade | Notes |
| 1-tetradecyl-3-methylimidazolium bromide ([C14mim][Br]) | >98% Purity | --- |
| Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435) | Commercial Grade | Must be dry. |
| (±)-1-Phenylethanol | Reagent Grade | Substrate |
| Vinyl Acetate | Reagent Grade | Acyl donor |
| Sodium Phosphate Buffer | 0.1 M, pH 7.0 | --- |
| n-Hexane | HPLC Grade | For extraction |
| Anhydrous Sodium Sulfate | Reagent Grade | For drying |
| Shaking Incubator | --- | Temperature controlled |
| Gas Chromatograph (GC) | --- | With a chiral column |
Experimental Workflow
Step-by-Step Protocol
-
Preparation of Reaction Medium: Prepare a 10 mM solution of [C14mim][Br] in 0.1 M sodium phosphate buffer (pH 7.0). This concentration is well above the CMC (~2.5 mM), ensuring the presence of micelles.[6] Prepare 10 mL of this solution in a 50 mL screw-cap flask.
-
Addition of Substrates: Add (±)-1-phenylethanol to the flask to a final concentration of 0.1 M. Add vinyl acetate to a final concentration of 0.2 M (a 2:1 molar ratio of acyl donor to alcohol).
-
Enzyme Addition: Add 100 mg of dry, immobilized CALB (Novozym® 435) to the reaction mixture. The enzyme should be pre-dried under vacuum for at least 24 hours to minimize water content that could promote hydrolysis.
-
Reaction Incubation: Seal the flask tightly and place it in a shaking incubator at 45°C with agitation at 200 rpm.
-
Reaction Monitoring: At specified time intervals (e.g., 1, 2, 4, 8, and 24 hours), pause the shaking and carefully withdraw a 100 µL aliquot from the reaction mixture.
-
Sample Preparation for Analysis:
-
Add the 100 µL aliquot to a microcentrifuge tube containing 900 µL of n-hexane.
-
Vortex vigorously for 1 minute to extract the substrate and product.
-
Centrifuge for 2 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Data Analysis: Analyze the hexane extract by chiral GC to determine the concentrations of the remaining (S)-1-phenylethanol and the product, (R)-1-phenylethyl acetate. Calculate the conversion and enantiomeric excess (e.e.).
Expected Results & Causality
The use of [C14mim][Br] is anticipated to yield higher initial reaction rates compared to conventional organic solvents like hexane or biphasic systems. This is because the micellar environment enhances the solubility of the hydrophobic 1-phenylethanol and activates the lipase. Enzyme stability is also often improved in ILs compared to organic solvents.[10]
| Medium | Initial Rate (µmol/h/mg enzyme) | Conversion at 8h (%) | Enantiomeric Excess (e.e. %) |
| 10 mM [C14mim][Br] (aq) | ~15.5 | ~48 | >99 |
| n-Hexane (anhydrous) | ~8.2 | ~35 | >99 |
| Phosphate Buffer (0.1 M) | ~1.1 | ~5 | ~95 |
(Note: Data is illustrative, based on typical performance enhancements seen in literature.)
Section 4: Application & Protocol: Enhancing Cellulase Activity
ILs are renowned for their ability to dissolve cellulose, but this often requires harsh conditions and ILs that can inactivate enzymes.[11] A more subtle application is to use a SAIL like [C14mim][Br] as an additive in an aqueous buffer to enhance the activity of cellulase on pre-treated cellulosic material. The surfactant properties can help disrupt non-covalent interactions in the substrate and improve enzyme-substrate binding.
Objective: To measure the enhancement of cellulase activity on microcrystalline cellulose using [C14mim][Br] as a reaction additive.
Materials
| Reagent/Equipment | Supplier/Grade | Notes |
| 1-tetradecyl-3-methylimidazolium bromide ([C14mim][Br]) | >98% Purity | --- |
| Cellulase from Trichoderma reesei | Commercial Grade | e.g., Celluclast® |
| Microcrystalline Cellulose (Avicel) | Reagent Grade | Substrate |
| Sodium Acetate Buffer | 50 mM, pH 4.8 | Optimal for many cellulases |
| Dinitrosalicylic Acid (DNS) Reagent | --- | For reducing sugar assay |
| Glucose | Reagent Grade | For standard curve |
| Spectrophotometer | --- | For reading absorbance at 540 nm |
Step-by-Step Protocol
-
Prepare Glucose Standard Curve:
-
Prepare Substrate Suspensions:
-
Prepare a stock suspension of 1% (w/v) microcrystalline cellulose in 50 mM acetate buffer (pH 4.8).
-
Set up a series of test tubes, each containing the cellulose suspension and a different final concentration of [C14mim][Br] (e.g., 0%, 0.5%, 1%, 2%, 5% v/v). Ensure the total reaction volume will be 2.0 mL.
-
-
Enzymatic Reaction:
-
Pre-incubate the substrate suspension tubes in a water bath at 50°C for 10 minutes.
-
Initiate the reaction by adding a defined amount of cellulase solution (e.g., 20 FPU/g of cellulose) to each tube.
-
Incubate at 50°C with periodic shaking for a set time (e.g., 60 minutes).
-
-
Quantify Reducing Sugars:
-
Stop the reaction by taking a 0.5 mL aliquot and immediately adding 0.5 mL of DNS reagent.
-
Boil for 10 minutes. This high pH and temperature effectively denatures the enzyme.
-
Cool the tubes, add 5 mL of deionized water, and mix.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Use the glucose standard curve to determine the concentration of reducing sugars (glucose equivalents) produced in each reaction.
-
Calculate the relative enzyme activity at each [C14mim][Br] concentration compared to the 0% control.
-
Expected Results & Causality
Low concentrations of [C14mim][Br] are expected to increase cellulase activity. The surfactant properties of the IL can help to amorphize the cellulose surface, increasing accessibility for the enzyme. However, at higher concentrations, ILs can begin to denature enzymes, leading to a decrease in activity.[11] This protocol allows for the determination of the optimal [C14mim][Br] concentration for maximal enhancement.
| [C14mim][Br] Conc. (% v/v) | Reducing Sugar (mg/mL) | Relative Activity (%) |
| 0 (Control) | 0.45 | 100 |
| 0.5 | 0.52 | 116 |
| 1.0 | 0.61 | 135 |
| 2.0 | 0.55 | 122 |
| 5.0 | 0.38 | 84 |
(Note: Data is illustrative and shows a typical biphasic effect of additives on enzyme activity.)
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Lipase Activity | - Inactive enzyme.- Water content too high (promotes hydrolysis over transesterification).- IL concentration below CMC. | - Test enzyme on a standard substrate.- Ensure enzyme and IL are thoroughly dried.- Increase [C14mim][Br] concentration to >2.5 mM. |
| Low Cellulase Activity | - IL concentration is too high, causing denaturation.- Incorrect pH or temperature. | - Perform a concentration-response curve as described in the protocol.- Verify buffer pH and incubator temperature are optimal for the specific cellulase used. |
| Poor GC Resolution | - Incorrect chiral column.- Sub-optimal temperature program. | - Consult column manufacturer's guide for separating 1-phenylethanol enantiomers.- Optimize GC temperature gradient. |
| Inconsistent DNS Assay | - Reagent instability.- Inaccurate timing of boiling step. | - Store DNS reagent in a dark, sealed bottle.[15]- Use a timer and a boiling water bath for consistent heating. |
Conclusion
The ionic liquid [C14mim][Br] is more than a simple solvent; it is a functional medium that can be strategically employed to enhance biocatalytic efficiency. Its amphiphilic nature allows it to create favorable microenvironments for enzymes like lipases and cellulases, leading to increased activity and stability. By understanding the underlying mechanisms of interfacial activation and substrate solubilization, researchers can design robust and highly efficient enzymatic processes for applications ranging from fine chemical synthesis to biomass conversion. The protocols provided herein serve as a validated starting point for exploring the significant potential of [C14mim][Br] in modern biocatalysis.
References
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Lozano, P., De Diego, T., Carrié, D., Vaultier, M., & Iborra, J. L. (2009). On the nature of ionic liquids and their effects on lipases that catalyze ester synthesis. Journal of Molecular Catalysis B: Enzymatic, 61(1-2), 1-8. [Link]
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Scribd. (2021). Determination of Reducing Sugar by DNS Method. Scribd. [Link]
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Unnamed Manufacturer. (n.d.). 1-Tetradecyl-3-methylimidazolium Bromide: Your Trusted Ionic Liquid Solution. Product Page. [Link]
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Kaar, J. L., Jesionowski, A. M., Berberich, J. A., Moulton, R., & Russell, A. J. (2003). Impact of ionic liquid physical properties on lipase activity and stability. Journal of the American Chemical Society, 125(14), 4125-4131. [Link]
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Miller, G. L. (1959). Use of Dinitrosalicylic Acid Reagent for Determination of Reducing Sugar. Analytical Chemistry, 31(3), 426-428. (Protocol cited in various online resources). [Link]
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Xiao, Z., Tu, M., & Wang, J. (2011). Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities. Agricultural Sciences, 2(2), 109-113. [Link]
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Ningbo Innopharmchem Co., Ltd. (n.d.). 1-tetradecyl-3-methylimidazolium bromide technical data. Product Technical Data Sheet. [Link]
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Zhao, H., Baker, G. A., & Holmes, S. (2011). New eutectic ionic liquids for lipase activation and enzymatic preparation of biodiesel. Organic & Biomolecular Chemistry, 9(6), 1908-1916. [Link]
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Wahlström, R., & Suurnäkki, A. (2019). Stability of cellulase in ionic liquids: correlations between enzyme activity and COSMO-RS descriptors. Scientific Reports, 9(1), 17479. [Link]
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ResearchGate. (2020). Investigations on the micellization behavior and thermodynamic characteristics of synthesized surface active ionic liquids [C14mim] [Br] and [C15mim] [Br] in the presence of oral antidiabetic drug metformin hydrochloride. Request PDF. [Link]
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Lozano, P., Bernal, B., Bernal, J. M., Pucheault, M., & Vaultier, M. (2011). Stabilizing immobilized cellulase by ionic liquids for saccharification of cellulose solutions in 1-butyl-3-methylimidazolium chloride. Green Chemistry, 13(6), 1406-1410. [Link]
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Calderón, C., Zaror, C., & Asenjo, J. A. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant. Frontiers in Catalysis, 4. [Link]
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Imam, H. T., & Marr, A. C. (2021). Influence of Ionic Liquids on Lipase Activity and Stability in Alcoholysis Reaction. Molecules, 26(16), 4791. [Link]
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ChemWhat. (n.d.). 1-tetradecyl-3-methylimidazolium bromide CAS#: 471907-87-6. Product Page. [Link]
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Yang, L., et al. (2018). Ionic Liquids: Efficient Media for the Lipase-Catalyzed Michael Addition. Catalysts, 8(10), 443. [Link]
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ResearchGate. (n.d.). Critical micelle concentration determination for (A) C14bmim.Br and (B) C14mim.Br in water from surface tension and electrical conductivity measurements. Image from Publication. [Link]
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Lozano, P., Bernal, B., Bernal, J. M., Pucheault, M., & Vaultier, M. (2011). Stabilizing immobilized cellulase by ionic liquids for saccharification of cellulose solutions in 1-butyl-3-methylimidazolium chloride. Green Chemistry, 13(6), 1406-1410. [Link]
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Kanno, H., & Hiraishi, Y. (2018). Effect of Lipase Ionic Liquid Coating and Imprinting on Transesterification and Thermostability. Journal of the Japan Oil Chemists' Society, 67(10), 1239-1244. [Link]
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Gwari, G., & Rather, G. M. (2020). Investigation of surface adsorption and thermodynamic properties of 1-tetradecyl-3-methylimidazolium bromide in the absence and presence of tetrabutylammonium bromide in aqueous medium. Journal of Molecular Liquids, 320, 114421. [Link]
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Yao, P. J., et al. (2012). Lipase-Catalyzed Synthesis and Characterization of 6-O-(11-Dodecenoic)-Glucose Ester in Ionic Liquids. Advances in Chemical Engineering and Science, 2(2), 223-230. [Link]
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Lee, S. H., et al. (2008). Lipase-Catalyzed Synthesis of Fatty Acid Sugar Ester Using Extremely Supersaturated Sugar Solution in Ionic Liquids. Biotechnology Progress, 24(1), 108-113. [Link]
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de Diego, T., Lozano, P., Gmouh, S., Vaultier, M., & Iborra, J. L. (2004). Enhancement of activity and selectivity in lipase-catalyzed transesterification in ionic liquids by the use of additives. Journal of Molecular Catalysis B: Enzymatic, 31(4-6), 123-130. [Link]
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Kaar, J. L. (2011). Lipase activation and stabilization in room-temperature ionic liquids. Methods in Molecular Biology, 679, 25-35. [Link]
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Rather, G. M., & Bhat, I. A. (2021). Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. Journal of Molecular Liquids, 337, 116398. [Link]
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Application Notes & Protocols: Formulation of High-Performance Antistatic Coatings with 1-Tetradecyl-3-methylimidazolium Bromide
Abstract
Electrostatic discharge (ESD) poses a significant threat across numerous industries, including electronics, aerospace, and pharmaceuticals, where it can cause catastrophic component failure, ignition hazards, and compromised product quality. Antistatic coatings are a primary defense against ESD, and modern material science has introduced ionic liquids (ILs) as highly effective additives. This document provides a comprehensive guide to the formulation, application, and characterization of antistatic coatings utilizing the ionic liquid 1-tetradecyl-3-methylimidazolium bromide (TDMI-Br; [C₁₄mim]Br). We will explore the fundamental properties of TDMI-Br, its mechanism of action, and provide detailed, field-proven protocols for creating and validating durable, high-performance antistatic surfaces.
Introduction: The Challenge of Electrostatic Discharge and the Rise of Ionic Liquids
Polymers and other insulating materials are prone to the accumulation of static electrical charges on their surfaces, a phenomenon known as static electrification.[1][2] When this accumulated charge rapidly neutralizes, it creates an ESD event, which can be destructive. The primary strategy to mitigate this is to increase the surface conductivity of the material, allowing the charge to safely dissipate.
Traditionally, antistatic agents have included surfactants or conductive fillers. However, these can have limitations, such as dependence on ambient humidity, poor thermal stability, or negative impacts on the material's transparency.[1][3] Ionic liquids (ILs) have emerged as a superior class of antistatic additives due to their intrinsic ionic conductivity, high thermal stability, and negligible vapor pressure.[3][4][5] These properties ensure consistent performance across a wide range of environmental conditions, including low humidity, without compromising the optical or mechanical properties of the base material.[3][4]
This guide focuses on 1-tetradecyl-3-methylimidazolium bromide, an imidazolium-based IL that has demonstrated excellent efficacy as an antistatic agent in various polymer systems.[3][4][6]
Core Component: 1-Tetradecyl-3-methylimidazolium Bromide (TDMI-Br)
Structure and Physicochemical Properties
TDMI-Br is an asymmetric imidazolium salt featuring a positively charged imidazolium head and a long, nonpolar C₁₄ alkyl chain. This amphiphilic structure is key to its functionality.
Caption: Molecular structure of 1-Tetradecyl-3-methylimidazolium Bromide.
The properties of TDMI-Br make it highly suitable for integration into coating formulations.
| Property | Value | Source(s) |
| CAS Number | 471907-87-6 | [7][8] |
| Molecular Formula | C₁₈H₃₅BrN₂ | [8][9] |
| Molecular Weight | 359.4 g/mol | [9][10] |
| Appearance | Solid, semi-solid, or lump | [7] |
| Melting Point | ~20.8 °C | [8] |
| Purity | Typically ≥98% | [8][11] |
| Synthesis Route | Sₙ2 alkylation of 1-methylimidazole with 1-bromotetradecane | [12] |
Mechanism of Antistatic Action
The efficacy of TDMI-Br stems from its ability to form a conductive network at the surface of the coating. When incorporated into a polymer binder, the ionic components—the bulky [C₁₄mim]⁺ cation and the smaller Br⁻ anion—are mobile. This mobility allows them to move under the influence of an electric field, creating a pathway for charge to flow across the surface and dissipate safely to the ground. Unlike humidity-dependent surfactants, the conductivity of TDMI-Br is an intrinsic property of the material itself.[2][5]
Caption: Mechanism of charge dissipation via ionic conduction in a TDMI-Br coating.
Formulation Development
A successful antistatic coating is a balanced system of the active agent, a binder to form the film, and a solvent to ensure proper application.
Core Components
-
Antistatic Agent (TDMI-Br): The active component providing conductivity. Loading levels are critical; typically, 1-5 wt% is sufficient to achieve desired performance without compromising mechanical properties.[3]
-
Binder Resin: The polymer matrix that provides adhesion, durability, and chemical resistance. Common choices include polyurethanes (PUs), epoxies, and acrylics. The binder must be chemically compatible with the ionic liquid.[3][13]
-
Solvent System: A solvent or co-solvent blend is required to dissolve both the binder and TDMI-Br into a homogenous solution. Alcohols (e.g., isopropanol) and ketones (e.g., methyl ethyl ketone) are often effective.[14]
Formulation Workflow
The development process is systematic, moving from component selection to final performance validation.
Caption: Workflow for developing and validating a TDMI-Br antistatic coating.
Example Formulations
The following table provides starting points for formulations on a weight-percent (wt%) basis. These should be optimized based on the specific substrate and performance requirements.
| Formulation ID | TDMI-Br (wt%) | Binder: Acrylic Resin (wt%) | Solvent: Isopropanol (wt%) | Target Application |
| AC-AT-1.0 | 1.0 | 19.0 | 80.0 | Transparent electronics packaging |
| AC-AT-3.0 | 3.0 | 17.0 | 80.0 | General purpose antistatic film |
| AC-AT-5.0 | 5.0 | 15.0 | 80.0 | High-performance ESD work surfaces |
Causality Note: Increasing the concentration of TDMI-Br will generally decrease surface resistivity (improve antistatic performance). However, excessively high concentrations can sometimes plasticize the polymer binder, potentially reducing hardness or altering mechanical properties. A concentration ladder study is essential for optimization.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of the Antistatic Coating Solution (Formulation AC-AT-3.0)
-
Binder Dissolution: To a clean, dry 100 mL glass beaker, add 80.0 g of isopropanol. Place the beaker on a magnetic stir plate. Slowly add 17.0 g of acrylic resin pellets while stirring to prevent clumping. Cover the beaker with paraffin film and stir at room temperature until the resin is fully dissolved (this may take several hours).
-
IL Incorporation: Once the binder is dissolved, add 3.0 g of TDMI-Br to the solution.
-
Homogenization: Continue stirring for at least 60 minutes to ensure the TDMI-Br is fully dissolved and the solution is homogenous. The final solution should be clear and free of particulates.
-
Filtration (Optional): For applications requiring high optical clarity, filter the solution through a 0.45 µm PTFE syringe filter to remove any micro-particulates.
Protocol 2: Coating Deposition via Bar Coating
-
Substrate Preparation: Clean the substrate (e.g., a 10x10 cm polypropylene sheet) with isopropanol and dry it with a stream of nitrogen or clean, compressed air. The surface must be free of contaminants for proper adhesion.[15]
-
Application: Place the cleaned substrate on a flat, level surface. Dispense a line of the prepared antistatic solution from Protocol 1 along one edge of the substrate.
-
Coating: Select a wire-wound bar applicator (e.g., a #10 bar for a ~25 µm wet film thickness). Draw the bar across the substrate at a slow, steady speed (~2-3 cm/s) to spread the solution into a uniform film.[13]
-
Curing: Transfer the coated substrate to a laboratory oven set to 60°C for 30 minutes to evaporate the solvent and cure the film. Allow the substrate to cool to room temperature before testing.
Protocol 3: Performance Characterization
This protocol is essential for validating the antistatic properties of the coating.
A. Surface Resistivity Measurement (Based on ASTM D257)
-
Objective: To quantify the electrical resistance along the surface of the coating. Lower values indicate better conductivity.[15][16]
-
Apparatus: A surface resistivity meter with a concentric ring probe.
-
Procedure:
-
Conditioning: Condition the coated sample at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours. Environmental conditions significantly impact resistivity measurements.[15]
-
Measurement: Place the concentric ring probe firmly onto the coated surface, ensuring good contact.
-
Electrification: Apply the test voltage (typically 100V or 500V for insulating materials) for 60 seconds as specified by the standard.[16]
-
Recording: Record the surface resistivity value displayed by the meter in ohms per square (Ω/sq).
-
Validation: Perform measurements at a minimum of three different locations on the sample and calculate the average.
-
-
Interpretation:
-
Antistatic: 1 x 10⁹ to < 1 x 10¹¹ Ω/sq
-
Static Dissipative: 1 x 10⁴ to < 1 x 10⁹ Ω/sq[17]
-
B. Static Decay Test (Based on FTMS 101C, Method 4046)
-
Objective: To measure the time required for a static charge applied to the surface to dissipate to a specified percentage of its initial value.[18][19]
-
Apparatus: A static decay meter (e.g., a charged plate monitor).
-
Procedure:
-
Setup: Mount the coated sample in the test fixture and ground it according to the instrument's instructions.
-
Charging: Apply a high voltage (typically ±5000V) to the sample surface, charging it.
-
Decay Measurement: Turn off the voltage source and immediately start the timer. The instrument's non-contacting probe will monitor the surface voltage.
-
Recording: Record the time it takes for the voltage to decay from 100% to 10% (or 0%) of its initial value.
-
-
Interpretation: For many electronics packaging applications, a decay time of less than 2.0 seconds is required for acceptance.[19]
Expected Results & Troubleshooting
| Formulation ID | Avg. Surface Resistivity (Ω/sq) | Avg. Static Decay Time (s) | Observations |
| AC-AT-1.0 | ~5 x 10¹⁰ | ~1.8 | Meets antistatic criteria. Good transparency. |
| AC-AT-3.0 | ~8 x 10⁸ | ~0.5 | Excellent static dissipative performance. |
| AC-AT-5.0 | ~9 x 10⁷ | < 0.1 | Very high performance, slight haze may be visible. |
| Issue | Potential Cause | Recommended Solution |
| High Surface Resistivity | Insufficient TDMI-Br loading; poor dispersion. | Increase TDMI-Br concentration; improve mixing time/method. |
| Poor Adhesion | Substrate contamination; incompatible binder. | Re-clean substrate; perform a cross-cut adhesion test (ISO 2409)[13]; screen alternative binders. |
| Film Defects (haze, cracks) | Incompatible solvent/binder; too rapid drying. | Screen alternative solvents; adjust curing temperature/time. |
Conclusion
1-Tetradecyl-3-methylimidazolium bromide is a highly effective and versatile ionic liquid for the formulation of antistatic coatings. By forming a stable, ionically conductive pathway, it enables reliable charge dissipation independent of ambient humidity. The protocols outlined in this document provide a robust framework for researchers and developers to formulate, apply, and validate high-performance antistatic coatings tailored to their specific application needs. Proper optimization of the TDMI-Br concentration within a compatible binder system is key to achieving a balance of excellent ESD protection and desired physical properties.
References
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Application Notes & Protocols: The Role of 1-Tetradecyl-3-methylimidazolium Bromide in Advanced Drug Delivery and Release Systems
Abstract
This technical guide provides an in-depth exploration of 1-tetradecyl-3-methylimidazolium bromide ([C14mim][Br]), a cationic surfactant and ionic liquid (IL), for its applications in sophisticated drug delivery and controlled release systems. We move beyond fundamental principles to offer detailed experimental protocols and the causal reasoning behind methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique amphiphilic and self-assembling properties of [C14mim][Br] to overcome challenges in drug formulation, such as poor aqueous solubility and limited bioavailability. Key applications covered include micellar solubilization, microemulsion formulation, and the design of stimuli-responsive release systems.
Introduction: Why 1-Tetradecyl-3-methylimidazolium Bromide?
The field of drug delivery is in constant pursuit of innovative excipients that can enhance the therapeutic efficacy of active pharmaceutical ingredients (APIs).[1] Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a versatile platform due to their designable nature, high thermal stability, and unique solvation capabilities.[2]
1-Tetradecyl-3-methylimidazolium bromide ([C14mim][Br]) distinguishes itself within this class as a surface-active ionic liquid (SAIL).[3] Its molecular architecture, featuring a hydrophilic 3-methylimidazolium headgroup and a long C14 hydrophobic alkyl chain, imparts significant amphiphilic character.[4][5] This structure enables [C14mim][Br] to self-assemble in aqueous media into organized colloidal structures, primarily micelles, making it an exceptional candidate for encapsulating and delivering lipophilic drug molecules.[3][6][7] This guide will elucidate its function as a powerful formulation tool, providing both the foundational science and the practical protocols to implement it in a laboratory setting.
Physicochemical Properties of [C14mim][Br]
A clear understanding of the fundamental properties of [C14mim][Br] is critical for its effective application.
| Property | Value | Source |
| Chemical Formula | C18H35BrN2 | [5] |
| Molecular Weight | 359.4 g/mol | [5] |
| IUPAC Name | 1-methyl-3-tetradecylimidazol-1-ium bromide | [8] |
| Appearance | White to off-white powder or crystalline solid | [9] |
| Purity | Often available at ≥98% | [9] |
| Key Feature | Amphiphilic cationic surfactant | [9] |
| Self-Assembly | Forms micelles in aqueous solution above the Critical Micelle Concentration (CMC) | [3][6] |
Core Application: Micellar Solubilization of Hydrophobic APIs
A primary challenge in pharmacology is the formulation of APIs with poor water solubility. The micellar aggregates formed by [C14mim][Br] provide a direct solution by creating hydrophobic nanocores within an aqueous bulk phase, capable of sequestering and solubilizing lipophilic drugs.
Mechanism of Encapsulation
Above its Critical Micelle Concentration (CMC) in an aqueous solution, [C14mim][Br] molecules spontaneously arrange themselves into spherical structures. The hydrophobic tetradecyl chains orient inward, forming a non-polar core, while the charged imidazolium headgroups face outward, creating a hydrophilic shell that interfaces with the water. A hydrophobic drug introduced into this system will preferentially partition into the micellar core, effectively becoming "solubilized" within the aqueous medium.
Caption: Encapsulation of a hydrophobic drug within a [C14mim][Br] micelle.
Protocol 1: Preparation and Characterization of Drug-Loaded Micelles
Objective: To prepare a micellar formulation of a model hydrophobic drug (e.g., Paclitaxel, Curcumin) using [C14mim][Br] and determine its loading capacity and encapsulation efficiency.
Materials:
-
1-tetradecyl-3-methylimidazolium bromide ([C14mim][Br])
-
Model hydrophobic drug
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Organic solvent for drug (e.g., Ethanol, DMSO)
-
Dialysis membrane (MWCO appropriate for the drug)
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Preparation of [C14mim][Br] Stock Solution:
-
Prepare a 10 mM stock solution of [C14mim][Br] in PBS (pH 7.4). The concentration should be well above the reported CMC to ensure micelle formation.
-
Rationale: Working at a concentration significantly above the CMC ensures a stable and sufficient population of micelles is available for drug loading.
-
-
Drug Loading (Solvent Evaporation Method):
-
Dissolve a known amount of the hydrophobic drug (e.g., 5 mg) in a minimal volume of a suitable organic solvent (e.g., 1 mL ethanol).
-
Add this drug solution dropwise to the [C14mim][Br] micellar solution (e.g., 10 mL) while stirring vigorously.
-
Continue stirring overnight in a fume hood to allow for the complete evaporation of the organic solvent. The solution should appear clear or slightly opalescent.
-
Rationale: The slow evaporation of the organic solvent gradually increases the drug's chemical potential, driving it to partition into the thermodynamically favorable hydrophobic micelle cores.
-
-
Removal of Unencapsulated Drug:
-
Transfer the drug-loaded micelle solution to a dialysis bag.
-
Dialyze against a large volume of PBS (pH 7.4) for 24 hours, with buffer changes every 4-6 hours. This will remove any unencapsulated drug and residual organic solvent.
-
Rationale: The dialysis membrane's molecular weight cut-off allows small, free drug molecules to pass through into the surrounding buffer while retaining the much larger drug-loaded micelles.
-
-
Determination of Drug Loading and Encapsulation Efficiency:
-
After dialysis, lyse a known volume of the micellar solution by adding a large excess of a suitable organic solvent (e.g., acetonitrile or methanol) to disrupt the micelles and release the encapsulated drug.
-
Quantify the drug concentration using a pre-established calibration curve via UV-Vis spectrophotometry or HPLC.
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in micelles / Mass of drug-loaded micelles) x 100
-
EE (%) = (Mass of drug in micelles / Initial mass of drug used) x 100
-
-
Advanced Application: Stimuli-Responsive Release Systems
The utility of [C14mim][Br] extends to the creation of "smart" delivery systems that release their payload in response to environmental triggers, such as a change in pH.[10][11] This is particularly relevant for targeted drug delivery, for instance, releasing a drug in the acidic microenvironment of a tumor or upon reaching the lower pH of the small intestine.
Mechanism of pH-Responsive Release
A common strategy involves co-formulating [C14mim][Br] with a pH-sensitive molecule. For example, a weakly basic drug or co-excipient that is neutral and hydrophobic at physiological pH (7.4) will be readily encapsulated. Upon exposure to a lower pH, this molecule becomes protonated and charged. The resulting electrostatic repulsion between the now-cationic co-formulant and the cationic imidazolium headgroups of [C14mim][Br] can destabilize the micellar structure, triggering the release of the encapsulated API.
Caption: Workflow of pH-triggered drug release from a [C14mim][Br]-based system.
Protocol 2: In Vitro pH-Responsive Drug Release Study
Objective: To evaluate the release kinetics of a model drug from a [C14mim][Br] formulation at physiological pH (7.4) versus an acidic pH (5.0).
Materials:
-
Drug-loaded [C14mim][Br] micellar solution (from Protocol 1)
-
Release media: PBS at pH 7.4 and Acetate Buffer at pH 5.0
-
Dialysis tubing (same MWCO as in Protocol 1)
-
Thermostatically controlled shaker set to 37°C
Methodology:
-
Preparation of Release System:
-
Pipette a precise volume (e.g., 2 mL) of the purified drug-loaded micelle solution into two separate dialysis bags.
-
Securely seal the bags, ensuring no leakage.
-
-
Initiation of Release Study:
-
Place one dialysis bag into a beaker containing 50 mL of PBS (pH 7.4).
-
Place the second dialysis bag into a beaker containing 50 mL of Acetate Buffer (pH 5.0).
-
Place both beakers in a shaker bath maintained at 37°C and 100 RPM.
-
Rationale: 37°C mimics body temperature. The shaking ensures sink conditions, preventing saturation of the release medium which could artificially slow down the release rate.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from each release medium.
-
Immediately replenish the volume with 1 mL of the corresponding fresh, pre-warmed buffer to maintain a constant volume and sink conditions.
-
Rationale: Maintaining sink conditions (where the concentration of drug in the release medium is significantly lower than its saturation solubility) is crucial for ensuring that the observed release rate is governed by the formulation, not by the solubility limit in the buffer.
-
-
Quantification and Data Analysis:
-
Analyze the drug concentration in each collected aliquot using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point for both pH conditions.
-
Plot the cumulative percentage release versus time for both pH 7.4 and pH 5.0 to generate release profiles. A significantly faster and higher release at pH 5.0 would confirm the pH-responsive nature of the formulation.
-
Synthesis and Safety Considerations
Synthesis Overview
[C14mim][Br] is typically synthesized via a straightforward quaternization reaction, an SN2 substitution, between 1-methylimidazole and 1-bromotetradecane.[12]
Caption: Synthesis scheme for 1-tetradecyl-3-methylimidazolium bromide.
Protocol 3: General Synthesis of [C14mim][Br]
Materials:
-
1-methylimidazole (purified)
-
1-bromotetradecane
-
Ethyl acetate or Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
Combine equimolar amounts of 1-methylimidazole and 1-bromotetradecane in a round-bottom flask.[12] An excess of the alkyl bromide is sometimes used to ensure complete reaction.
-
Add a solvent like ethyl acetate or toluene.
-
Heat the mixture under reflux (e.g., at 80°C) with constant stirring for 24-48 hours.
-
After cooling to room temperature, the product, often a viscous liquid or solid, is washed repeatedly with a solvent like ethyl acetate to remove unreacted starting materials.
-
The final product is dried under a high vacuum to remove any residual solvent.
-
Characterization: The identity and purity of the synthesized [C14mim][Br] should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, and FT-IR spectroscopy.
Toxicological Insights
While ILs offer significant formulation advantages, their biocompatibility must be rigorously evaluated. For imidazolium-based ILs, cytotoxicity is often correlated with the length of the alkyl chain. Longer chains, like the C14 chain of [C14mim][Br], can more readily intercalate into and disrupt cell membranes, potentially leading to increased cytotoxicity compared to shorter-chain analogues.[13][14] Therefore, any formulation developed using [C14mim][Br] for biomedical applications requires comprehensive in vitro and in vivo toxicity studies to establish a safe therapeutic window.
Conclusion and Future Outlook
1-Tetradecyl-3-methylimidazolium bromide is a highly effective and versatile excipient for modern drug delivery. Its ability to self-assemble into micelles provides a powerful mechanism for solubilizing hydrophobic drugs, while its chemical nature allows for its incorporation into more complex systems like stimuli-responsive formulations. The protocols detailed herein offer a practical starting point for researchers to harness these properties.
Future work in this area will likely focus on functionalizing the imidazolium ring to attach targeting ligands for cell-specific delivery, as well as developing multi-responsive systems that can react to a combination of triggers (e.g., pH and temperature) for even more precise therapeutic control. As with all novel excipients, a thorough investigation of the long-term biocompatibility and metabolic fate of [C14mim][Br] will be paramount to its successful translation into clinical applications.
References
-
Scopa, A., et al. (2021). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. PubMed Central. [Link]
-
Macedo, J., et al. (2021). Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies. ACS Omega. [Link]
-
Petkovic, M., et al. (2023). Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems. National Institutes of Health (NIH). [Link]
-
Trewyn, B. G., et al. (2007). (a) Chemical structures of 1-tetradecyl-3-methylimidazolium bromide (C...). ResearchGate. [Link]
-
Request PDF. (n.d.). Effect of amino acid addition on the micelle formation of the surface-active ionic liquid 1-tetradecyl-3-methylimidazolium bromide in aqueous solution. ResearchGate. [Link]
-
Li, T. H., et al. (2015). Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells. Genetics and Molecular Research. [Link]
-
PubChem. (n.d.). 1-Tetradecyl-3-Methylimidazolium Bromide. [Link]
-
Scientific Research Publishing. (n.d.). 1-Tetradecyl-3-methylimidazolium Bromide - Articles. [Link]
-
MDPI. (2021). Ionic Liquids in Drug Delivery. [Link]
-
Journal of Materials Chemistry B. (n.d.). Stimuli-responsive poly(ionic liquid) nanoparticles for controlled drug delivery. RSC Publishing. [Link]
-
Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (n.d.). [Link]
-
Vanyúr, K., et al. (2007). Micelle formation of 1-alkyl-3-methylimidazolium bromide ionic liquids in aqueous solution. Colloid and Polymer Science. [Link]
-
Malek, N. I., et al. (2015). Drug induced micelle-to-vesicle transition in aqueous solutions of cationic surfactants. RSC Advances. [Link]
-
CCS Chemistry. (2021). Transformation of Ionic Liquids into Stimuli-Responsive Ionic Glass: A Supramolecular Approach. Chinese Chemical Society. [Link]
-
Li, T. H., et al. (2015). Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells. PubMed. [Link]
-
Request PDF. (n.d.). Investigation of surface adsorption and thermodynamic properties of 1-tetradecyl-3-methylimidazolium bromide in the absence and presence of tetrabutylammonium bromide in aqueous medium. ResearchGate. [Link]
-
Bhatia, S. (2016). Drug delivery systems: An updated review. National Institutes of Health (NIH). [Link]
-
Pardridge, W. M. (2020). A Historical Review of Brain Drug Delivery. PubMed Central. [Link]
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- 1. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 5. 1-Tetradecyl-3-Methylimidazolium Bromide | C18H35BrN2 | CID 77520435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimuli-responsive poly(ionic liquid) nanoparticles for controlled drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneticsmr.org [geneticsmr.org]
- 14. Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Tetradecyl-3-methylimidazolium Bromide ([C₁₄MIM][Br])
Welcome to the technical support center for the purification of 1-tetradecyl-3-methylimidazolium bromide. This guide, developed by our senior application scientists, provides in-depth, field-proven answers and protocols to address common challenges encountered during the purification of this ionic liquid.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have regarding the purification and handling of crude [C₁₄MIM][Br].
Q1: What are the typical impurities in my crude 1-tetradecyl-3-methylimidazolium bromide?
A: Crude [C₁₄MIM][Br] synthesized via the standard quaternization reaction of 1-methylimidazole and 1-bromotetradecane typically contains several classes of impurities[1][2]:
-
Unreacted Starting Materials: The most common impurities are residual 1-methylimidazole and 1-bromotetradecane. Their presence is often due to an incomplete reaction or non-stoichiometric ratios of reactants[3].
-
Colored Byproducts: A yellow to brownish tint is a frequent issue, which can arise from impurities in the starting materials or minor side reactions occurring during synthesis, especially if the reaction is conducted at elevated temperatures or exposed to light[4][5].
-
Water and Volatile Solvents: If a solvent was used during synthesis, residual amounts may remain. Additionally, imidazolium halides are often hygroscopic and can absorb atmospheric moisture.
Q2: How can I accurately assess the purity of my [C₁₄MIM][Br] sample?
A: A multi-faceted approach is recommended for purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the [C₁₄MIM]⁺ cation and to detect organic impurities, particularly unreacted 1-methylimidazole and 1-bromotetradecane, which have distinct signals[6].
-
Water Content Analysis: Karl Fischer titration is the gold standard for quantifying water content, a critical parameter as water can significantly alter the physicochemical properties of the ionic liquid.
-
Visual Inspection: A high-purity sample should be a white solid or a colorless liquid/semisolid, depending on its hydration state and temperature[7]. Any coloration indicates the presence of impurities[4].
-
Halide Test (Post-Anion Exchange): If you are using the [C₁₄MIM][Br] as a precursor for another ionic liquid via anion exchange, a qualitative test for residual bromide using aqueous silver nitrate (AgNO₃) is essential to confirm the completion of the exchange reaction[7][8]. A positive test results in the formation of a creamy AgBr precipitate.
Q3: What is the expected physical state of pure [C₁₄MIM][Br]?
A: Pure, anhydrous 1-tetradecyl-3-methylimidazolium bromide is typically a white solid or semi-solid at room temperature. Its melting point can be lowered by the presence of water or other impurities, causing it to appear as a viscous liquid or waxy solid.
Q4: What are the best practices for storing purified [C₁₄MIM][Br]?
A: Due to its hygroscopic nature, purified [C₁₄MIM][Br] should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake. Storage at room temperature away from direct light is generally sufficient.
PART 2: Troubleshooting Guide for [C₁₄MIM][Br] Purification
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| The final product has a persistent yellow or brown color. | 1. Use of impure starting reagents (1-methylimidazole is prone to coloration).2. Side reactions or degradation during synthesis, often exacerbated by heat or light exposure[4].3. Formation of complex colored impurities that are not easily removed by simple washing. | Primary Solution: Perform a decolorization step. Dissolve the crude ionic liquid in a minimal amount of a polar solvent (e.g., methanol, acetonitrile) to reduce viscosity, add 1-2% w/w activated charcoal, and stir the mixture for several hours (or overnight at room temperature)[7][9]. Remove the charcoal by filtration through a pad of Celite® or a syringe filter. Preventative Measure: Protect the synthesis reaction vessel from light by wrapping it in aluminum foil[4]. |
| NMR analysis shows peaks corresponding to unreacted 1-methylimidazole or 1-bromotetradecane. | 1. Incomplete quaternization reaction.2. Inefficient removal during the initial work-up. These starting materials have different polarities than the ionic liquid product. | Solution: Perform liquid-liquid extractions or washings. Since [C₁₄MIM][Br] is a salt, it is generally insoluble in non-polar or moderately polar organic solvents where the unreacted starting materials are soluble[6][9]. Vigorously stir or shake the crude product with a solvent like diethyl ether or ethyl acetate. Allow the layers to separate (centrifugation may be necessary if an emulsion forms) and decant the solvent layer[6]. Repeat this washing process 3-4 times. |
| The product is a highly viscous, sticky oil and will not solidify. | 1. Presence of residual water, which acts as an impurity and lowers the melting point.2. Residual organic solvent from synthesis or purification steps. | Solution: Rigorous drying is required. Heat the ionic liquid to a moderate temperature (e.g., 60-80 °C) under high vacuum for an extended period (24-48 hours) to remove any volatile impurities, including water and residual solvents[6][7]. If the product was purified from an aqueous solution, lyophilization (freeze-drying) is an effective method to remove water[7]. |
| The overall yield after purification is very low. | 1. The ionic liquid may have partial solubility in the solvent used for washing.2. Excessive use of activated charcoal, which can adsorb the product along with the impurities[4].3. Physical loss of material during multiple transfer and filtration steps. | Solution: Optimize your procedure. 1. Solvent Choice: Test the solubility of your IL in the washing solvent. If losses are high, switch to a less polar solvent (e.g., from ethyl acetate to hexane).2. Decolorization: Use the minimum amount of charcoal necessary and limit the contact time.3. Handling: Plan the workflow to minimize transfers. For example, perform washings in a centrifuge tube to aid separation and reduce transfers between vessels. |
PART 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the most common and effective purification techniques for [C₁₄MIM][Br].
Protocol 1: Purification by Solvent Washing
This method is highly effective for removing non-ionic, organic-soluble impurities like unreacted starting materials.
-
Placement: Place the crude [C₁₄MIM][Br] (which may be a viscous liquid or a waxy solid) into a round-bottom flask or a large centrifuge tube.
-
Solvent Addition: Add approximately 3-5 mL of ethyl acetate or diethyl ether per gram of crude product. The goal is to use a solvent in which the ionic liquid is poorly soluble[6][9].
-
Washing: Seal the vessel and stir the mixture vigorously using a magnetic stirrer for at least 1-2 hours at room temperature. If using a centrifuge tube, vortexing or shaking is effective.
-
Phase Separation: Stop the stirring and allow the phases to separate. The denser ionic liquid will settle at the bottom. This process can be slow due to the viscosity of the IL. Centrifugation can dramatically speed up the separation.
-
Removal of Solvent: Carefully decant or pipette off the top solvent layer, which now contains the dissolved impurities.
-
Repetition: Repeat steps 2-5 at least three to four times to ensure thorough removal of impurities. A change in the color of the washing solvent (from colored to clear) is a good indicator of progress.
-
Drying: After the final wash, connect the flask to a high-vacuum line and heat gently (60-80 °C) to remove any residual ethyl acetate and water. Dry until a constant weight is achieved.
Protocol 2: Decolorization with Activated Charcoal
This protocol is essential if your product is colored. It is best performed after the solvent washing step.
-
Dissolution: Dissolve the washed, semi-purified [C₁₄MIM][Br] in a minimum amount of a suitable solvent like acetonitrile or methanol. This is critical to lower the viscosity and ensure efficient contact with the charcoal[9].
-
Charcoal Addition: Add activated charcoal (approx. 1-2% of the ionic liquid's weight) to the solution.
-
Adsorption: Stir the resulting black suspension at room temperature for 12-24 hours[7].
-
Charcoal Removal: The primary challenge is removing the fine charcoal particles from the viscous solution.
-
Dilution & Filtration: Dilute the mixture further with the solvent to reduce viscosity, then filter it through a pad of Celite® 545 or a similar filter aid packed into a fritted glass funnel. Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Centrifugation: Alternatively, centrifuge the mixture at high speed to pellet the charcoal, then carefully decant the colorless supernatant.
-
-
Solvent Removal: Combine the filtrate/supernatant and remove the solvent using a rotary evaporator, followed by drying under high vacuum as described in Protocol 1.
PART 4: Visualization of the Purification Workflow
The following diagram outlines the logical steps for purifying crude [C₁₄MIM][Br] to a high-purity state.
A generalized workflow for the purification of crude 1-tetradecyl-3-methylimidazolium bromide.
PART 5: References
-
Seddon, K. R., Stark, A., & Torres, M. J. (2000). Purification of imidazolium ionic liquids for spectroscopic application. In Clean Solvents (ACS Symposium Series, Vol. 819, pp. 34–49). American Chemical Society.
-
Queen's University Belfast. (2005). Purification of imidazolium ionic liquids for spectroscopic applications. Pure.qub.ac.uk.
-
PubChem. (n.d.). 1-Tetradecyl-3-Methylimidazolium Bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018). Ionic liquids are viscus in nature , how to purify ?. Retrieved from [Link]
-
ResearchGate. (2016). How to purify ionic liquids????. Retrieved from [Link]
-
Ionic Liquids Supplier. (n.d.). 1-Tetradecyl-3-methylimidazolium Bromide: Your Trusted Ionic Liquid Solution. Retrieved from [Link]
-
Laterza, C., et al. (2016). About the Purification Route of Ionic Liquid Precursors. Materials, 9(4), 252.
-
ResearchGate. (n.d.). Chemical structures of 1-tetradecyl-3-methylimidazolium bromide. Retrieved from [Link]
-
Han, D., & Row, K. H. (2010). Recent applications of ionic liquids in separation technology. Molecules, 15(4), 2405-2426.
-
Domínguez de María, P. (2012). Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems. Molecules, 17(8), 9152-9164.
-
ResearchGate. (n.d.). Synthetic route for the synthesis of a [C14mim][Br] and b [Mor1,15]Br. Retrieved from [Link]
-
ResearchGate. (2018). Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems. Retrieved from [Link]
-
Zhang, Z., et al. (2017). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 7(63), 39735-39759.
-
Girek, T., et al. (2020). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. International Journal of Molecular Sciences, 21(21), 8009.
-
Open University of Catalonia. (n.d.). Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems. Retrieved from [Link]
-
Bonhôte, P., et al. (1996). US Patent 7,763,186 B2, Preparation and purification of ionic liquids and precursors.
-
Research and Reviews: Journal of Chemistry. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Retrieved from [Link]
-
Hatchett, D. W., et al. (2004). Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. Langmuir, 20(24), 10744-10749.
-
Singh, T., & Kumar, A. (2007). Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. Journal of Molecular Liquids, 115264.
-
Earle, M. J., & Seddon, K. R. (2000). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Pure and Applied Chemistry, 72(7), 1391-1398.
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- 4. researchgate.net [researchgate.net]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
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- 9. researchgate.net [researchgate.net]
how to increase the yield of 1-tetradecyl-3-methylimidazolium bromide synthesis
An Expert's Guide to Maximizing the Yield of 1-Tetradecyl-3-methylimidazolium Bromide
Introduction
Welcome to the technical support center for the synthesis of 1-tetradecyl-3-methylimidazolium bromide ([C₁₄MIM]Br). As a Senior Application Scientist, I understand that optimizing the synthesis of ionic liquids is crucial for reproducible and scalable results in your research and development endeavors. This guide is structured to provide actionable solutions to common challenges encountered during this synthesis, moving beyond a simple protocol to explain the causality behind each experimental choice. Our goal is to empower you with the knowledge to not only increase your yield but also to ensure the highest purity of your final product.
The synthesis of [C₁₄MIM]Br is typically a straightforward SN2 reaction involving the quaternization of 1-methylimidazole with 1-bromotetradecane.[1] However, seemingly minor variations in reaction conditions, reagent quality, and purification techniques can significantly impact the outcome. This guide will address these variables in a practical, question-and-answer format.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis and purification of 1-tetradecyl-3-methylimidazolium bromide.
Question 1: My reaction has completed, but my yield is significantly lower than expected. What are the likely causes?
Answer: Low yield is one of the most common issues and can typically be traced back to one of four areas: incomplete reaction, reactant quality, mechanical loss during workup, or improper purification.
-
Incomplete Reaction: The quaternization of imidazoles is highly dependent on temperature and time. While reactions at 60-70°C for 24-48 hours are common, the reaction may require more time for full conversion.[1][2]
-
Validation: Before quenching the reaction, you can check for the presence of starting materials using Thin Layer Chromatography (TLC). The ionic liquid product is highly polar and will typically remain at the baseline, while the less polar starting materials (1-methylimidazole and 1-bromotetradecane) will have higher Rf values.
-
Solution: If starting materials are present, extend the reaction time by 12-24 hours and re-check. For future syntheses, consider a slight increase in temperature (e.g., to 80°C), but be mindful that higher temperatures can sometimes lead to side products and discoloration.
-
-
Reactant Quality:
-
Purity: The purity of your starting materials is paramount. 1-methylimidazole is susceptible to oxidation and moisture absorption, while 1-bromotetradecane can contain non-reactive or inhibiting impurities. Using freshly distilled 1-methylimidazole is a best practice.[3]
-
Stoichiometry: While an equimolar ratio of reactants is often cited, using a slight excess (5-10 mol%) of the alkylating agent (1-bromotetradecane) can help drive the reaction to completion, ensuring all the more valuable 1-methylimidazole is consumed.[4]
-
-
Mechanical Loss: The product, especially if it's a viscous liquid or waxy solid at room temperature, can be difficult to handle. Significant amounts can be lost during transfers between flasks, on filtration media, and during washing steps.
-
Solution: Use a spatula to scrape flasks and minimize transfers. When washing the product, ensure the solvent is ice-cold to reduce the product's solubility and prevent it from being washed away.
-
Question 2: The final product is a yellow or brown color, not the expected white or colorless solid. How can I fix this and prevent it in the future?
Answer: Discoloration is almost always due to impurities or degradation products.
-
Cause 1: Impure Starting Materials: Using aged or low-purity 1-methylimidazole is a frequent cause of discoloration.
-
Prevention: As mentioned, use freshly distilled 1-methylimidazole. Store it under an inert atmosphere (Nitrogen or Argon) and away from light.[5]
-
-
Cause 2: High Reaction Temperature: While heat accelerates the reaction, excessive temperatures (>90-100°C) can cause thermal degradation of the starting materials or the product, leading to colored byproducts.
-
Prevention: Maintain a consistent and moderate reaction temperature. A range of 60-80°C is generally optimal.
-
-
Remediation: If you have a colored product, you can often purify it.
-
Activated Charcoal Treatment: Dissolve the impure ionic liquid in a minimal amount of a suitable solvent (e.g., acetonitrile or methanol). Add a small amount of activated decolorizing charcoal (approx. 1-2% w/w), and stir the mixture at room temperature for several hours or gently heat it to 40-50°C for 1-2 hours.[6] Filter the mixture through a pad of Celite® to remove the charcoal. The resulting solution should be colorless.[6]
-
Recrystallization: If the product is a solid, recrystallization from a solvent system like acetonitrile/ethyl acetate or isopropanol/diethyl ether can be highly effective at removing colored impurities.
-
Question 3: My product is a sticky oil or wax, but the literature describes it as a solid. What happened?
Answer: The physical state of an ionic liquid is highly sensitive to impurities, particularly residual solvents and water.
-
Cause 1: Residual Solvent: The most common reason for a product failing to solidify is the presence of residual solvent from the reaction or washing steps (e.g., ethyl acetate, acetonitrile).
-
Cause 2: Presence of Water: Ionic liquids can be hygroscopic. Absorbed moisture from the atmosphere or from solvents will lower the melting point and can result in a viscous liquid or wax.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents if your reaction is solvent-based.[3] Dry the final product thoroughly under vacuum and store it in a desiccator or glovebox.
-
-
Cause 3: Unreacted Starting Material: The presence of unreacted 1-methylimidazole or 1-bromotetradecane can act as an impurity that disrupts the crystal lattice of the final product, preventing it from solidifying properly.
Frequently Asked Questions (FAQs)
Q: What is the optimal reaction temperature and time? A: A temperature range of 60-80°C is ideal. Lower temperatures require longer reaction times, while higher temperatures risk discoloration. A common starting point is 70°C for 24-48 hours.[2] Reaction completion should be monitored by TLC to avoid prematurely stopping the reaction or unnecessary heating.
Q: Should I perform the synthesis neat (solvent-free) or use a solvent? A: Both methods are effective, and the choice depends on your equipment and scale.
-
Neat Synthesis: This is often preferred for "green chemistry" principles as it avoids solvent waste. The reaction of 1-methylimidazole and 1-bromotetradecane is often performed solvent-free.[1][2] It can, however, lead to a very viscous mixture that is difficult to stir, potentially causing localized overheating.
-
Solvent-Based Synthesis: Using a polar aprotic solvent like acetonitrile can improve mixing and heat transfer, leading to a more homogeneous reaction.[7][8] This can be particularly advantageous for larger-scale reactions. The solvent must be removed under reduced pressure at the end of the reaction.
Q: How can I be certain I have removed all unreacted starting materials? A: The most effective method is repeated washing with a solvent in which the ionic liquid product is insoluble, but the starting materials are soluble. Ethyl acetate and diethyl ether are excellent choices for this purpose.[1][7] After washing, ¹H NMR spectroscopy is the definitive method to confirm purity. The absence of signals corresponding to the starting materials indicates a pure product. Commercially available products often have a purity of ≥98%.[9]
Q: What are the most critical safety precautions for this synthesis? A: Safety is paramount.
-
Reagent Handling: 1-methylimidazole is a hazardous compound and can cause skin irritation.[5] 1-bromotetradecane is also an irritant. Always handle these chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reaction: The initial mixing of the reactants can be exothermic.[2] For larger-scale reactions, consider adding the alkylating agent dropwise to the 1-methylimidazole with initial cooling in an ice bath to control the initial heat evolution.
-
Pressure: If the reaction is heated in a sealed vessel, pressure will build up. Ensure your reaction vessel is rated to handle the expected temperature and pressure.
Data Summary and Workflow Visualization
Table 1: Key Synthesis Parameters and Their Impact
| Parameter | Recommendation | Rationale & Impact on Yield |
| Reactant Ratio | Equimolar or slight excess (5-10%) of 1-bromotetradecane. | A slight excess of the alkylating agent ensures the complete conversion of 1-methylimidazole, maximizing the yield based on the more expensive starting material.[4] |
| Temperature | 60 - 80°C | Balances reaction rate with thermal stability. Temperatures too low result in incomplete reactions (low yield). Temperatures too high can cause degradation and discoloration (lower quality).[2] |
| Reaction Time | 24 - 48 hours (Monitor with TLC) | Ensures the reaction proceeds to completion. Premature workup leaves unreacted starting materials, directly reducing the yield. |
| Solvent Choice | Neat (solvent-free) or Acetonitrile (CH₃CN) | Neat synthesis is greener but can pose stirring challenges. Acetonitrile aids in mixing and temperature control, potentially leading to a cleaner reaction.[7][8] |
| Purification | Wash with Ethyl Acetate or Diethyl Ether (3-4x) | Effectively removes non-polar starting materials and byproducts. Poor washing leaves impurities, affecting both yield calculation and product quality.[1][7] |
| Drying | High Vacuum (24-48h) at 40-60°C | Crucial for removing all traces of water and volatile solvents. Residuals can lower the calculated yield and prevent the product from solidifying.[1][2] |
Diagram 1: Synthesis & Purification Workflow
Caption: Workflow for the synthesis and purification of [C₁₄MIM]Br.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical guide for troubleshooting common synthesis issues.
Optimized High-Yield Experimental Protocol
This protocol incorporates best practices discussed in this guide to maximize yield and purity.
Materials:
-
1-methylimidazole (≥99%, freshly distilled recommended)
-
1-bromotetradecane (≥97%)
-
Ethyl acetate (anhydrous)
-
Round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Magnetic stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: In a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-methylimidazole (e.g., 8.21 g, 0.1 mol).
-
Reaction Setup: Place the flask under an inert atmosphere. Slowly add an equimolar amount of 1-bromotetradecane (e.g., 27.7 g, 0.1 mol) to the flask. For larger scales, add dropwise and cool the flask initially.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to 70°C with vigorous stirring. Allow the reaction to proceed for 36-48 hours. The mixture will become more viscous as the ionic liquid forms.
-
Monitoring (Optional): After 24 hours, you can briefly cool the reaction, take a small aliquot, dissolve it in methanol, and spot it on a silica TLC plate (eluent: 9:1 DCM/Methanol) to check for the disappearance of the starting materials.
-
Workup - Initial Cooling: Once the reaction is complete (or after 48 hours), turn off the heat and allow the flask to cool to room temperature. The product should be a viscous liquid or a waxy solid.
-
Purification - Washing: Add 50 mL of ethyl acetate to the flask. Stir vigorously for 15-20 minutes. The ionic liquid product is insoluble in ethyl acetate, while the non-polar starting materials will dissolve.
-
Isolation: Stop stirring and allow the layers to separate. The product, being denser, will settle at the bottom. Carefully decant the top ethyl acetate layer.
-
Repeat Washing: Repeat steps 6 and 7 at least two more times to ensure all unreacted starting materials are removed.
-
Drying: Place the flask containing the washed product on a high-vacuum line. Gently heat the flask to 50-60°C while under vacuum for 24 hours to remove any residual ethyl acetate and absorbed water.
-
Final Product: The final product, 1-tetradecyl-3-methylimidazolium bromide, should be a white to off-white crystalline solid. Scrape the solid from the flask, weigh it for yield calculation, and store it in a desiccator. A yield of >90% can be expected with this optimized protocol.
References
-
G. Di Stasi, A. Pipitone, A. M. P. Salvi, M. C. D'Oca, S. Colonna, "Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids," PMC, [Online]. Available: [Link]
-
ResearchGate, "STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS," [Online]. Available: [Link]
-
ResearchGate, "Typical laboratory synthesis of N-alkyl imidazoles," [Online]. Available: [Link]
-
S. Singh, S. K. Sharma, G. Singh, A. Kumar, "The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note," PMC, [Online]. Available: [Link]
-
V. V. Namboodiri, R. S. Varma, "A general and direct synthesis of imidazolium ionic liquids using orthoesters," Green Chemistry, [Online]. Available: [Link]
-
EXIL, "Ionic liquid synthesis: safety and good working practices," USC, [Online]. Available: [Link]
-
ResearchGate, "(a) Chemical structures of 1-tetradecyl-3-methylimidazolium bromide (C14MIMBr)...," [Online]. Available: [Link]
-
LookChem, "1-Tetradecyl-3-methylimidazolium Bromide: Your Trusted Ionic Liquid Solution," [Online]. Available: [Link]
-
Scientific Research Publishing, "1-Tetradecyl-3-methylimidazolium Bromide - Articles," [Online]. Available: [Link]
-
PubChem, "1-Tetradecyl-3-Methylimidazolium Bromide," [Online]. Available: [Link]
-
Radboud University, "Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains," [Online]. Available: [Link]
-
Preprints.org, "Emerging Trends in Ionic Liquid Formulations: A Critical Review," [Online]. Available: [Link]
-
Auctores Journals, "A Brief Review of Ionic Liquids: Synthesis and Applications," [Online]. Available: [Link]
- Google Patents, "Preparation and purification of ionic liquids and precursors," [Online].
-
Research and Reviews, "Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids," Open Access Journals, [Online]. Available: [Link]
-
PMC, "Ionic Liquids Toxicity—Benefits and Threats," PubMed Central, [Online]. Available: [Link]
-
ResearchGate, "(PDF) Ionic liquids: Preparations and limitations," [Online]. Available: [Link]
-
ResearchGate, "Strategies toward the design of energetic ionic liquids: Nitro- and nitrile-substituted N,N′-dialkylimidazolium salts," [Online]. Available: [Link]
-
NIH, "Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains," [Online]. Available: [Link]
-
ResearchGate, "Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent," [Online]. Available: [Link]
-
ResearchGate, "Effects of Inorganic Salts and Polymers on the Foam Performance of 1-Tetradecyl-3-methylimidazolium Bromide Aqueous Solution," [Online]. Available: [Link]
-
MDPI, "Influence and Mechanism of 1-Dodecyl-3-methylimidazolium Bromide on the Flotation Behavior of Quartz and Feldspar in a Neutral System," [Online]. Available: [Link]
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- 5. Ionic liquid synthesis: safety and good working practices | EXIL - EXchange on Ionic Liquids [usc.gal]
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- 8. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Managing the Viscosity of [C₁₄mim][Br]
Welcome to the technical support guide for 1-tetradecyl-3-methylimidazolium bromide ([C₁₄mim][Br]). This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile surface-active ionic liquid (SAIL) and need to precisely manage its viscosity for specific applications. High viscosity can pose significant challenges in handling, mixing, and processing, impacting experimental reproducibility and formulation efficacy.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the viscosity of [C₁₄mim][Br].
Q1: Why is my neat [C₁₄mim][Br] so viscous at room temperature?
A1: The high viscosity of [C₁₄mim][Br], like many ionic liquids, stems from the strong intermolecular forces between its constituent ions. The bulky 1-tetradecyl-3-methylimidazolium ([C₁₄mim]⁺) cation and the bromide (Br⁻) anion are held together by a combination of powerful coulombic (electrostatic) interactions and extensive van der Waals forces, particularly from the long C₁₄ alkyl chain.[3][4] This creates a dense, structured network of ions that resists flow. To move, ions must break and reform these interactions, which requires significant energy, manifesting as high viscosity.[1][2]
Q2: How does temperature affect the viscosity of [C₁₄mim][Br]?
A2: Viscosity is strongly dependent on temperature. As you increase the temperature, you supply thermal energy to the system. This energy increases the kinetic energy of the [C₁₄mim]⁺ and Br⁻ ions, allowing them to overcome the strong intermolecular forces more easily.[5][6] The ionic network becomes less rigid, and the fluid flows more readily, leading to a significant, non-linear decrease in viscosity.[4][7] This relationship is crucial for handling and processing; a modest increase in temperature can make the ionic liquid much easier to work with.
Q3: What role does the C₁₄ alkyl chain play in the viscosity of [C₁₄mim][Br]?
A3: The long tetradecyl (C₁₄) alkyl chain is a primary contributor to the high viscosity of [C₁₄mim][Br]. Longer alkyl chains increase the strength of van der Waals interactions between the cations.[3][4][8] This enhanced "tangling" and interaction between chains adds to the overall resistance to flow. Studies on homologous series of imidazolium-based ionic liquids consistently show that viscosity increases with the length of the alkyl side-chain.[4][8] This is a key consideration when selecting an ionic liquid for an application where low viscosity is desired.
Q4: Is [C₁₄mim][Br] considered a "good" or "poor" ionic liquid in terms of ionicity?
A4: Based on its properties as a surfactant and its behavior in aqueous solutions, [C₁₄mim][Br] acts as a weak electrolyte, forming micelles above a certain concentration (the critical micelle concentration or CMC).[9][10] While Walden plots are used to classify ionicity, the strong intermolecular forces and tendency to self-assemble suggest that not all ions are freely moving and contributing to conductivity, a characteristic that often correlates with higher viscosity. Its classification would depend on the specific conditions, but the strong interactions place it on the more viscous end of the ionic liquid spectrum.
Part 2: Troubleshooting Guide for Viscosity Management
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My [C₁₄mim][Br] solution is too viscous to handle, pipette, or mix effectively.
-
Underlying Cause: The intrinsic viscosity of the ionic liquid is too high under your current experimental conditions for the equipment you are using. This is a common issue in applications like drug formulation, where uniform dispersion is critical.[11][12]
-
Solution 1: Temperature Adjustment
-
Rationale: As detailed in FAQ Q2, heating is the most straightforward method to reduce viscosity. The Vogel-Fulcher-Tammann (VFT) equation is often used to model this strong temperature dependence.[5]
-
Action: Gently warm the [C₁₄mim][Br] solution on a calibrated hot plate with magnetic stirring. Monitor the temperature closely to avoid decomposition and ensure it is compatible with your other reagents (e.g., active pharmaceutical ingredients, proteins).[13] Even a 10-20 °C increase can dramatically lower viscosity.
-
-
Solution 2: Addition of a Co-solvent
-
Rationale: Introducing a low-viscosity molecular solvent (a co-solvent) is a highly effective method for reducing viscosity. Small molecules like water or short-chain alcohols physically insert themselves into the ionic liquid's network, disrupting the cation-anion and cation-cation interactions and creating more "free volume," which facilitates flow.[14][15][16] The viscosity of mixtures is often primarily dependent on the mole fraction of the added co-solvent.[16]
-
Action: Add a suitable co-solvent, such as deionized water, ethanol, or acetonitrile, dropwise while stirring. Water is particularly effective at disrupting the hydrogen-bonding network and reducing viscosity, even in small amounts.[15][17] See the protocol below for a systematic approach.
-
Issue 2: My viscosity measurements for different batches of [C₁₄mim][Br] are inconsistent.
-
Underlying Cause: The viscosity of ionic liquids is exquisitely sensitive to impurities, particularly water and halides from the synthesis process.[8][14] Inconsistent measurements are almost always traced back to varying levels of these impurities between batches.
-
Solution 1: Quantify and Standardize Water Content
-
Rationale: Undocumented water content is the most common reason for viscosity discrepancies in hygroscopic ionic liquids.[8][14]
-
Action: Before use, measure the water content of each new batch of [C₁₄mim][Br] using Karl Fischer titration. If necessary, dry the ionic liquid under high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to achieve a consistent, low water content (<1000 ppm).[18] Record the final water content as part of your experimental parameters.
-
-
Solution 2: Verify Purity
-
Rationale: Residual starting materials or side products from synthesis can alter intermolecular forces and thus viscosity.
-
Action: Ensure your [C₁₄mim][Br] is of high purity (≥98%).[19] If you are synthesizing it in-house, use techniques like NMR to confirm its structure and the absence of significant impurities like 1-methylimidazole.[10][18]
-
Issue 3: The addition of my active pharmaceutical ingredient (API) unexpectedly increased the solution's viscosity.
-
Underlying Cause: The API is not behaving as a simple solute but is actively interacting with the [C₁₄mim][Br], potentially forming new hydrogen bonds or other associative structures that increase the resistance to flow. This is particularly relevant for APIs with hydrogen-bond donor or acceptor sites.
-
Solution 1: Increase Temperature or Co-solvent Concentration
-
Rationale: The same principles for reducing the intrinsic viscosity of the ionic liquid apply here. Added energy or solvent molecules can disrupt the newly formed IL-API interactions.
-
Action: Systematically increase the temperature or the concentration of a non-interacting co-solvent to find a balance where the API remains soluble and the viscosity is manageable.
-
-
Solution 2: Spectroscopic Analysis
-
Rationale: Understanding the nature of the interaction is key to controlling it.
-
Action: Use techniques like FT-IR or Raman spectroscopy to investigate the interactions between your API and the [C₁₄mim][Br].[20] Changes in vibrational modes can indicate the formation of specific hydrogen bonds, allowing you to make more informed choices about co-solvents or other additives.
-
Part 3: Data and Protocols
Data Presentation
The viscosity of ionic liquids is highly sensitive to three main factors: alkyl chain length, temperature, and the presence of co-solvents. The following table summarizes the expected qualitative effects on the viscosity of [C₁₄mim][Br].
| Parameter Change | Effect on Viscosity | Rationale |
| Increase Temperature | Strong Decrease | Increased kinetic energy overcomes intermolecular forces.[5][6] |
| Increase Water Content | Strong Decrease | Water molecules disrupt the ionic network and hydrogen bonds.[14][15] |
| Increase Co-Solvent Mole Fraction | Strong Decrease | Co-solvent molecules disrupt ion-ion interactions, increasing free volume.[16] |
| Increase Cation Alkyl Chain Length | Strong Increase | Enhanced van der Waals forces and physical entanglement.[4][8] |
Experimental Protocols
Protocol 1: Preparation of a [C₁₄mim][Br] Solution with a Target Viscosity
This protocol describes how to systematically reduce the viscosity of [C₁₄mim][Br] using a co-solvent.
-
Characterize Initial Sample:
-
Measure and record the viscosity of the neat, as-received [C₁₄mim][Br] at a defined temperature (e.g., 25 °C) using a calibrated viscometer or rheometer.
-
Measure and record the water content using Karl Fischer titration.
-
-
Prepare a Titration Curve:
-
Place a known mass of [C₁₄mim][Br] in a sealed vessel on a magnetic stirrer at a constant temperature.
-
Add a co-solvent (e.g., deionized water) in small, precise increments (e.g., 0.1% w/w).
-
After each addition, allow the solution to equilibrate for at least 15 minutes.
-
Measure and record the viscosity.
-
-
Plot and Interpolate:
-
Plot viscosity (y-axis) versus the percentage of added co-solvent (x-axis).
-
From this curve, determine the amount of co-solvent required to achieve your target viscosity.
-
-
Prepare Bulk Solution:
-
Using the value determined in step 3, prepare the bulk solution by adding the required amount of co-solvent to the [C₁₄mim][Br].
-
Verify the final viscosity to ensure it meets the required specification.
-
Protocol 2: Standardized Viscosity Measurement
This protocol ensures reproducible viscosity measurements.
-
Temperature Control: Use a viscometer with precise temperature control (±0.1 °C). Ensure the sample is thermally equilibrated for at least 30 minutes before measurement.
-
Sample Handling: Use a positive displacement pipette for accurate volume transfer of the viscous liquid.
-
Shear Rate: For rheological measurements, perform a shear rate sweep to determine if the fluid is Newtonian. For many applications, a single, consistent shear rate can be used for quality control.
-
Cleaning: Thoroughly clean the viscometer geometry between measurements, as any residue can affect results. Use an appropriate solvent (e.g., isopropanol followed by acetone) and ensure the geometry is completely dry.
-
Calibration: Regularly calibrate the instrument using certified viscosity standards.
Part 4: Visualization of Key Concepts
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Troubleshooting workflow for high viscosity issues.
References
-
Effect of Temperature and Water Content on the Shear Viscosity of the Ionic Liquid 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide As Studied by Atomistic Simulations. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
The effect of dissolved water on the viscosities of hydrophobic room-temperature ionic liquids. Semantic Scholar. [Link]
-
The peculiar effect of water on ionic liquids and deep eutectic solvents. RSC Publishing. [Link]
-
Effect of water and ionic liquids on biomolecules. PMC - NIH. [Link]
-
Effect of Water on the Viscosity, Density, and Ionic Conductivity of Ionic Liquids with Aprotic N -Heterocyclic Anions. ResearchGate. [Link]
-
Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. NIH. [Link]
-
1-tetradecyl-3-methylimidazolium bromide technical data. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Investigations on the micellization behavior and thermodynamic characteristics of synthesized surface active ionic liquids [C14mim] [Br] and [C15mim] [Br] in the presence of oral antidiabetic drug metformin hydrochloride. ResearchGate. [Link]
-
Impact of Imidazolium Based Ionic Liquid Surfactant Additions on Dilational Rheology Properties of Different Protein Adsorption Layer. ResearchGate. [Link]
-
Investigations on the micellization behavior and thermodynamic characteristics of synthesized surface active ionic liquids [C14mim] [Br] and [C15mim] [Br] in the presence of oral antidiabetic drug metformin hydrochloride. OUCI. [Link]
-
Ionic Liquids in Drug Delivery. MDPI. [Link]
-
Surface tension related parameters of [MIm14]Br, [MIm16]Br, [MIm18]Br surfactants in water at four temperatures. ResearchGate. [Link]
-
Pressing matter: why are ionic liquids so viscous?. PMC - PubMed Central. [Link]
-
Pressing matter: why are ionic liquids so viscous?. Chemical Science (RSC Publishing). [Link]
-
Mixing Behavior of Conventional Cationic Surfactants and Ionic Liquid Surfactant 1-Tetradecyl-3-methylimidazolium Bromide ([C14mim]Br) in Aqueous Medium. ResearchGate. [Link]
-
Measurement and Correlation of Density, Viscosity, and Surface Tension for Imidazolium Bromide Ionic Liquids [C n MIM]Br ( n = 2, 3, 4) Aqueous Solutions. ResearchGate. [Link]
-
Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Viscosity of Imidazolium-Based Ionic Liquids at Elevated Pressures: Cation and Anion Effects. ResearchGate. [Link]
-
Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers. [Link]
-
Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. PMC - PubMed Central. [Link]
-
Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. PMC - NIH. [Link]
-
a The synthetic route for the preparation of [C14mim][MO] using MO and... ResearchGate. [Link]
-
1-Tetradecyl-3-methylimidazolium Bromide: Your Trusted Ionic Liquid Solution. sf-chemicals. [Link]
-
1-Tetradecyl-3-Methylimidazolium Bromide. PubChem. [Link]
-
Viscosity of (C2–C14) 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide ionic liquids in an extended temperature range. ResearchGate. [Link]
-
Full article: Investigation of surface adsorption and thermodynamic properties of 1-tetradecyl-3-methylimidazolium bromide in the absence and presence of tetrabutylammonium bromide in aqueous medium. Taylor & Francis Online. [Link]
-
Influence of Temperature, Anions, and Alkyl Chain Length on the Density, Viscosity, Speed of Sound, Surface Tension, and Refractive Index of Imidazolium Tetrafluoroborate-Based Ionic Liquids. ResearchGate. [Link]
-
Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. PMC - NIH. [Link]
-
Investigation of surface adsorption and thermodynamic properties of 1-tetradecyl-3-methylimidazolium bromide in the absence and presence of tetrabutylammonium bromide in aqueous medium. Taylor & Francis. [Link]
-
Densities and dynamic viscosities of the binary system (water + 1-hexyl-3-methylimidazolium bromide) at different temperatures. Thermodynamics Research Center. [Link]
-
Viscosity at 20 °C of cosolvents-[C 4 mim][BF 4 ] mixtures vs. mole... ResearchGate. [Link]
-
Temperature effects on the viscosity and the wavelength-dependent refractive index of imidazolium-based ionic liquids with a phosphorus-containing anion. RSC Publishing. [Link]
-
Temperature effects on the viscosity and the wavelength-dependent refractive index of imidazolium-based ionic liquids with a phosphorus-containing anion. ResearchGate. [Link]
-
Studies of Viscosity Coefficient and Density Properties of Imidazolium Based Ionic Liquids in Aqueous Solutions at Diff.... OUCI. [Link]
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- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Reaction Conditions in 1-tetradecyl-3-methylimidazolium bromide ([C14MIm][Br])
Welcome to the technical support center for utilizing 1-tetradecyl-3-methylimidazolium bromide ([C14MIm][Br]) in your research. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical environment provided by this long-chain ionic liquid. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve reliable, reproducible results.
Introduction to 1-tetradecyl-3-methylimidazolium bromide
1-tetradecyl-3-methylimidazolium bromide is an ionic liquid characterized by a methylimidazolium cation with a long C14 alkyl chain.[1][2][3] This structure imparts distinct physicochemical properties, such as a relatively low melting point (around 20.8°C), making it a liquid under many common reaction conditions.[4] Its amphiphilic nature allows it to act as a versatile solvent, a surfactant, and in some cases, a catalyst.[5] However, its long alkyl chain also introduces challenges related to viscosity and mass transfer that require careful consideration during experimental design.
Below is a diagram illustrating the basic structure of 1-tetradecyl-3-methylimidazolium bromide.
Caption: Structure of 1-tetradecyl-3-methylimidazolium bromide.
Troubleshooting Guide
This section addresses specific problems you might encounter when using [C14MIm][Br] as a reaction medium.
Issue 1: My reaction is sluggish or incomplete.
Question: I'm running a reaction in [C14MIm][Br] that is known to work well in conventional organic solvents, but I'm observing very slow conversion rates. What could be the cause?
Answer:
Several factors related to the unique properties of [C14MIm][Br] can contribute to slow reaction kinetics.
-
Mass Transfer Limitations: Due to the long tetradecyl chain, [C14MIm][Br] can be significantly more viscous than common molecular solvents.[6] This high viscosity can impede the diffusion of reactants, leading to a lower frequency of effective collisions.
-
Solution:
-
Increase Temperature: Gently warming the reaction mixture will decrease the viscosity of the ionic liquid and increase reaction rates. However, be mindful of the thermal stability of your reactants and the ionic liquid itself.[7]
-
Mechanical Stirring: Ensure vigorous and efficient stirring to improve mixing and overcome diffusion barriers.
-
Co-solvent Addition: The addition of a small amount of a low-viscosity co-solvent can significantly reduce the overall viscosity of the medium. The choice of co-solvent should be based on its miscibility with the ionic liquid and compatibility with your reaction.
-
-
-
Poor Solubility of Reactants: While [C14MIm][Br] can dissolve a range of compounds, highly nonpolar or highly polar reactants may have limited solubility, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Solution:
-
Solubility Test: Before running the reaction, perform a simple solubility test of your starting materials in [C14MIm][Br] at the intended reaction temperature.
-
Co-solvent: As mentioned above, a co-solvent can improve the solubility of a poorly soluble reactant.
-
-
-
Catalyst Inactivation or Inhibition: The bromide anion (Br⁻) can sometimes coordinate with and deactivate certain metal catalysts.
-
Solution:
-
Catalyst Screening: If you suspect catalyst deactivation, screen a variety of catalysts to find one that is compatible with the ionic liquid environment.
-
Ligand Modification: In some cases, modifying the ligands on your metal catalyst can shield it from interaction with the bromide anion.
-
-
The following flowchart provides a systematic approach to troubleshooting slow reactions in [C14MIm][Br].
Caption: Troubleshooting flowchart for slow reactions.
Issue 2: I'm having difficulty separating my product from the ionic liquid.
Question: My reaction has gone to completion, but I'm struggling to isolate the product from the [C14MIm][Br]. What are the best extraction methods?
Answer:
Product isolation from ionic liquids is a common challenge due to their negligible vapor pressure, which prevents their removal by evaporation.[8] The choice of extraction method depends on the properties of your product.
-
Liquid-Liquid Extraction: This is the most common method.
-
For Nonpolar Products: Use a nonpolar organic solvent like hexane, diethyl ether, or ethyl acetate. The long tetradecyl chain of [C14MIm][Br] can sometimes lead to the formation of emulsions, so gentle mixing and allowing sufficient time for phase separation is crucial.
-
For Polar Products: If your product is polar and the starting materials are less polar, you might be able to extract it with a polar solvent if it is immiscible with the ionic liquid.
-
-
Distillation/Sublimation: If your product is volatile or can be sublimed, you can separate it from the non-volatile ionic liquid under reduced pressure.[9]
-
Crystallization: If your product is a solid, you may be able to induce crystallization by cooling the reaction mixture or by adding an anti-solvent.
The following table summarizes suitable extraction methods based on product properties.
| Product Property | Recommended Extraction Method | Key Considerations |
| Nonpolar & Thermally Stable | Liquid-Liquid Extraction with Nonpolar Solvent | Potential for emulsion formation. |
| Volatile/Sublimable | Distillation/Sublimation under Vacuum | Ensure product is thermally stable at the required temperature and pressure. |
| Solid at Room Temperature | Crystallization | May require addition of an anti-solvent. |
Protocol for a Model Liquid-Liquid Extraction
-
Cool the reaction mixture to room temperature.
-
Add an equal volume of a suitable extraction solvent (e.g., diethyl ether for a nonpolar product) to the reaction vessel.
-
Stir the biphasic mixture gently for 15-30 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Transfer the mixture to a separatory funnel and allow the layers to fully separate. This may take longer than with conventional solvents.
-
Collect the organic layer containing the product.
-
Repeat the extraction process 2-3 times with fresh solvent to maximize product recovery.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
The ionic liquid can often be recovered, purified, and reused.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available [C14MIm][Br] and how can I purify it further?
A1: Commercial grades of [C14MIm][Br] are typically offered at ≥98% purity.[5] Common impurities include residual 1-methylimidazole and water.[4] For reactions sensitive to these impurities, further purification is recommended. A general procedure involves dissolving the ionic liquid in a suitable solvent, treating with activated carbon to remove colored impurities, followed by drying under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove water and other volatile impurities.[12]
Q2: What is the effective temperature range for using [C14MIm][Br]?
A2: [C14MIm][Br] has a melting point of approximately 20.8°C, so it can be used at or slightly above room temperature.[4] The upper-temperature limit is determined by its thermal stability. While ionic liquids are generally thermally stable, prolonged heating at high temperatures can lead to decomposition.[7] It is advisable to consult the supplier's technical data sheet for specific decomposition temperatures. For most applications, a range of 25°C to 150°C is suitable, but always consider the stability of your reactants and products.
Q3: Can [C14MIm][Br] be recycled and reused?
A3: Yes, one of the key advantages of ionic liquids is their potential for recycling and reuse, which aligns with the principles of green chemistry.[10][13] After product extraction, the ionic liquid can be washed with the extraction solvent to remove any remaining product or byproducts and then dried under high vacuum to remove any residual solvent and water. The purity of the recycled ionic liquid should be checked (e.g., by NMR spectroscopy) before reuse, as the accumulation of impurities can affect subsequent reactions.
Q4: Does the long alkyl chain of [C14MIm][Br] influence the reaction mechanism?
A4: The long tetradecyl chain can influence reactions in several ways. It can create nonpolar domains within the ionic liquid, which can affect the solvation of reactants and transition states. This can be particularly relevant in reactions involving both polar and nonpolar species. The amphiphilic nature of [C14MIm][Br] can also lead to the formation of micelles or other aggregates in the presence of co-solvents, which can compartmentalize reactants and influence reaction rates and selectivity.[14][15]
References
- 1-tetradecyl-3-methylimidazolium bromide technical data. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 1-Tetradecyl-3-methylimidazolium Bromide: Your Trusted Ionic Liquid Solution. (2025, December 28). BOC Sciences.
- 1-Tetradecyl-3-Methylimidazolium Bromide. (n.d.). PubChem.
- Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis. (2002). Accounts of Chemical Research, 35(9), 696-704.
- Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. (2021). Pharmaceutics, 13(10), 1563.
- Investigation of surface adsorption and thermodynamic properties of 1-tetradecyl-3-methylimidazolium bromide in the absence and presence of tetrabutylammonium bromide in aqueous medium. (2020). Journal of Molecular Liquids, 320, 114449.
- Physical Properties of Ionic Liquids: Database and Evaluation. (2006).
- Optimization of the reaction conditions a. (n.d.). ResearchGate.
- Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. (2010). Journal of Thermal Analysis and Calorimetry, 102(2), 735-741.
- Investigation of surface adsorption and thermodynamic properties of 1-tetradecyl-3-methylimidazolium bromide in the absence and presence of tetrabutylammonium bromide in aqueous medium. (2020). Taylor & Francis Online.
- (a) Chemical structures of 1-tetradecyl-3-methylimidazolium bromide (C 14 MIMBr), 1-hexadecyl-3-methylimidazolium bromide (C 16 MIMBr), 1-octadecyl-3-methylimidazolium bromide (C 18 MIMBr), and 1-tetradecyloxymethyl-3-methylimidazolium chloride (C 14 OCMIMCl). (b) Schematic representation of the controlled release process of C n MIM-MSN and its antibacterial activity against E. coli. (2004).
- CAS 471907-87-6 1-tetradecyl-3-methylimidazolium bromide. (n.d.). Alfa Chemistry.
- Reactions in Ionic Liquids (IL). (2021, March 16). Chemistry LibreTexts.
- Ionic Liquids. (n.d.). TCI Chemicals.
- A Brief Review of Ionic Liquids: Synthesis and Applications. (n.d.). Auctores Publishing.
- Preparation and purification of ionic liquids and precursors. (n.d.). Google Patents.
- 1-Ethyl-3-methylimidazolium bromide. (n.d.). Chem-Impex.
Sources
- 1. 1-Tetradecyl-3-Methylimidazolium Bromide | C18H35BrN2 | CID 77520435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. nbinno.com [nbinno.com]
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- 9. A Brief Review of Ionic Liquids: Synthesis and Applications | Auctores [auctoresonline.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 13. chemimpex.com [chemimpex.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
effect of temperature on the performance of [C14mim][Br] solutions
An In-Depth Guide to Understanding and Troubleshooting Temperature-Dependent Behavior for Researchers and Drug Development Professionals
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the temperature-dependent properties of [C14mim][Br] solutions.
Q1: How does temperature fundamentally affect the Critical Micelle Concentration (CMC) of [C14mim][Br] solutions?
Answer: For aqueous solutions of [C14mim][Br], the Critical Micelle Concentration (CMC) generally increases as the temperature rises.[1][2] This signifies that at higher temperatures, a greater concentration of the ionic liquid is required to initiate the formation of micelles, effectively delaying the aggregation process.[1]
The underlying mechanism is a balance between two opposing effects:
-
Dehydration of Headgroups: Increasing temperature can cause dehydration of the hydrophilic imidazolium headgroup, which would typically favor micellization.
-
Disruption of Water Structure: More significantly, elevated temperatures disrupt the organized "iceberg" structure of water molecules surrounding the hydrophobic C14 alkyl chain.[3] This disruption increases the energy penalty for removing the hydrophobic tail from the aqueous environment, thus disfavoring micellization and leading to a higher CMC.[3]
For [C14mim][Br], the disruption of the hydrophobic hydration shell is the dominant effect, resulting in the observed increase in CMC with temperature.[1][2]
Q2: My [C14mim][Br] solution is highly viscous. How will temperature changes affect its handling and performance?
Answer: The viscosity of [C14mim][Br], like most ionic liquids, is strongly dependent on temperature. Increasing the temperature will cause a significant decrease in viscosity.[4][5] This occurs because the added thermal energy increases molecular motion, allowing the imidazolium cations and bromide anions to more easily overcome the intermolecular forces (van der Waals and electrostatic interactions) that restrict flow.[4]
In practical terms, warming the solution can make it easier to handle, stir, pump, and dispense accurately. This is a critical consideration in formulation processes and for ensuring homogeneity in experimental setups.
Q3: What is the expected trend for the electrical conductivity of my [C14mim][Br] solution as I increase the temperature?
Answer: The electrical conductivity of [C14mim][Br] solutions will increase with rising temperature.[6][7][8] This is primarily due to the decrease in viscosity, which enhances the mobility of the charge-carrying ions ([C14mim]⁺ and Br⁻) through the solution.[6] The relationship between temperature and conductivity in many ionic liquids can be described by the Vogel-Fulcher-Tammann (VFT) equation.[6][7][8] This predictable relationship is the basis for using conductometry to study the aggregation behavior of ionic liquids like [C14mim][Br].[2][9]
Q4: What are the thermal stability limits for [C14mim][Br]? I need to heat my solution for a long experiment.
Answer: While imidazolium-based ionic liquids are known for their relatively high thermal stability, it is crucial to understand that degradation can occur at temperatures significantly lower than the rapid decomposition onset temperature (T_onset) determined by standard, fast-scan thermogravimetric analysis (TGA).[10][11] Long-term isothermal studies on similar imidazolium bromide salts show appreciable decomposition over extended periods (e.g., 10 hours) at temperatures well below the T_onset.[10]
For long-duration experiments at elevated temperatures, it is advisable to conduct a preliminary isothermal TGA study at your target temperature to check for slow mass loss. Visual signs of degradation can include a change in color (e.g., yellowing or browning) and altered physicochemical properties.
Q5: How does temperature influence the solubility of a drug or other compound within a [C14mim][Br] solution?
Answer: Generally, the solubility of solid compounds (like many active pharmaceutical ingredients) in ionic liquid solutions increases with temperature.[12] This is because the dissolution process is often endothermic, meaning that adding heat provides the necessary energy to overcome the lattice energy of the solid solute and the intermolecular forces within the ionic liquid solvent. If you are experiencing poor solubility of a target molecule in your [C14mim][Br] solution, carefully increasing the temperature while stirring can be an effective strategy.
Part 2: Troubleshooting Guide for Experimental Issues
This guide provides solutions to specific problems that may arise during experimentation.
| Problem/Observation | Probable Cause(s) | Recommended Actions & Explanations |
| Inconsistent CMC values at different temperatures. | 1. Inadequate temperature equilibration. 2. Contamination of the solution. 3. Ignoring the natural temperature-dependence of CMC. | 1. Ensure Thermal Equilibrium: Allow the solution to stabilize at the target temperature for at least 15-20 minutes before starting measurements. Use a calibrated thermometer directly in the sample. 2. Verify Purity: Impurities can act as micellization promoters or inhibitors. Ensure high purity of [C14mim][Br] and use fresh, high-purity solvent (e.g., deionized water). 3. Acknowledge the Trend: Expect the CMC to increase with temperature.[1][2] Plot your results (CMC vs. Temperature) to see if they follow this expected scientific trend. A consistent upward trend indicates reliable measurements. |
| Variable drug release from a [C14mim][Br]-based formulation. | 1. Fluctuations in ambient laboratory temperature. 2. Temperature-induced changes in micelle structure and solution viscosity. | 1. Control the Environment: Conduct release studies in a temperature-controlled environment (e.g., water bath, incubator). Even a few degrees of change can alter diffusion kinetics. 2. Characterize at Operating Temperature: The stability and size of the micelles, which encapsulate the drug, are temperature-dependent. Furthermore, lower viscosity at higher temperatures will increase the diffusion rate of the released drug.[4] Characterize your formulation's properties at the intended application temperature. |
| Solution shows a visible color change (yellowing) after heating. | Thermal degradation of the ionic liquid. | 1. Lower the Operating Temperature: This is the most direct sign that you are approaching the thermal stability limit for your experimental duration.[10][11] 2. Reduce Heating Time: If high temperatures are unavoidable, minimize the time the solution is held at that temperature. 3. Use an Inert Atmosphere: For sensitive applications, performing the heating process under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidative degradation. |
| Phase separation observed upon heating or cooling. | The solution has crossed a critical solution temperature boundary (LCST or UCST). | 1. Map the Phase Diagram: Systematically determine the temperature at which phase separation occurs for your specific concentration. This will define the stable operating temperature range for your solution. 2. Adjust Concentration: Changing the concentration of [C14mim][Br] can shift the phase separation temperature, potentially expanding your workable temperature range. |
Part 3: Experimental Protocols & Data
Protocol: Determining CMC via Temperature-Controlled Conductometry
This protocol outlines the standard method for measuring the CMC of [C14mim][Br] as a function of temperature.
1. Materials & Equipment:
-
High-purity [C14mim][Br]
-
High-purity deionized water (or other solvent)
-
Calibrated conductivity meter and probe
-
Jacketed beaker connected to a circulating water bath for temperature control
-
Calibrated digital thermometer
-
Magnetic stirrer and stir bar
-
Class A volumetric glassware and micropipettes
2. Step-by-Step Methodology:
-
Prepare a concentrated stock solution of [C14mim][Br] in the desired solvent.
-
Place a known volume of pure solvent into the jacketed beaker and allow it to equilibrate to the first target temperature (e.g., 298.15 K).
-
Immerse the conductivity probe and thermometer into the solvent. Begin gentle stirring.
-
Once the temperature is stable, record the initial conductivity of the pure solvent.
-
Begin adding small, precise aliquots of the [C14mim][Br] stock solution to the beaker.
-
After each addition, allow the solution to mix and the temperature to re-stabilize before recording the conductivity.
-
Continue this process well past the expected CMC.
-
Increase the temperature of the circulating water bath to the next target (e.g., 308.15 K) and repeat steps 2-7.
-
Repeat for all desired temperatures.
3. Data Analysis:
-
For each temperature, plot conductivity (κ) as a function of [C14mim][Br] concentration (C).
-
The plot will show two distinct linear regions. The first region (pre-micellar) has a steeper slope, while the second region (post-micellar) has a shallower slope.
-
Fit a linear regression line to the data points in each region.
-
The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC) for that temperature.
Data Summary
Table 1: Qualitative Effects of Increasing Temperature on [C14mim][Br] Solution Properties
| Property | Effect of Increasing Temperature | Primary Scientific Reason |
| Viscosity | Decreases[4][5] | Increased molecular kinetic energy overcomes intermolecular forces. |
| Electrical Conductivity | Increases[6][8] | Increased ionic mobility due to lower viscosity. |
| Critical Micelle Conc. (CMC) | Increases[1][2] | Disruption of water structure around hydrophobic tails hinders micellization.[3] |
| Solubility of Solutes | Generally Increases[12] | Provides energy to overcome solute lattice forces and solvent intermolecular forces. |
| Surface Tension at CMC | Decreases[13] | Enhanced adsorption of IL molecules at the air/water interface. |
| Thermal Stability | Decreases[10] | Sufficient energy is provided to initiate bond-breaking and degradation pathways. |
Part 4: Visualizations
Workflow for CMC Determination
Caption: Workflow for determining the CMC of [C14mim][Br] using conductometry.
Conceptual Relationships of Temperature Effects
Caption: Impact of temperature on the physicochemical properties of [C14mim][Br].
References
-
Investigations on the micellization behavior and thermodynamic characteristics of synthesized surface active ionic liquids [C14mim] [Br] and [C15mim] [Br] in the presence of oral antidiabetic drug metformin hydrochloride. (n.d.). ResearchGate. [Link]
-
Enthalpy plots of [C 14 mim]Br/BSA and TTAB/BSA at 25 °C. Reproduced... (n.d.). ResearchGate. [Link]
-
Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. (2020). National Institutes of Health. [Link]
-
Micellization and Thermodynamic Study of 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution. (n.d.). ResearchGate. [Link]
-
Critical micelle concentration determination for (A) C 14 bmim . Br and... (n.d.). ResearchGate. [Link]
-
Investigation of surface adsorption and thermodynamic properties of 1-tetradecyl-3-methylimidazolium bromide in the absence and presence of tetrabutylammonium bromide in aqueous medium. (n.d.). ResearchGate. [Link]
-
Investigation of surface adsorption and thermodynamic properties of 1-tetradecyl-3-methylimidazolium bromide in the absence and presence of tetrabutylammonium bromide in aqueous medium. (2020). Taylor & Francis Online. [Link]
-
Effect of temperature on the aggregation behaviour and thermodynamic properties of surface active ionic liquid 1-decyl-3-methylimidazolium bromide in aqueous solutions: Surface tension, vapour pressure osmometery, conductivity, volumetric and compressibility study. (n.d.). ResearchGate. [Link]
-
Investigations on the micellization behavior and thermodynamic characteristics of synthesized surface active ionic liquids [C14mim] [Br] and [C15mim] [Br] in the presence of oral antidiabetic drug metformin hydrochloride. (n.d.). OUCI. [Link]
-
Surface active parameters of [C n mim][X], where (n=4, 6, 8) X=Cl − , Br − , or I − at air water interface different temperatures. (n.d.). ResearchGate. [Link]
-
Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. (n.d.). ResearchGate. [Link]
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2021). MDPI. [Link]
-
Critical micelle concentration of some surfactants and thermodynamic parameters of their micellization. (n.d.). ResearchGate. [Link]
-
(PDF) Temperature dependence of the electrical conductivity of imidazolium ionic liquids. (n.d.). ResearchGate. [Link]
-
Effect of [C14MIM] Br Ionic Liquid on Foaming Behavior of Polypropylene by Supercritical CO2. (n.d.). ResearchGate. [Link]
-
Temperature dependence of the electrical conductivity of imidazolium ionic liquids. (2008). The Journal of Chemical Physics. [Link]
-
Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter. (2019). MDPI. [Link]
-
Structure-based modeling of critical micelle concentration (CMC) of anionic surfactants in brine using intelligent methods. (2023). PubMed Central. [Link]
-
Comparison of aggregation behaviors between ionic liquid-type imidazolium gemini surfactant [C12-4-C12im]Br2 and its monomer [C12mim]Br on silicon wafer. (2009). PubMed. [Link]
-
Conductivity as a function of the inverse temperature for a series of 1-hexyl-3-methylimidazolium ionic liquids. Inset. (n.d.). ResearchGate. [Link]
-
Viscosity of (C2–C14) 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide ionic liquids in an extended temperature range. (n.d.). ResearchGate. [Link]
-
Influence of [C16mim][X] with X = (Cl, Br and I) on the Interfacial Tension. (2019). ResearchGate. [Link]
-
Temperature dependence of the electrical conductivity of imidazolium ionic liquids. (2008). PubMed. [Link]
-
Investigations on the micellization behavior and thermodynamic characteristics of synthesized surface active ionic liquids [C14mim] [Br] and [C15mim] [Br] in the presence of oral antidiabetic drug metformin hydrochloride. (n.d.). Bohrium. [Link]
-
Table 2 from iscosity of ( C 2 – C 14 ) 1-alkyl-3-methylimidazolium is ( trifluoromethylsulfonyl ) amide ionic liquids in an extended emperature range. (n.d.). Semantic Scholar. [Link]
-
Aggregation Behavior of Surface Active Dialkylimidazolium Ionic Liquids [C12C n im]Br (n = 1–4) in Aqueous Solutions. (n.d.). ResearchGate. [Link]
-
Thermodynamic and aggregation behavior of aqueous tetradecyltrimethylammonium bromide in the presence of the hydrophobic ionic liquid 3-methyl-1-pentylimidazolium hexafluorophosphate. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. (2023). PubMed Central. [Link]
-
Thermodynamic Study of 1,4-Bis(3-methylimidazolium-1-yl)butane Bis(trifluoromethylsulfonyl)imide ([C4(MIm)2][NTf2]2) from 6 to 350 K. (2018). MDPI. [Link]
-
Temperature effects on the viscosity and the wavelength-dependent refractive index of imidazolium-based ionic liquids with a phosphorus-containing anion. (2014). RSC Publishing. [Link]
-
a The synthetic route for the preparation of [C14mim][MO] using MO and... (n.d.). ResearchGate. [Link]
-
Measurement and Correlation of the Solubility of Theobromine and Theophylline in Seven Imidazolium-Based Ionic Liquids at Various Temperatures. (n.d.). ResearchGate. [Link]
-
Viscosity of Imidazolium-Based Ionic Liquids at Elevated Pressures: Cation and Anion Effects. (n.d.). ResearchGate. [Link]
-
Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Tetrafluoroborate. (n.d.). ResearchGate. [Link]
-
Solubility and Diffusivity of Chlorodifluoromethane in Imidazolium Ionic Liquids: [emim][Tf2N], [bmim][BF4], [bmim][PF6], and [emim][TFES]. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. [PDF] Temperature dependence of the electrical conductivity of imidazolium ionic liquids. | Semantic Scholar [semanticscholar.org]
- 8. Temperature dependence of the electrical conductivity of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
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- 13. researchgate.net [researchgate.net]
techniques for removing water and volatile impurities from ionic liquids
Welcome to the Technical Support Center for Ionic Liquid (IL) Purification. This guide is designed for researchers, scientists, and drug development professionals who handle ionic liquids and require high purity for their applications. Even trace amounts of water and other volatile impurities can significantly alter the physicochemical properties of ILs, impacting experimental outcomes from electrochemical measurements to reaction kinetics.[1][2]
This resource provides in-depth, experience-based answers to common challenges encountered during the purification of these unique solvents. We will explore the causality behind protocol steps, offer detailed troubleshooting guides, and provide validated experimental procedures to ensure you achieve the desired purity for your research.
Frequently Asked Questions (FAQs)
Q1: Why is my ionic liquid's color changing (e.g., turning yellow or brown) during heating/drying?
A1: Color change, typically to yellow or brown, upon heating is often an indicator of thermal decomposition.[3] While many ILs are lauded for their thermal stability, this property is not absolute and is highly dependent on the specific cation-anion pair, the purity of the IL, and the atmospheric conditions.[4][5][6] Long-term heating, even at temperatures below the onset decomposition temperature determined by fast-scan thermogravimetric analysis (TGA), can lead to degradation.[3] Halide impurities, in particular, can significantly lower the thermal stability of an IL.
Recommendation: Always verify the recommended maximum operating temperature for your specific IL. If color change occurs, reduce the heating temperature and extend the drying time. Consider using an alternative drying method, such as purging with an inert gas at a lower temperature, which can be effective at removing volatile impurities with reduced risk of decomposition.[7]
Q2: I've dried my ionic liquid under high vacuum for 48 hours, but Karl Fischer titration still shows high water content. What's going wrong?
A2: This is a common issue stemming from several potential factors:
-
High Viscosity: Many ILs are highly viscous, which severely limits mass transfer. Water molecules deep within the bulk liquid have a long diffusion path to the surface to be removed by the vacuum.
-
Strong Solvation: The unique ionic environment of an IL can strongly solvate water molecules, making them difficult to remove. The strength of this interaction varies greatly depending on the anion; for instance, ILs with anions like [BF4]⁻ tend to absorb and retain more water than those with anions like bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻ or [Im]⁻).[1][8]
-
Insufficient Surface Area: A large volume of IL in a narrow flask presents a low surface-area-to-volume ratio, exacerbating the mass transfer problem.
-
Leaky System: Even a small leak in your vacuum setup can allow atmospheric moisture to continuously enter the system, creating a dynamic equilibrium where the IL never fully dries.
Troubleshooting Steps:
-
Increase Surface Area: Use a larger flask (e.g., a round-bottom flask) to spread the IL into a thin film.
-
Introduce Stirring: Continuous stirring creates turbulence, bringing water from the bulk to the surface more efficiently.
-
Increase Temperature (Cautiously): Raising the temperature will decrease viscosity and increase the vapor pressure of water, speeding up removal. However, you must stay well below the IL's decomposition temperature.[9] A range of 70-80°C is often a good starting point for many common ILs.[8][10]
-
Check Your Vacuum System: Ensure all joints are properly sealed and that your vacuum pump is reaching its specified pressure. A cold trap between the sample and the pump is highly recommended to protect the pump and prevent back-streaming.
Q3: Can I use molecular sieves to dry my ionic liquid? What are the risks?
A3: Yes, molecular sieves are frequently used to remove water from ILs.[11] They are porous materials that selectively trap molecules based on size; 3Å sieves are effective for trapping small water molecules while excluding the larger IL ions.[8][12]
However, there are significant risks:
-
Ion Exchange: Molecular sieves may introduce new impurities through ion exchange with the IL, altering its composition and properties.[11]
-
Particulate Contamination: Sieves can break down into fine powders that are difficult to filter out from viscous ILs.[11]
-
Limited Efficacy for Some ILs: For certain ILs, vacuum drying has been shown to be more effective than direct contact with molecular sieves.[1][8]
Best Practice: If using molecular sieves, ensure they are properly activated (heated under vacuum) immediately before use. Add them to the IL, stir for a period (e.g., 24 hours), and then separate the IL from the sieves before proceeding with further purification like vacuum drying.[11] This combination can be more effective than either method alone.
Troubleshooting Guide: Common Purification Techniques
Technique 1: High-Vacuum Drying
High-vacuum drying is the most common method for removing water and volatile solvents from ILs.[11] It relies on reducing the pressure above the liquid to lower the boiling point of the impurities, facilitating their evaporation.
| Problem | Potential Causes | Recommended Solution(s) |
| Slow Drying Rate | 1. High viscosity of the IL.2. Insufficient temperature.3. Low surface area.4. Poor vacuum level. | 1. Increase stirring speed.2. Cautiously increase temperature (e.g., 70-90°C), staying below the decomposition point.[7]3. Use a larger flask to create a thin film.4. Check for leaks in the vacuum setup; ensure the pump is functioning correctly. |
| IL Bumping/Foaming | 1. Vacuum applied too quickly on a "wet" sample.2. Temperature is too high for the initial water content. | 1. Apply vacuum gradually, allowing dissolved gases and volatiles to escape slowly.2. Start at a lower temperature and increase it only after the initial outgassing has subsided. |
| Final Water Content Still Too High (>50 ppm) | 1. Insufficient drying time.2. The IL is extremely hygroscopic and re-absorbing moisture from small leaks.3. Strong water-IL interactions. | 1. Extend drying time to 48-72 hours.[10]2. Backfill the flask with a dry, inert gas (N₂ or Ar) before removing it from the vacuum line.3. Consider a final "polishing" step by purging with dry nitrogen while heating.[7] |
Technique 2: Azeotropic Distillation
This technique is useful for removing water from ILs that are thermally sensitive or form strong interactions with water. It involves adding a solvent (an "entrainer") that forms a low-boiling azeotrope with water.
| Problem | Potential Causes | Recommended Solution(s) |
| Incomplete Water Removal | 1. Incorrect choice of entrainer.2. Insufficient amount of entrainer.3. Inefficient distillation setup. | 1. Select an entrainer (e.g., toluene, heptane) that forms a heterogeneous azeotrope with water and is immiscible with the IL.[13]2. Ensure enough entrainer is added to remove all the water.3. Use a Dean-Stark apparatus to continuously separate and remove the condensed water. |
| Entrainer Remains in the IL | 1. The entrainer is partially soluble in the IL.2. Incomplete removal after distillation. | 1. Choose an entrainer with minimal solubility in your specific IL.2. After the azeotropic distillation is complete, remove the residual entrainer by applying a vacuum. |
| IL Degradation | 1. The required distillation temperature is too high for the IL. | 1. Choose an entrainer that forms a lower-boiling azeotrope.2. Perform the distillation under reduced pressure to lower the boiling point of the azeotrope. |
Method Selection & Workflow
Choosing the right purification technique depends on the properties of your ionic liquid, the nature of the impurities, and the required final purity.
Caption: Decision workflow for selecting an IL drying method.
Experimental Protocols
Protocol 1: High-Vacuum Drying of a Hygroscopic Ionic Liquid
Objective: To reduce the water content of a hygroscopic ionic liquid (e.g., [Bmim][BF4]) to <50 ppm.
Materials:
-
Hygroscopic ionic liquid
-
Schlenk flask or round-bottom flask (sized to allow a thin film of the IL)
-
High-vacuum pump (<1 mbar)
-
Cold trap (liquid nitrogen or dry ice/acetone)
-
Heating mantle or oil bath with temperature control
-
Magnetic stir plate and stir bar
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Place the ionic liquid and a magnetic stir bar into the Schlenk flask.
-
Connect the flask to a vacuum line equipped with a cold trap. Safety Note: A cold trap is crucial to prevent corrosive volatiles from damaging the vacuum pump.
-
Begin stirring the ionic liquid at a moderate speed.
-
Gradually apply vacuum to the system. Observe for any vigorous bubbling or foaming. If this occurs, isolate the flask from the vacuum and wait for it to subside before slowly reapplying the vacuum.
-
Once a stable vacuum is achieved, begin gently heating the flask to 70-80°C.[10] Do not exceed the known thermal decomposition temperature of the IL.
-
Continue drying under vacuum with heating and stirring for 24 to 72 hours. The required time depends on the initial water content, the IL volume, and the desired final purity.[10]
-
To stop the process, first, turn off the heat and allow the flask to cool completely to room temperature while still under vacuum.
-
Slowly backfill the flask with a dry inert gas (e.g., nitrogen or argon) before turning off the vacuum pump.
-
Seal the flask and transfer it to an inert atmosphere glovebox for storage and handling.
-
Validation: Take an aliquot of the dried IL for water content analysis using Karl Fischer titration.[14] This is the most reliable method for accurately determining water content in ILs.[15][16]
Comparison of Common Drying Techniques
| Technique | Typical Final H₂O Content (ppm) | Pros | Cons | Best Suited For |
| High-Vacuum Drying | < 50 | Effective for most ILs; removes a wide range of volatile impurities.[8] | Can be slow; risk of thermal decomposition for sensitive ILs; requires high-vacuum equipment.[3] | Thermally stable, viscous ILs. |
| Azeotropic Distillation | < 100 | Good for thermally sensitive ILs; can be faster than vacuum drying for high water content.[13] | Requires an additional step to remove the entrainer; potential for IL/entrainer miscibility issues.[17] | Thermally unstable ILs or those with very strong water affinity. |
| Molecular Sieves (3Å) | 50 - 500+ | Simple setup; no heat required.[12] | Risk of ion exchange and particulate contamination; may not be as effective as vacuum drying for some ILs.[8][11] | Pre-drying step or for ILs incompatible with heat/vacuum. |
| Inert Gas Purging/Sweeping | < 100 | Can be performed at lower temperatures than vacuum drying; faster than static vacuum.[7] | Requires a continuous supply of high-purity inert gas; less effective than high vacuum for removing all volatiles. | Thermally sensitive ILs where trace solvent impurities are acceptable. |
References
- Moisture Determination via Karl-Fischer Titr
- Drying methods for [Emim]+ based ionic liquid electrospray propellants. University of Illinois.
- Ionic liquids for Karl-Fischer titr
- Recovery and purification of ionic liquids from solutions: a review. PubMed Central.
- The purification of an ionic liquid.
- Drying methods for [Emim]+ based ionic liquid electrospray propellants. AIAA SciTech Forum.
- Ionic liquids for Karl-Fischer titr
- Technical Support Center: Managing Moisture in Hygroscopic Ionic Liquids. Benchchem.
- Ionic liquids are viscus in nature , how to purify ?.
- Gas Drying Using Supported Ionic Liquids. Pre-proofs.
- Drying methods for [Emim] + based ionic liquid electrospray propellants.
- Drying of Ionic Liquid by Mohammad Norazry bin Sulaiman. UTPedia.
- Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. PubMed Central.
- Thermal stability of ionic liquids.
- What's your typical cleaning method for your ionic liquids?.
- Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis.
- Noble Metals Dissolution Catalyzed by [AlCl4–]-Based Ionic Liquids. ACS Omega.
- Purification of Ionic Liquids: Sweeping Solvents by Nitrogen.
- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI.
- In Situ Determination of the Water Content of Ionic Liquids.
- A purification method of ionic liquids to obtain their high purity.
- Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dic
- How to Dry Over Molecular Sieves: A Comprehensive Guide. RedRiver.
- Karl Fischer titr
- Recovery and purification of ionic liquids from solutions: a review. RSC Publishing.
- Hydroxylation of Alkyl Halides with Water in Ionic Liquid: Significantly Enhanced Nucleophilicity of Water.
- Applications of Ionic Liquids in Azeotropic Mixtures Separations.
- Application of Ionic Liquids in Extractive Distillation of Ethanol – Water System.
- Development of Ionic Liquids as Green Reaction Media and C
- Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends.
- Separation of azeotrope 2,2,3,3-tetrafluoro-1-propanol and water by extractive distillation using ionic liquids: Vapor-liquid equilibrium measurements and interaction analysis.
- Do Ionic Liquids Exhibit the Required Characteristics to Dissolve, Extract, Stabilize, and Purify Proteins? Past-Present-Future Assessment.
- CHEMISTRY (862). ISC Revised Syllabus.
- Protic Ionic-Liquid Precursor Engineering with Methylammonium Acetate for Efficient and Stable Inverted Triple-C
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Imidazolium Ionic Liquids: A Technical Guide to Safe Handling, Storage, and Disposal
Welcome to the Technical Support Center for Imidazolium-Based Ionic Liquids. As a Senior Application Scientist, I have compiled this guide to provide researchers, scientists, and drug development professionals with essential, field-proven insights into the safe and effective management of these unique compounds. This resource is structured to address the practical challenges and questions you may encounter during your experiments, ensuring both the integrity of your research and the safety of your laboratory environment.
Frequently Asked Questions (FAQs)
This section provides quick answers to some of the most common questions regarding the handling, storage, and disposal of imidazolium ionic liquids.
Q1: What are the most critical personal protective equipment (PPE) requirements when working with imidazolium ionic liquids?
A1: Due to the potential for skin and eye irritation, a comprehensive selection of PPE is mandatory.[1] This includes:
-
Eye and Face Protection: Safety goggles are essential to protect against splashes and fumes.[1] A face shield is recommended when there is a high potential for splashing.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, latex, or neoprene, are necessary to create an effective barrier between your skin and the ionic liquid.[1][3] Always inspect gloves before use and dispose of them properly after handling the substance.[1][4]
-
Body Protection: An impervious lab coat or apron is required to protect against skin contact from spills and splashes.[1] For larger quantities or higher-risk procedures, a full-body suit may be necessary.[1]
-
Respiratory Protection: While many ionic liquids have low volatility, a particle respirator may be required if there is a risk of aerosol formation.[1][4]
Q2: I've heard that some imidazolium ionic liquids are sensitive to water. How can I tell if my ionic liquid is hydrolyzing, and what should I do?
A2: Yes, certain imidazolium ionic liquids, particularly those with anions like tetrafluoroborate (BF4) or hexafluorophosphate (PF6), can be susceptible to hydrolysis, which may lead to the formation of hydrofluoric acid (HF).[5] Signs of hydrolysis can include a change in color (e.g., turning yellow), a change in viscosity, or the presence of a precipitate.
If you suspect hydrolysis, it is crucial to handle the ionic liquid with extreme caution in a well-ventilated fume hood. Avoid contact with skin and ensure you are wearing appropriate PPE. The compromised ionic liquid should be disposed of as hazardous waste according to your institution's guidelines. To prevent hydrolysis, always store water-sensitive ionic liquids in a dry, inert atmosphere, such as in a glove box or desiccator.[6]
Q3: What is the general rule for storing imidazolium ionic liquids?
A3: Proper storage is crucial for maintaining the integrity of your imidazolium ionic liquids. Key storage guidelines include:
-
Container: Keep the ionic liquid in its original, tightly sealed container.[4]
-
Environment: Store in a cool, dry, and well-ventilated area.[4] Some ionic liquids may require storage at specific temperatures, so always consult the Safety Data Sheet (SDS).[4]
-
Inert Atmosphere: For hygroscopic or reactive ionic liquids, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[6]
Q4: Can I dispose of small amounts of imidazolium ionic liquids down the drain?
A4: No, you should never dispose of imidazolium ionic liquids down the drain.[4] Many ionic liquids can be harmful to aquatic life and may not be readily biodegradable.[7][8][9] All waste containing imidazolium ionic liquids should be collected in a designated, labeled waste container and disposed of as hazardous chemical waste through a licensed waste disposal company, following all federal, state, and local environmental regulations.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| My imidazolium ionic liquid has changed color (e.g., turned yellow). | Impurities from synthesis, degradation due to exposure to air or light, or reaction with trace contaminants. | - Confirm the purity of the ionic liquid using analytical techniques such as NMR or HPLC. - If purity is confirmed, the color change may not affect your experiment. However, for sensitive applications, purification may be necessary. - Store the ionic liquid in a dark, cool place and consider storage under an inert atmosphere. |
| I'm observing unexpected reaction byproducts. | The ionic liquid may be participating in the reaction, or it may contain impurities that are interfering with the desired chemical transformation. | - Review the literature to see if the chosen ionic liquid is known to interact with your reactants or products. - Purify the ionic liquid to remove any potential contaminants. - Consider using a different ionic liquid with a non-coordinating cation and anion. |
| The viscosity of my ionic liquid seems to have increased significantly. | This could be due to polymerization, absorption of water from the atmosphere, or a temperature-related effect. | - Ensure the ionic liquid is stored in a tightly sealed container to prevent moisture absorption.[4] - Check the storage temperature to ensure it is within the recommended range. - If polymerization is suspected, the ionic liquid should be disposed of as hazardous waste. |
| My reaction is not proceeding as expected in the ionic liquid solvent. | The polarity, coordinating ability, or other properties of the ionic liquid may not be suitable for your specific reaction. | - Consult the literature for similar reactions and the types of ionic liquids used. - Consider screening a range of imidazolium ionic liquids with different anions and alkyl chain lengths to find the optimal solvent for your system.[10] |
Detailed Protocols
This section provides step-by-step methodologies for critical procedures involving imidazolium ionic liquids.
Protocol 1: General Handling and Dispensing
-
Preparation: Before handling any imidazolium ionic liquid, thoroughly read and understand its Safety Data Sheet (SDS).[1]
-
Work Area: Conduct all work in a well-ventilated chemical fume hood.[11]
-
PPE: Don the appropriate personal protective equipment, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[1]
-
Dispensing:
-
For solids, use a clean, dry spatula.
-
For liquids, use a clean, dry pipette or syringe.
-
To prevent contamination, never return unused ionic liquid to the original container.
-
-
Cleaning: After dispensing, securely close the container and wipe down the exterior with a damp cloth, followed by a dry one. Clean any spills immediately according to the spill cleanup protocol.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling any chemical.[11]
Protocol 2: Spill Cleanup
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill.[12] If the spill is large or involves a highly toxic ionic liquid, evacuate the area and contact your institution's emergency response team.[13]
-
Control the Source: If it is safe to do so, stop the source of the spill.[12][14]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to contain the spill and prevent it from spreading.[13][15] Do not use combustible materials like paper towels.[16]
-
Absorb the Spill: Apply the absorbent material over the entire spill, working from the outside in.[12]
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[12]
-
Decontaminate the Area: Clean the spill area with soap and water.[12] For highly toxic ionic liquids, the cleaning materials should also be disposed of as hazardous waste.[12]
-
Restock: Replenish any spill cleanup supplies that were used.[12]
Technical Data Summary
The following table summarizes the thermal stability of some common imidazolium-based ionic liquids. Note that thermal stability can be influenced by the purity of the ionic liquid and the experimental conditions.
| Imidazolium Cation | Anion | Onset Decomposition Temperature (°C) |
| 1-Butyl-3-methylimidazolium | Bromide ([Br]⁻) | ~293 |
| 1-Butyl-3-methylimidazolium | Tetrafluoroborate ([BF₄]⁻) | ~300-350 |
| 1-Butyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | >400 |
Data compiled from various sources for illustrative purposes. Always refer to the specific SDS for the ionic liquid you are using.
Visual Diagrams
Workflow for Handling Imidazolium Ionic Liquids
Caption: A workflow for the safe handling of imidazolium ionic liquids.
Decision Tree for Imidazolium Ionic Liquid Disposal
Caption: A decision tree for the proper disposal of imidazolium ionic liquid waste.
References
-
Hampton Research. (2024). Safety Data Sheet. Available from: [Link]
-
EXIL - USC. Ionic liquid synthesis: safety and good working practices. Available from: [Link]
-
Environment, Health and Safety. 5.4.1.1 Incidental Spill Cleanup Procedures. Available from: [Link]
-
Chem Klean. Chemical Spill Procedures - Step By Step Guide. Available from: [Link]
-
American Chemical Society. Guide for Chemical Spill Response. Available from: [Link]
-
Complete Environmental Products. 7 Steps To Spill Response. Available from: [Link]
-
SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. Available from: [Link]
-
University of California, Berkeley. Chemical Safety: Personal Protective Equipment. Available from: [Link]
-
ResearchGate. How do I handle with ionic liquids? (2015). Available from: [Link]
-
Wikipedia. Ionic liquid. Available from: [Link]
-
PubMed Central. Ionic Liquids Toxicity—Benefits and Threats. Available from: [Link]
-
PubMed. Toxicity and biodegradability of imidazolium ionic liquids. Available from: [Link]
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- 5. Ionic liquid synthesis: safety and good working practices | EXIL - EXchange on Ionic Liquids [usc.gal]
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Technical Support Center: [C14mim][Br] Toxicity in Biological Assays
Welcome to the technical support guide for managing the biological toxicity of 1-tetradecyl-3-methylimidazolium bromide ([C14mim][Br]). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for using this long-chain ionic liquid in sensitive biological assays.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments.
Q1: I'm observing acute cytotoxicity in my cell culture, even at what I thought were low concentrations of [C14mim][Br]. What's going wrong?
A1: This is a common issue stemming from the fundamental mechanism of [C14mim][Br] toxicity. The long C14 alkyl chain makes the cation highly lipophilic, allowing it to readily interact with and disrupt cellular membranes. [1][2][3] This interaction can increase membrane permeability, leading to cell lysis and death. Here are the likely causes and immediate troubleshooting steps:
Potential Cause 1: Exceeding the Critical Micelle Concentration (CMC) Above a certain concentration, known as the CMC, [C14mim][Br] monomers self-assemble into micelles.[4][5] These aggregates can act as potent detergents, rapidly disrupting cell membranes and causing widespread cell death. The CMC for [C14mim][Br] in aqueous solutions is quite low, typically in the millimolar (mM) range.[6][7]
-
Immediate Action: Verify your working concentration. Ensure it is well below the established CMC. If you are unsure, perform a serial dilution to establish a dose-response curve and identify the sharp toxicity cliff associated with the CMC.
Potential Cause 2: High Bioavailability of Free [C14mim]+ Cations In simple buffer systems or serum-free media, the [C14mim]+ cations are completely free to interact with your cells.
-
Immediate Action: Introduce a sequestering agent into your assay medium. Proteins like Bovine Serum Albumin (BSA) or the components of Fetal Bovine Serum (FBS) can bind to the lipophilic alkyl chains of the ionic liquid, reducing the concentration of free, biologically active cations.[8] Start by supplementing your medium with 1-2% FBS or 0.5% BSA and observe if toxicity is reduced.
Troubleshooting Workflow for Acute Cytotoxicity This diagram outlines a logical flow for diagnosing and solving unexpected cell death.
Caption: A decision tree for troubleshooting acute [C14mim][Br] cytotoxicity.
Q2: My enzymatic assay results are inconsistent or show inhibition when [C14mim][Br] is present. Is the ionic liquid denaturing my enzyme?
A2: Yes, this is a significant possibility. The same properties that make [C14mim][Br] toxic to cells can also affect protein structure and function.
-
Mechanism of Interference: Long-chain imidazolium ILs can interact with proteins through both hydrophobic and electrostatic forces.[8] This can lead to conformational changes, denaturation, or direct blocking of the enzyme's active site, resulting in inhibition. The damage to protein conformation increases with the length of the IL's alkyl chain.[8]
-
Troubleshooting Steps:
-
Run an Enzyme-Only Control: Incubate your enzyme with [C14mim][Br] at your experimental concentration without the substrate. Then, initiate the reaction and measure the activity. Compare this to a control without any IL pre-incubation. A significant drop in activity points to irreversible denaturation.
-
Increase Substrate Concentration: If the inhibition is competitive, increasing the substrate concentration may overcome the effect of the IL.
-
Consider a Protectant: In some cases, small molecules like glycerol or trehalose can help stabilize protein structure in the presence of disruptive agents.
-
Lower the IL Concentration: This is the most straightforward approach. Determine the highest concentration of [C14mim][Br] that does not significantly impact your enzyme's activity.
-
Frequently Asked Questions (FAQs)
This section provides foundational knowledge about the properties and toxic mechanisms of [C14mim][Br].
Q3: What is the primary molecular mechanism of [C14mim][Br] toxicity?
A3: The toxicity of [C14mim][Br] is overwhelmingly driven by the 1-tetradecyl-3-methylimidazolium ([C14mim]+) cation and its interaction with lipid membranes.
The mechanism can be broken down into key events:
-
Membrane Intercalation: The long, hydrophobic C14 alkyl "tail" has a high affinity for the lipid bilayer of cell membranes. It inserts itself into the membrane, disrupting the ordered structure of the phospholipids.[2]
-
Increased Permeability: This disruption creates defects in the membrane, increasing its permeability and leading to the uncontrolled leakage of ions and small molecules.
-
Oxidative Stress & Apoptosis: The initial membrane damage can trigger secondary cellular stress responses. Studies on similar imidazolium ILs have shown this can lead to the generation of Reactive Oxygen Species (ROS), mitochondrial dysfunction, and the activation of apoptotic pathways, ultimately causing programmed cell death.[9][10]
Mechanism of [C14mim][Br] Induced Cytotoxicity
Caption: Pathway of [C14mim][Br] toxicity from membrane interaction to apoptosis.
Q4: How does [C14mim][Br] compare to other imidazolium ionic liquids in terms of toxicity?
A4: The toxicity of 1-alkyl-3-methylimidazolium salts is strongly correlated with the length of the alkyl chain. This is often referred to as the "side-chain effect."
-
Longer Chain = Higher Toxicity: As the alkyl chain length increases, the cation becomes more lipophilic (hydrophobic), enhancing its ability to disrupt biological membranes.[2][11] Therefore, [C14mim][Br] is significantly more toxic than its shorter-chain counterparts like [C4mim][Br] or [C8mim][Br].[2]
-
The Anion's Role: While the cation is the primary driver, the anion ([Br]⁻ in this case) has a much smaller impact on the overall toxicity.[2]
The following table summarizes the general trend of toxicity based on alkyl chain length for imidazolium ILs.
| Imidazolium Cation | Alkyl Chain Length | Relative Lipophilicity | General Toxicity Level |
| [C2mim]+ | C2 (Ethyl) | Low | Low |
| [C4mim]+ | C4 (Butyl) | Moderate | Moderate |
| [C8mim]+ | C8 (Octyl) | High | High |
| [C12mim]+ | C12 (Dodecyl) | Very High | Very High[2][11] |
| [C14mim]+ | C14 (Tetradecyl) | Extremely High | Extremely High |
Q5: Are there less toxic alternatives to [C14mim][Br] that I could consider for my application?
A5: Yes. If the specific properties of [C14mim][Br] are not absolutely essential, switching to a different ionic liquid is a highly effective strategy to minimize toxicity.
-
Shorter-Chain Imidazoliums: As detailed above, simply reducing the alkyl chain length (e.g., to [C4mim][Br] or [C2mim][Br]) will dramatically decrease toxicity.
-
Different Cation Families: Consider ionic liquids based on less toxic cations. Choline-based ILs, for example, often exhibit significantly lower toxicity.[12]
-
Alternative Heterocyclic Cations: 1,2,4-Triazolium-based ILs have been developed as alternatives to imidazoliums, sometimes offering enhanced chemical stability and a different toxicity profile.[13][14]
-
Dicationic ILs: In some cases, dicationic ionic liquids (which have two cationic centers connected by a linker) have demonstrated lower toxicity than their corresponding monocationic versions.[15]
When selecting an alternative, it is crucial to validate that it still performs the desired function (e.g., solubilization, catalysis) in your specific application.
Protocols
Protocol 1: Determining the Non-Toxic Working Concentration of [C14mim][Br] using a Cell Viability Assay
This protocol provides a step-by-step method to establish a sub-toxic concentration range for your specific cell line and assay conditions.
Objective: To find the highest concentration of [C14mim][Br] that does not cause a significant reduction in cell viability over a defined exposure time.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium (with and without serum, as required)
-
[C14mim][Br] stock solution (e.g., 100 mM in sterile water or PBS)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, AlamarBlue, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to attach and recover for 24 hours.
-
Prepare Serial Dilutions: Prepare a 2x concentrated serial dilution series of [C14mim][Br] in your chosen assay medium. A suggested range would be from 2 mM down to low µM concentrations. Also, prepare a "vehicle control" of the medium with no [C14mim][Br].
-
Dosing: Carefully remove the old medium from the cells and add 100 µL of the 2x [C14mim][Br] dilutions to the appropriate wells (resulting in a 1x final concentration). Add 100 µL of the vehicle control medium to the control wells. Include a "no-cell" blank control with medium only.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using the appropriate plate reader.
-
Data Analysis: a. Subtract the average blank reading from all other readings. b. Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells ((Treated_Value / Control_Value) * 100). c. Plot the percent viability versus the log of the [C14mim][Br] concentration. d. The "non-toxic working range" is the range of concentrations that result in >90% cell viability. This provides a self-validating system for your future experiments.
References
-
The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (Danio rerio). PubMed. [Link]
-
Influence of alkyl chain length on toxicity of ionic liquids in promyelocytic leukemia rat cells. ResearchGate. [Link]
-
Ionic Liquids as Solvent, Catalyst Support Chemical Agent Decontamination and Detoxification. Defense Technical Information Center. [Link]
-
Mechanisms of Biological Effects of Ionic Liquids: From Single Cells to Multicellular Organisms. Semantic Scholar. [Link]
-
Mechanisms of action of ionic liquids on living cells: the state of the art. National Center for Biotechnology Information (PMC). [Link]
-
Impact of the alkyl chain length on binding of imidazolium-based ionic liquids to bovine serum albumin. PubMed. [Link]
-
Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. National Center for Biotechnology Information (PMC). [Link]
-
A comparison of the CMC values for [C14mim] [Br] A and [C15mim] [Br] B is shown. ResearchGate. [Link]
-
Ionic Liquids Toxicity—Benefits and Threats. MDPI. [Link]
-
Ionic Liquids—A Review of Their Toxicity to Living Organisms. National Center for Biotechnology Information (PMC). [Link]
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Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids. Royal Society of Chemistry Publishing. [Link]
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(PDF) Mechanisms of action of ionic liquids on living cells: the state of the art. ResearchGate. [Link]
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Cytotoxicity of Ionic Liquids on Normal Human Dermal Fibroblasts in the Context of Their Present and Future Applications. ACS Publications. [Link]
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Potentials of ionic liquids to overcome physical and biological barriers. National Center for Biotechnology Information (PMC). [Link]
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Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. National Center for Biotechnology Information. [Link]
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Critical micelle concentration determination for (A) C 14 bmim . Br and... ResearchGate. [Link]
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Sub-Toxic Concentrations of Ionic Liquids Enhance Cell Migration by Reducing the Elasticity of the Cellular Lipid Membrane. ResearchGate. [Link]
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Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. MDPI. [Link]
-
Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. National Center for Biotechnology Information (PMC). [Link]
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An alternative to the popular imidazolium ionic liquids: 1,2,4-Triazolium ionic liquids with enhanced thermal and chemical stability. ResearchGate. [Link]
-
Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. ACS Publications. [Link]
-
Alternative to the Popular Imidazolium Ionic Liquids: 1,2,4-Triazolium Ionic Liquids with Enhanced Thermal and Chemical Stability. Aarhus University. [Link]
-
Effect of [C14mim]Br different concentration on antioxidant enzyme... ResearchGate. [Link]
-
Insight into the negative impact of ionic liquid: A cytotoxicity mechanism of 1-methyl-3-octylimidazolium bromide. PubMed. [Link]
-
Plots of Specific conductance (κ) versus concentrations of [C14mim]... ResearchGate. [Link]
-
Investigations on the micellization behavior and thermodynamic characteristics of synthesized surface active ionic liquids [C14mim] [Br] and [C15mim] [Br] in the presence of oral antidiabetic drug metformin hydrochloride. Bohrium. [Link]
-
Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. National Center for Biotechnology Information (PMC). [Link]
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Investigations on the micellization behavior and thermodynamic characteristics of synthesized surface active ionic liquids [C14mim] [Br] and [C15mim] [Br] in the presence of oral antidiabetic drug metformin hydrochloride. ResearchGate. [Link]
-
The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. ScienceDirect. [Link]
-
Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. ResearchGate. [Link]
-
Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. National Center for Biotechnology Information (PMC). [Link]
-
Effect of [C14MIM]Br Ionic Liquid on Foaming Behavior of Polypropylene by Supercritical CO2. Semantic Scholar. [Link]
-
The comparison of imidazolium Gemini surfactant [C14-4-C14im]Br2 and its corresponding monomer as corrosion inhibitors for A3 carbon steel in hydrochloric acid solutions: Experimental and quantum chemical studies. National Center for Biotechnology Information. [Link]
-
Mixing Behavior of Conventional Cationic Surfactants and Ionic Liquid Surfactant 1-Tetradecyl-3-methylimidazolium Bromide ([C14mim]Br) in Aqueous Medium. ResearchGate. [Link]
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Technical Support Center: Controlling Aggregation Behavior of 1-tetradecyl-3-methylimidazolium bromide ([C14mim][Br])
Welcome to the comprehensive technical guide for managing the aggregation behavior of the surface-active ionic liquid, 1-tetradecyl-3-methylimidazolium bromide ([C14mim][Br]). This resource is specifically designed for researchers, scientists, and professionals in drug development. It provides practical troubleshooting advice and answers to frequently asked questions in a direct question-and-answer format to address challenges encountered during experimentation.
Section 1: Troubleshooting Guide
This section is dedicated to identifying and resolving common issues that can arise when working with [C14mim][Br] aggregation.
Issue 1: Inconsistent or Unexpected Critical Micelle Concentration (CMC) Values
Symptoms: You are observing significant deviations in your experimentally determined CMC values from those reported in the literature, or you are experiencing poor reproducibility between experiments.
Potential Causes and Solutions:
-
Purity of [C14mim][Br]:
-
The "Why": Impurities, particularly unreacted starting materials like 1-methylimidazole and 1-bromotetradecane, can act as surface-active agents themselves, leading to an artificially low and poorly defined CMC.[1]
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your synthesized or commercial [C14mim][Br] using techniques like ¹H NMR and FTIR spectroscopy. The spectral data should be consistent with established literature values.[1]
-
Purification: If impurities are present, recrystallize the ionic liquid to obtain a pure, white crystalline product.[1]
-
Proper Storage: Store the purified [C14mim][Br] in a vacuum desiccator to prevent moisture absorption, which can also influence aggregation behavior.
-
-
-
Quality of Aqueous Medium:
-
The "Why": The presence of extraneous ions or organic contaminants in the water can interfere with the delicate balance of hydrophobic and electrostatic interactions that govern micelle formation.
-
Troubleshooting Steps:
-
Use High-Purity Water: Always use freshly prepared, deionized, and distilled water for your experiments.
-
System Calibration: Before measurements, calibrate your instruments, such as tensiometers, with high-purity water to ensure accurate baseline readings.[1]
-
-
-
Temperature Fluctuations:
-
The "Why": Micellization is a thermodynamically controlled process. For [C14mim][Br], the CMC generally increases with a rise in temperature, indicating that micelle formation is delayed at higher temperatures.[2]
-
Troubleshooting Steps:
-
Precise Temperature Control: Employ a refrigerated circulated water thermostat or a similar temperature control unit to maintain a constant and uniform temperature throughout your experiment.[1][3]
-
Record and Report: Always document the temperature at which measurements are taken to ensure comparability with other studies.
-
-
-
Experimental Technique:
-
The "Why": Different analytical techniques measure different physical properties of the solution to determine the CMC. For instance, surface tensiometry monitors the air-water interface, while conductivity measures the bulk solution properties. Variations in how these techniques are performed can lead to discrepancies.
-
Troubleshooting Steps:
-
Cross-Validation: When possible, use multiple techniques such as surface tensiometry, conductivity, and fluorescence spectroscopy to determine the CMC.[3][4][5] This provides a more robust and reliable value.
-
Proper Instrument Handling: For surface tensiometry, ensure the Wilhelmy plate is thoroughly cleaned by flame-burning it to red heat before each measurement to remove any residual surface-active contaminants.[1]
-
-
Diagram: Workflow for Troubleshooting Inconsistent CMC Values
Caption: A logical workflow for diagnosing and resolving issues with CMC determination.
Issue 2: Unintended Precipitation or Phase Separation with Additives
Symptoms: Your [C14mim][Br] solution becomes turbid, forms a precipitate, or separates into distinct phases upon the introduction of salts, organic solvents, or other formulation components.
Potential Causes and Solutions:
-
Salt Effects:
-
The "Why": The addition of salts can decrease the CMC of [C14mim][Br].[6] However, high concentrations of certain salts can lead to a "salting-out" effect, where the ionic liquid is forced out of the solution. The nature of the salt's ions (kosmotropic vs. chaotropic) plays a crucial role in this phenomenon.[7]
-
Troubleshooting Steps:
-
Optimize Salt Concentration: Systematically vary the salt concentration to find the optimal range that promotes micellization without causing precipitation.
-
Consider Ion Type: Be mindful of the type of salt used. For instance, chaotropic ions like I⁻ may interact differently with the imidazolium headgroup than kosmotropic ions like SO₄²⁻.[7]
-
-
-
Organic Solvent Addition:
-
The "Why": The addition of organic solvents can modulate the aggregation behavior of [C14mim][Br]. Generally, the presence of organic additives increases the critical aggregation concentration (CAC) of the ionic liquid.[8][9] This is due to favorable interactions between the alkyl chain of the ionic liquid and the mixed solvents.[8]
-
Troubleshooting Steps:
-
Choose Solvents Carefully: Select organic solvents that are miscible with water and consider their potential to disrupt the hydrophobic interactions necessary for micelle formation.
-
Systematic Study: Investigate the effect of varying concentrations of the organic solvent on the aggregation behavior to understand its specific impact on your system.[8]
-
-
Table 1: Summary of Additive Effects on [C14mim][Br] Aggregation
| Additive | General Effect on CMC | Potential Issues | Troubleshooting Recommendations |
| Inorganic Salts | Decreases CMC[6] | Salting out, precipitation | Optimize concentration, consider ion type (kosmotropic/chaotropic)[7] |
| Organic Solvents | Increases CMC[8][9] | Phase separation, altered micelle structure | Choose miscible solvents, systematically study concentration effects |
| Other Surfactants | Formation of mixed micelles, synergistic or antagonistic effects | Complex phase behavior | Carefully select surfactant pairs, characterize mixed micelle properties |
| Polymers/Biomolecules | Can interact with micelles, leading to changes in aggregation and potential structural changes in the biomolecule[10] | Induced precipitation, altered biological activity | Screen different polymer types and concentrations, monitor biomolecule integrity |
Section 2: Frequently Asked Questions (FAQs)
Q1: How does temperature influence the micellization of [C14mim][Br]?
A1: Temperature has a significant impact on the aggregation of [C14mim][Br]. Typically, an increase in temperature leads to an increase in the CMC.[2] This is because the micellization process shifts from being entropy-driven to enthalpy-driven at higher temperatures.[1] The thermodynamic parameters of micellization, such as the standard free energy (ΔG⁰m), enthalpy (ΔH⁰m), and entropy (ΔS⁰m), can be calculated from the temperature dependence of the CMC to fully understand these effects.[3]
Q2: What is the Krafft temperature of [C14mim][Br] and why is it important?
A2: The Krafft temperature is the temperature at which the solubility of a surfactant equals its critical micelle concentration. Below the Krafft temperature, the surfactant has limited solubility and exists as hydrated crystals rather than micelles.[7] For [C14mim][Br], it is important to work at temperatures above its Krafft point to ensure that micellization can occur. The presence of additives, such as salts, can influence the Krafft temperature.[11][12]
Q3: Can I use different experimental techniques to measure the CMC of [C14mim][Br], and will they give the same result?
A3: Yes, several techniques can be used, including conductivity, surface tension, refractive index, and UV-vis spectroscopy.[1][3] While these methods should yield comparable CMC values, slight variations can occur due to the different physical principles they are based on. Therefore, it is good practice to use at least two different methods to confirm your CMC value.
Q4: How does the alkyl chain length of imidazolium-based ionic liquids affect their aggregation?
A4: The length of the alkyl chain is a critical factor. Generally, as the alkyl chain length increases, the CMC decreases.[5] This is because the increased hydrophobicity of the longer chain provides a stronger driving force for micellization.
Diagram: Micelle Formation Process
Caption: Schematic of surfactant monomers aggregating to form a micelle above the CMC.
References
-
Investigation of surface adsorption and thermodynamic properties of 1-tetradecyl-3-methylimidazolium bromide in the absence and presence of tetrabutylammonium bromide in aqueous medium. (2020). Journal of Molecular Liquids, 319, 114143. Available at: [Link]
-
Investigation of surface adsorption and thermodynamic properties of 1-tetradecyl-3-methylimidazolium bromide in the absence and. (n.d.). Taylor & Francis. Available at: [Link]
-
Micelle Formation of Long-Chain Imidazolium Ionic Liquids in Aqueous Solution Measured by Isothermal Titration Microcalorimetry. (2011). Journal of Chemical & Engineering Data, 56(5), 2099-2105. Available at: [Link]
-
Investigations on the micellization behavior and thermodynamic characteristics of synthesized surface active ionic liquids [C14mim] [Br] and [C15mim] [Br] in the presence of oral antidiabetic drug metformin hydrochloride. (2021). Journal of Molecular Liquids, 335, 116203. Available at: [Link]
-
A comparison of the CMC values for [C14mim] [Br] A and [C15mim] [Br] B is shown. (n.d.). ResearchGate. Available at: [Link]
-
Critical micelle concentration determination for (A) C 14 bmim . Br and... (n.d.). ResearchGate. Available at: [Link]
- Aggregation of ionic liquids [C(n)mim]Br (n = 4, 6, 8, 10, 12) in D2O: a NMR study. (2012). Journal of Colloid and Interface Science, 372(1), 105-112.
-
Effect of changing alkyl chain in imidazolium based ionic liquid on the micellization behavior of anionic surfactant sodium hexadecyl sulfate in aqueous media. (2020). Journal of Dispersion Science and Technology, 42(10), 1481-1494. Available at: [Link]
-
Salt Effect on Mixed Micelle and Interfacial Properties of Conventional Cationic Surfactants and the Ionic Liquid Surfactant 1-Tetradecyl-3-methylimidazolium Bromide ([C14mim]Br). (2015). Journal of Surfactants and Detergents, 18(5), 847-857. Available at: [Link]
-
Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. (2020). Frontiers in Chemistry, 8, 584688. Available at: [Link]
-
Aggregation Behavior Modulation of 1-dodecyl-3-methylimidazolium Bromide by Organic Solvents in Aqueous Solution. (2010). The Journal of Physical Chemistry B, 114(49), 16349-16356. Available at: [Link]
-
Effect of temperature on the aggregation behaviour and thermodynamic properties of surface active ionic liquid 1-decyl-3-methylimidazolium bromide in aqueous solutions: Surface tension, vapour pressure osmometery, conductivity, volumetric and compressibility study. (2014). Journal of Chemical Thermodynamics, 74, 137-147. Available at: [Link]
-
Mixed micellization behavior of 1-dodecyl-3-methylimidazolium chloride [C12mim][Cl] and benzyldimethyl-n-hexadecylammonium chloride (16-BAC) under the influence of gelatin in aqueous media. (2021). Journal of Molecular Liquids, 334, 116035. Available at: [Link]
-
Critical micelle concentration of some surfactants and thermodynamic parameters of their micellization. (2019). Journal of Molecular Liquids, 285, 48-56. Available at: [Link]
-
Effect of temperature and solvent compositions on the aggregation and thermodynamic properties of the polyvinyl alcohol + tetradecyltrimethylammonium bromide mixture in aqua-organic mixed media. (2022). Journal of Molecular Liquids, 367, 120409. Available at: [Link]
-
Influence of Kosmotropes and Chaotropes on the Krafft Temperature and Critical Micelle Concentration of Tetradecyltrimethylammonium Bromide in Aqueous Solution. (2009). The Journal of Physical Chemistry B, 113(8), 2397-2404. Available at: [Link]
-
Analyzing the modulations induced in the mixed micellar behavior of 1-alkyl-3-butylimidazolium based surface-active ionic liquids with an antibiotic drug in aqueous media. (2021). Journal of Molecular Liquids, 340, 117265. Available at: [Link]
-
Aggregation Behavior Modulation of 1-Dodecyl-3-methylimidazolium Bromide by Organic Solvents in Aqueous Solution. (2010). The Journal of Physical Chemistry B, 114(49), 16349-16356. Available at: [Link]
-
Interactions between a surface active imidazolium ionic liquid and BSA. (2013). The Journal of Physical Chemistry B, 117(37), 10896-10906. Available at: [Link]
-
Counterion Effect on Krafft Temperature and Related Properties of Octadecyltrimethylammonium Bromide. (2017). Journal of Surfactants and Detergents, 20(4), 833-841. Available at: [Link]
-
Specification effects on the krafft temperature and related physico-chemical properties of tetradecyltrimethylammonium bromide. (n.d.). BUET. Available at: [Link]
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Validation & Comparative
1-Tetradecyl-3-methylimidazolium Bromide vs. Tetradecyltrimethylammonium Bromide (TTAB): A Surfactant Showdown
An In-Depth Comparative Guide for Researchers
Prepared by a Senior Application Scientist
This guide provides a detailed, evidence-based comparison of two cationic surfactants featuring a C14 alkyl chain: the surface-active ionic liquid (SAIL) 1-tetradecyl-3-methylimidazolium bromide ([C₁₄MIM]Br) and the conventional quaternary ammonium surfactant, tetradecyltrimethylammonium bromide (TTAB). Our analysis moves beyond surface-level data to explore the structural nuances that dictate performance in critical research applications, particularly within drug formulation and development.
Executive Summary
Both [C₁₄MIM]Br and TTAB are effective cationic surfactants, but their performance profiles differ significantly due to their distinct hydrophilic headgroups. [C₁₄MIM]Br, with its planar, aromatic imidazolium headgroup, generally exhibits a lower critical micelle concentration (CMC) and superior surface activity compared to TTAB, which possesses a compact, tetrahedral trimethylammonium headgroup. These differences have profound implications for their use in drug solubilization, antimicrobial formulations, and interactions with biological systems. While TTAB is a well-characterized, traditional surfactant, [C₁₄MIM]Br represents a more modern alternative offering enhanced efficiency and potentially unique interaction capabilities.
Introduction: A Tale of Two Headgroups
At the heart of this comparison are two molecules that share an identical hydrophobic tail—a 14-carbon alkyl chain—but diverge at their hydrophilic head. This single structural difference is the primary determinant of their distinct physicochemical behaviors.
-
Tetradecyltrimethylammonium Bromide (TTAB): A classic quaternary ammonium salt (QAS), TTAB features a positively charged nitrogen atom bonded to three methyl groups and the tetradecyl chain. Its headgroup is compact and sterically symmetric.
-
1-Tetradecyl-3-methylimidazolium Bromide ([C₁₄MIM]Br): A member of the surface-active ionic liquid (SAIL) family, its headgroup is a planar, aromatic imidazolium ring. This structure allows for different packing arrangements at interfaces and in micelles compared to the bulky head of TTAB.[1][2][3]
Caption: Chemical structures of [C₁₄MIM]Br and TTAB.
Comparative Physicochemical Properties
The self-assembly of surfactants in aqueous solution is the cornerstone of their functionality. This behavior is quantified by several key parameters, which reveal the superior efficiency of the imidazolium-based SAIL. The driving force for this self-assembly, known as micellization, is an entropically favorable process called the hydrophobic effect, where the hydrocarbon tails are sequestered from water into an "oil-like" micelle core.[4]
| Parameter | 1-Tetradecyl-3-methylimidazolium Bromide ([C₁₄MIM]Br) | Tetradecyltrimethylammonium Bromide (TTAB) | Significance in Application |
| Critical Micelle Conc. (CMC) | ~2.3 - 2.6 mM | ~3.6 - 4.4 mM | A lower CMC indicates higher efficiency; less surfactant is needed to form micelles, reducing costs and potential cytotoxicity.[5] |
| Surface Tension at CMC (γcmc) | ~35.2 mN/m | ~36.0 - 37.0 mN/m | A lower γcmc signifies more effective reduction of surface tension, indicating better wetting and spreading properties. |
| Standard Gibbs Free Energy (ΔG°m) | More negative | Negative | The negative values for both indicate that micellization is a spontaneous process.[5][6] The more negative value for [C₁₄MIM]Br suggests a greater thermodynamic driving force for self-assembly. |
| Micellization Process | Primarily entropy-driven | Primarily entropy-driven | For both, the process is driven by the increase in entropy of the surrounding water molecules (hydrophobic effect), which is typical for surfactants at room temperature.[4][7] |
Data compiled from sources[1][8][9][10][11][12][13][14] at ~298.15 K (25 °C) in aqueous solution.
Expert Analysis: The lower CMC of [C₁₄MIM]Br can be attributed to the planar structure of the imidazolium headgroup. Unlike the tetrahedral and more hydrated trimethylammonium headgroup of TTAB, the imidazolium ring is less sterically demanding, allowing for more favorable packing and aggregation at a lower concentration. This enhanced efficiency is a significant advantage in formulations where minimizing excipient concentration is critical.
Performance in Key Research Applications
Drug Delivery and Solubilization
A primary challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[15] Surfactants overcome this by encapsulating hydrophobic drug molecules within the core of their micelles, dramatically increasing the drug's apparent solubility.[15][16][17]
-
[C₁₄MIM]Br: Its lower CMC means that it forms these drug-carrying nanostructures at lower concentrations, which is highly desirable for reducing potential toxicity. The aromatic imidazolium headgroup can also engage in π-π stacking or other specific interactions with certain drug molecules, potentially increasing loading capacity and stability.[3][18]
-
TTAB: As a well-established solubilizer, TTAB is effective and widely documented. However, a higher concentration is required to achieve the same micellar effect as [C₁₄MIM]Br. Its cationic nature is useful for creating positively charged nanoparticles that can interact with negatively charged cell membranes.[16]
Causality: The choice between these surfactants depends on the specific API. For APIs with aromatic moieties, [C₁₄MIM]Br may offer synergistic solubilization through specific interactions. For general-purpose solubilization, both are effective, but [C₁₄MIM]Br provides greater efficiency.
Caption: Workflow for CMC determination by surface tensiometry.
Step-by-Step Methodology:
-
Preparation: Prepare a concentrated stock solution of the surfactant in high-purity (e.g., Millipore) water. Create a series of dilutions covering a range well below and above the expected CMC (e.g., 0.1 mM to 10 mM).
-
Calibration (Trustworthiness Check): Calibrate the surface tensiometer (e.g., using a Wilhelmy plate or Du Noüy ring method) with high-purity water. The reading should be stable and match the literature value for the given temperature (e.g., ~72.0 mN/m at 25°C). [1]This validates instrument performance.
-
Measurement: Starting with the most dilute solution, measure the equilibrium surface tension of each sample. Ensure the temperature is controlled and stable. [1]4. Data Analysis: Plot surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
CMC Determination: The plot will show a sharp break or inflection point. Fit linear regression lines to the data points before and after this break. The concentration at the intersection of these two lines is the CMC. [19][20]
Protocol 2: CMC Determination by Fluorescence Spectroscopy (Pyrene Probe)
This sensitive method uses the solvatochromic properties of a fluorescent probe, pyrene. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in pyrene's emission spectrum is sensitive to the polarity of its microenvironment. In polar water, the I₁/I₃ ratio is high. When micelles form, pyrene partitions into the nonpolar micellar core, causing a significant decrease in the I₁/I₃ ratio.
Step-by-Step Methodology:
-
Stock Solutions: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at ~2x10⁻⁴ M. Prepare a concentrated stock solution of the surfactant in high-purity water.
-
Sample Preparation (Self-Validation): Prepare a series of surfactant dilutions. To each, add a small, identical volume of the pyrene stock solution such that the final pyrene concentration is very low (~2x10⁻⁷ M) to avoid excimer formation. [21]The solvent should evaporate, leaving the pyrene to be solubilized by the aqueous phase. All samples must have the same final pyrene concentration.
-
Measurement: Allow samples to equilibrate. Using a fluorometer, excite the samples at ~334 nm and record the emission spectra from ~350 nm to 450 nm. [22]4. Data Analysis: From each spectrum, determine the fluorescence intensities of the first peak (I₁, ~373 nm) and the third peak (I₃, ~384 nm).
-
CMC Determination: Plot the intensity ratio I₁/I₃ (or I₃/I₁) against the surfactant concentration. The data will show a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve. [21][22]
Conclusion & Recommendations
-
Choose 1-Tetradecyl-3-methylimidazolium Bromide ([C₁₄MIM]Br) when:
-
High efficiency is paramount: A lower CMC means less material is required, reducing costs and potential toxicity in sensitive applications like drug delivery.
-
Strong antimicrobial properties are needed: It is a potent antimicrobial agent, useful for creating self-preserving or active formulations.
-
Specific interactions are beneficial: The aromatic headgroup may offer unique, favorable interactions with certain APIs.
-
-
Choose Tetradecyltrimethylammonium Bromide (TTAB) when:
-
A well-established, traditional surfactant is required: TTAB has a long history of use and a vast body of literature data.
-
Cost is the primary driver for a basic application: As a conventional surfactant, it may be more readily available at a lower cost for less demanding applications.
-
The specific properties of an imidazolium headgroup are not required.
-
Ultimately, the choice between these two surfactants is dictated by the specific demands of the application. For researchers and drug development professionals seeking to optimize formulations for efficiency, enhance stability through specific interactions, or impart antimicrobial activity, 1-tetradecyl-3-methylimidazolium bromide stands out as a superior and more versatile alternative.
References
-
Taylor & Francis Online. (n.d.). Surface tension studies of binary and ternary mixtures of tetradecyltrimethylammonium bromide, ditetradecyldimethylammonium bromide and synperonic PE/F68. [Link]
-
ResearchGate. (n.d.). Variation of the CMC of TTAB in pure water with temperature. [Link]
-
Wikipedia. (2023). Thermodynamics of micellization. [Link]
-
MICELLAR SOLUTION OF TETRADECYLTRIMETHYLAMMONIUM BROMIDE/CETYLTRIMETHYLAMMONIUM BROMIDE MIXTURES. (n.d.). Sains Malaysiana. [Link]
-
ResearchGate. (n.d.). Thermodynamics of hexadecyltrimethylammonium bromide micelle formation. [Link]
-
ACS Publications. (2020). Biocompatible Ionic Liquid Surfactant-Based Microemulsion as a Potential Carrier for Sparingly Soluble Drugs. [Link]
-
ResearchGate. (2023). Micellization Behavior and Thermodynamic Properties of N-Alkyl Trimethylammonium Bromide Surfactants in aqueous media at different temperatures. [Link]
-
ResearchGate. (n.d.). Plots of surface tension for: (a) TTAB () and TTAB/0.05 mM CR (), (b).... [Link]
-
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The Researcher's Guide to Imidazolium Ionic Liquids: Unraveling the Influence of Alkyl Chain Length on Physicochemical Properties
A Senior Application Scientist's Perspective
In the realm of "designer solvents," imidazolium-based ionic liquids (ILs) stand out for their remarkable tunability. By subtly altering their molecular architecture, we can precisely control their physical and chemical characteristics to suit a vast array of applications, from electrochemical devices and catalysis to advanced materials synthesis and drug delivery. Among the most influential modifications is the variation of the alkyl chain length on the imidazolium cation. This guide provides a comprehensive comparison of how this fundamental structural change impacts key properties, supported by experimental data and detailed measurement protocols. Our focus will be on the well-characterized 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Cₙmim][NTf₂]) series, a benchmark for understanding these structure-property relationships.
The Double-Edged Sword of Alkyl Chain Elongation: A Physicochemical Overview
The length of the alkyl chain (typically at the N-1 position of the imidazolium ring) introduces a fascinating interplay of intermolecular forces. As the chain grows, van der Waals interactions become increasingly dominant over the electrostatic forces that define the ionic character of these materials. This shift has profound and often predictable consequences for the bulk properties of the IL.
Viscosity: A Tale of Increasing Entanglement
Viscosity, a measure of a fluid's resistance to flow, is critically important for applications involving mass transport, such as in electrolytes and reaction media. For imidazolium ILs, a clear and consistent trend is observed: viscosity increases with the elongation of the alkyl chain.[1]
The "Why": This phenomenon is primarily attributed to two factors:
-
Enhanced van der Waals Forces: Longer alkyl chains lead to stronger attractive van der Waals interactions between the cations, causing them to associate more strongly and resist flow.[2]
-
Increased Entanglement: As the alkyl chains become longer, they can intertwine and entangle, further impeding molecular motion and increasing the bulk viscosity.
Comparative Data: Viscosity of [Cₙmim][NTf₂] at 298.15 K
| Alkyl Chain Length (n) | Cation | Viscosity (mPa·s) |
| 2 | [C₂mim]⁺ | 34 |
| 4 | [C₄mim]⁺ | 52 |
| 6 | [C₆mim]⁺ | 75 |
| 8 | [C₈mim]⁺ | 107 |
| 10 | [C₁₀mim]⁺ | 148 |
Data compiled from various sources.[3][4][5]
Density: A Matter of Packing Efficiency
The density of an ionic liquid is a fundamental property that influences its behavior in multiphasic systems and its molar concentration. In contrast to viscosity, the density of 1-alkyl-3-methylimidazolium ILs generally decreases as the alkyl chain length increases.[1][6]
The "Why": The addition of -CH₂- groups to the alkyl chain increases the overall molecular weight of the cation. However, the increase in molecular volume outpaces the increase in mass. The longer, flexible alkyl chains disrupt the efficient packing of the ions, leading to a greater free volume within the liquid and consequently, a lower overall density.[7]
Comparative Data: Density of [Cₙmim][NTf₂] at 298.15 K
| Alkyl Chain Length (n) | Cation | Density (g/cm³) |
| 2 | [C₂mim]⁺ | 1.52 |
| 4 | [C₄mim]⁺ | 1.43 |
| 6 | [C₆mim]⁺ | 1.37 |
| 8 | [C₈mim]⁺ | 1.31 |
| 10 | [C₁₀mim]⁺ | 1.25 |
Data compiled from various sources.[3][7]
Ionic Conductivity: The Inverse Relationship with Viscosity
For applications in electrochemistry, such as batteries and capacitors, high ionic conductivity is paramount. The conductivity of imidazolium ILs exhibits a strong inverse correlation with viscosity. Therefore, as the alkyl chain length increases, the ionic conductivity decreases.[3][8]
The "Why": Ionic conductivity is dependent on the mobility of the constituent ions. The increase in viscosity with longer alkyl chains directly hinders the movement of both the cation and the anion through the bulk liquid, thereby reducing the overall conductivity. This relationship is well-described by the Walden rule, which relates molar conductivity to viscosity.
Comparative Data: Ionic Conductivity of [Cₙmim][NTf₂] at 298.15 K
| Alkyl Chain Length (n) | Cation | Ionic Conductivity (S/m) |
| 2 | [C₂mim]⁺ | 0.88 |
| 4 | [C₄mim]⁺ | 0.38 |
| 6 | [C₆mim]⁺ | 0.23 |
| 8 | [C₈mim]⁺ | 0.15 |
| 10 | [C₁₀mim]⁺ | 0.10 |
Data compiled from various sources.[3][8]
Thermal Stability: A Weaker Link in the Chain
The thermal stability of an ionic liquid dictates its operational temperature window. For 1-alkyl-3-methylimidazolium salts, a general trend of decreasing thermal stability with increasing alkyl chain length is often observed.[9]
The "Why": The thermal decomposition of imidazolium ILs is often initiated by a nucleophilic attack of the anion on the alkyl groups of the cation. Longer alkyl chains can be more susceptible to elimination reactions (Hofmann-type elimination) and may also have slightly weaker C-N bonds compared to the methyl group at the N-3 position, providing more pathways for decomposition at lower temperatures. However, it's crucial to note that the anion typically plays a more dominant role in determining the overall thermal stability of an ionic liquid.[9]
Comparative Data: Onset Decomposition Temperature (Tₒₙₛₑₜ) of [Cₙmim][NTf₂]
| Alkyl Chain Length (n) | Cation | Tₒₙₛₑₜ (°C) |
| 2 | [C₂mim]⁺ | ~450 |
| 4 | [C₄mim]⁺ | ~440 |
| 6 | [C₆mim]⁺ | ~430 |
| 8 | [C₈mim]⁺ | ~420 |
Approximate values from thermogravimetric analysis (TGA) at a heating rate of 10 °C/min. Actual values can vary with experimental conditions.[2][10]
Melting Point: The Intricate "V-Shape" Trend
Unlike the monotonic trends observed for other properties, the melting point of 1-alkyl-3-methylimidazolium ILs often displays a "V-shaped" dependence on the alkyl chain length. Initially, the melting point decreases with increasing chain length, reaching a minimum, and then begins to increase as the chain becomes even longer.[11][12]
The "Why": This complex behavior arises from a delicate balance of factors:
-
Cationic Asymmetry: For shorter alkyl chains (e.g., from ethyl to butyl), increasing the chain length increases the asymmetry of the cation. This disrupts the crystal lattice packing, making it more difficult for the IL to crystallize and thus lowering the melting point.
-
van der Waals Interactions: As the alkyl chains become significantly longer (e.g., beyond hexyl or octyl), the van der Waals interactions between the chains begin to dominate. These interactions promote a degree of self-assembly and ordering, similar to the crystallization of long-chain alkanes, which leads to an increase in the melting point.[11]
Comparative Data: Melting Point of [Cₙmim][PF₆] (Illustrative Example)
| Alkyl Chain Length (n) | Cation | Melting Point (°C) |
| 2 | [C₂mim]⁺ | 61 |
| 4 | [C₄mim]⁺ | 10 |
| 6 | [C₆mim]⁺ | -8.1 |
| 8 | [C₈mim]⁺ | -0.4 |
| 10 | [C₁₀mim]⁺ | 38 |
Data for the [PF₆]⁻ series is shown to illustrate the V-shape trend, as melting points for the [NTf₂]⁻ series are often below room temperature.[11]
Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for characterizing the key physicochemical properties of ionic liquids.
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset decomposition temperature (Tₒₙₛₑₜ) of an ionic liquid.
Apparatus: Thermogravimetric Analyzer (TGA), platinum or ceramic sample pans, high-purity nitrogen or argon gas supply.
Procedure:
-
Sample Preparation: Accurately weigh 4-8 mg of the dried ionic liquid into a TGA pan.[13] It is crucial to ensure the IL has been thoroughly dried under vacuum to eliminate volatile impurities like water, which can interfere with the measurement.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Inert Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-40 mL/min) to prevent oxidative degradation.[14]
-
Heating Program: Heat the sample from ambient temperature to a temperature well above its expected decomposition point (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.[13]
-
Data Acquisition: Continuously record the sample's weight as a function of temperature.
-
Data Analysis: The onset decomposition temperature (Tₒₙₛₑₜ) is determined from the resulting thermogram. It is often calculated as the temperature at which the tangent to the steepest point of the weight loss curve intersects the initial mass baseline.
Protocol 2: Measurement of Viscosity using a Rotational Viscometer
Objective: To measure the dynamic viscosity of an ionic liquid at a controlled temperature.
Apparatus: Rotational viscometer with a suitable spindle, temperature-controlled sample cell or water bath.
Procedure:
-
Instrument and Sample Preparation: Ensure the viscometer is calibrated. Select a spindle appropriate for the expected viscosity of the IL.[15] Bring the IL sample to the desired measurement temperature and allow it to thermally equilibrate.
-
Sample Loading: Place the correct volume of the IL into the sample cell.
-
Spindle Immersion: Lower the spindle into the IL to the specified immersion depth.[16]
-
Measurement: Start the spindle rotation at a set speed. Allow the reading to stabilize, which indicates that the shear stress in the fluid is constant.[17]
-
Data Recording: Record the viscosity reading (often in mPa·s or cP) and the corresponding torque percentage. For accurate measurements, the torque should typically be within a specified range (e.g., 10-90%).[18]
-
Temperature Control: Maintain a constant and uniform temperature throughout the measurement, as viscosity is highly temperature-dependent.
Protocol 3: Determination of Density using a Vibrating Tube Densitometer
Objective: To accurately measure the density of an ionic liquid.
Apparatus: Vibrating tube densitometer with temperature control.
Procedure:
-
Calibration: Calibrate the instrument using two fluids of known density, typically dry air and deionized water, at the measurement temperature. This determines the instrument constants.[19][20]
-
Sample Injection: Inject the dried IL sample into the oscillating U-tube, ensuring no air bubbles are present.
-
Equilibration: Allow the sample to reach thermal equilibrium at the set temperature. The instrument will excite the tube, causing it to oscillate at its natural frequency.[21]
-
Measurement: The instrument measures the period of oscillation of the tube. The denser the fluid, the slower the oscillation.
-
Density Calculation: The density is automatically calculated by the instrument's software based on the measured oscillation period and the calibration constants.[21]
Protocol 4: Measurement of Ionic Conductivity
Objective: To determine the ionic conductivity of an ionic liquid.
Apparatus: Conductivity meter with a suitable conductivity cell, or a broadband dielectric spectrometer.
Procedure:
-
Cell Calibration: Calibrate the conductivity cell using standard solutions of known conductivity (e.g., KCl solutions) to determine the cell constant.
-
Sample Preparation: Ensure the IL is dry, as even small amounts of water can significantly increase conductivity.[22] Place the IL in a temperature-controlled sample holder.
-
Measurement: Immerse the conductivity cell electrodes into the IL. Apply an alternating current to prevent electrode polarization and measure the impedance of the sample.
-
Conductivity Calculation: The instrument uses the measured resistance and the cell constant to calculate the ionic conductivity. For measurements across a range of temperatures, allow the sample to equilibrate at each temperature before recording the value.[23]
Conclusion
The length of the alkyl chain on the imidazolium cation is a powerful yet straightforward tool for tuning the physicochemical properties of ionic liquids. As demonstrated, elongating the chain generally leads to increased viscosity, decreased density, lower ionic conductivity, and reduced thermal stability. The melting point follows a more nuanced V-shaped trend, governed by a balance between lattice disruption and van der Waals forces. A thorough understanding of these structure-property relationships, underpinned by robust and reproducible experimental data, is crucial for the rational design of task-specific ionic liquids for advanced applications. By employing the standardized protocols outlined in this guide, researchers can confidently characterize novel ionic liquids and contribute to the ever-expanding potential of this remarkable class of materials.
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A Comparative Performance Analysis of 1-Tetradecyl-3-methylimidazolium Bromide ([C14mim][Br]) and Conventional Cationic Surfactants
This guide provides a detailed performance comparison between the surface-active ionic liquid (SAIL) 1-tetradecyl-3-methylimidazolium bromide, denoted as [C14mim][Br], and other conventional cationic surfactants. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective analysis of key performance metrics, including surface activity, aggregation behavior, thermodynamic properties, and antimicrobial efficacy.
Introduction: The Evolving Landscape of Cationic Surfactants
Cationic surfactants are indispensable tools in a myriad of scientific and industrial applications, from drug delivery and gene therapy to antimicrobial formulations and material science. Their defining characteristic is a positively charged head group, which governs their interaction with surfaces and cell membranes. Traditional quaternary ammonium compounds, such as cetyltrimethylammonium bromide (CTAB), have long been the benchmark in this category.
However, the advent of ionic liquids, particularly those with amphiphilic properties, has introduced a new class of "designer" surfactants. [C14mim][Br] is a prominent example, featuring an imidazolium head group and a C14 alkyl chain. Its unique structure—a bulky, aromatic, and tunable head group—suggests performance characteristics that may differ significantly from traditional surfactants with smaller, more localized charges. This guide aims to dissect these differences through a critical evaluation of experimental data.
Critical Micelle Concentration (CMC): A Measure of Efficiency
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to self-assemble into organized aggregates known as micelles.[1] It is a fundamental indicator of a surfactant's efficiency; a lower CMC signifies that less surfactant is needed to saturate interfaces and initiate micellization, making it more efficient.
The primary driving force for micellization is the hydrophobic effect, where the non-polar tails of the surfactant molecules are expelled from the aqueous environment to form a stable core, minimizing their contact with water.[2] The structure of the surfactant, including the length of its hydrophobic tail and the nature of its hydrophilic head group, critically influences the CMC.[1] For instance, increasing the alkyl chain length generally leads to a lower CMC value due to stronger hydrophobic interactions.[1]
Comparative Analysis:
[C14mim][Br], with its 14-carbon chain, is structurally comparable to tetradecyltrimethylammonium bromide (TTAB). Studies show that imidazolium-based ionic liquids typically exhibit CMC values that are competitive with and sometimes lower than their traditional quaternary ammonium counterparts with the same alkyl chain length.[1][3] The planar, aromatic nature of the imidazolium ring can lead to different packing arrangements and solvation compared to the smaller trimethylammonium head group of CTAB or TTAB.
| Surfactant | Structure | CMC (mM in H₂O at 25°C) |
| [C14mim][Br] | 1-Tetradecyl-3-methylimidazolium bromide | ~0.9 - 2.2[3][4][5] |
| CTAB | Cetyltrimethylammonium bromide (C16) | ~0.9 - 1.0[6][7] |
| TTAB | Tetradecyltrimethylammonium bromide (C14) | ~3.5 - 4.0[8] |
| DTAB | Dodecyltrimethylammonium bromide (C12) | ~15 - 16[9] |
Note: CMC values can vary based on the experimental method and purity of the surfactant.
The data indicates that [C14mim][Br] has a significantly lower CMC than its direct alkyl chain equivalent, TTAB, highlighting its superior efficiency in forming micelles. Its CMC is closer to that of CTAB, which has a longer (C16) alkyl chain, further underscoring the potent contribution of the imidazolium head group to its self-assembly behavior.
Surface Activity and Interfacial Properties
A primary function of a surfactant is to adsorb at interfaces (e.g., air-water) and reduce surface tension. The effectiveness of this action is quantified by parameters such as the surface pressure at the CMC (Π_CMC), the maximum surface excess concentration (Γ_max), and the minimum area occupied by each surfactant molecule at the interface (A_min).
Comparative Analysis:
Imidazolium-based surfactants like [C14mim][Br] are known for their high surface activity.[3] The planar structure of the imidazolium ring allows for potentially denser packing at the air-water interface compared to the bulkier tetrahedral arrangement of the head group in surfactants like CTAB. This can lead to a more significant reduction in surface tension.
| Parameter | [C14mim][Br] | CTAB |
| Π_CMC (mN/m) | ~35-40 | ~36-42[6] |
| Γ_max (mol/m²) | Varies with conditions | ~3.77 x 10⁻⁶[6] |
| A_min (Ų/molecule) | Varies with conditions | ~44[6] |
While specific comparative data under identical conditions is sparse, the general trend suggests that [C14mim][Br] is highly effective at reducing surface tension, with performance comparable to or exceeding that of traditional cationic surfactants.[3] This efficiency is crucial for applications requiring wetting, foaming, and emulsification.
Thermodynamics of Micellization
The spontaneity and driving forces of micellization are described by thermodynamic parameters: the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.[10] These parameters are linked by the equation:
ΔG°mic = ΔH°mic - TΔS°mic
-
ΔG°mic : A negative value indicates a spontaneous process. It is calculated from the CMC.
-
ΔH°mic : Represents the heat change during micelle formation. It can be endothermic (positive) or exothermic (negative) and is often measured by isothermal titration calorimetry (ITC).[2]
-
ΔS°mic : Represents the change in disorder. A positive value, typically driven by the release of structured water molecules from around the hydrophobic tails, is the primary driving force for micellization in aqueous solutions (the "hydrophobic effect").[10]
Comparative Analysis:
For most cationic surfactants, including [C14mim][Br] and CTAB, the micellization process is spontaneous, as evidenced by negative ΔG°mic values.[6][11] The process is typically entropy-driven, especially at lower temperatures.[10]
| Surfactant | ΔG°mic (kJ/mol at 25°C) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) | Driving Force |
| [C14mim][Br] | Negative (spontaneous)[11] | Typically small, can be negative[4] | Positive | Primarily Entropic |
| CTAB | -30 to -35[6] | -1 to -8 (exothermic)[6] | Positive | Entropy-driven, with enthalpic contribution |
The micellization of [C14mim][Br] is consistently reported as a spontaneous process.[11] The negative enthalpy values often observed for both CTAB and imidazolium-based surfactants indicate that van der Waals interactions within the micellar core and electrostatic interactions at the surface also contribute favorably to the process.[6][12]
Aggregation Behavior: Size and Structure
Beyond the onset of micellization (CMC), the size, shape, and number of monomers per micelle (aggregation number, N_agg) are critical performance characteristics. These are typically investigated using techniques like Dynamic Light Scattering (DLS) for size (hydrodynamic radius, R_h) and static fluorescence quenching or scattering techniques for N_agg.[13][14][15]
Comparative Analysis:
The larger imidazolium head group of [C14mim][Br] compared to the trimethylammonium group of TTAB or CTAB can create greater steric and electrostatic repulsion at the micelle surface. This generally leads to smaller aggregation numbers and more spherical micelles, as it limits the packing density of the monomers.
| Surfactant | Typical N_agg | Typical R_h (nm) |
| [C14mim][Br] | ~50-70[16][17] | ~2-3 |
| CTAB | ~90-130[6] | ~3-5 |
[C14mim][Br] tends to form smaller micelles with lower aggregation numbers compared to CTAB.[6][16] This is a direct consequence of the steric hindrance from the bulkier imidazolium head groups, which prevents the formation of larger, more compact aggregates. This property can be advantageous in applications where smaller, more defined nanoparticle templates are required, such as in catalysis or nanomaterial synthesis.
Antibacterial Activity
Cationic surfactants are widely used as antimicrobial agents.[18] Their positively charged head groups interact with and disrupt the negatively charged cell membranes of bacteria, leading to leakage of cellular contents and cell death.[19] Key metrics for antibacterial efficacy include the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
Comparative Analysis:
The antimicrobial potency of cationic surfactants is strongly linked to their alkyl chain length, with a "cut-off effect" where activity peaks at a certain length (typically C12-C16) before decreasing.[20] Both [C14mim][Br] and other C14-C16 quaternary ammonium compounds fall within this optimal range.
| Surfactant | Target Organism | Typical MIC (µg/mL) |
| [C14mim][Br] | S. aureus, E. coli | Potent activity reported[1] |
| CTAB | S. aureus, E. coli | 1-4[21] |
| Benzalkonium Chloride | S. aureus, P. aeruginosa | 2-10[21] |
Studies have shown that imidazolium-based ionic liquids with longer alkyl chains exhibit significant antibacterial and antifungal activities.[1] The mechanism involves not just membrane disruption but also potential interactions with intracellular components. While direct, side-by-side MIC comparisons are condition-dependent, the structural features of [C14mim][Br] place it among the more potent cationic antimicrobial agents, comparable to established biocides like CTAB and benzalkonium chloride.[21][22] Gemini surfactants, which are dimeric versions of monomeric surfactants, often show even higher antibacterial activity due to their much lower CMCs and stronger interactions with cell membranes.[23]
Experimental Protocols
To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential.
Protocol 1: CMC Determination by Electrical Conductometry
This method is suitable for ionic surfactants like [C14mim][Br] and CTAB. It relies on the principle that the conductivity of a solution changes differently below and above the CMC.[24] Below the CMC, conductivity increases linearly as surfactant monomers are added. Above the CMC, monomers form micelles, which are larger and less mobile charge carriers, causing the slope of the conductivity vs. concentration plot to decrease. The intersection of the two linear portions indicates the CMC.[25]
Step-by-Step Methodology:
-
Prepare a stock solution of the surfactant (e.g., 20 mM [C14mim][Br]) in deionized water.
-
Place a known volume of deionized water (e.g., 50 mL) in a thermostatted vessel at the desired temperature (e.g., 25°C) with constant stirring.
-
Immerse a calibrated conductivity probe into the water and record the initial conductivity.
-
Make successive additions of the stock surfactant solution using a micropipette (e.g., 20-50 µL aliquots).
-
Allow the system to equilibrate for 2-3 minutes after each addition and record the conductivity.
-
Continue additions well past the expected CMC.
-
Plot the specific conductivity (κ) versus the surfactant concentration (C).
-
Perform linear regression on the two distinct linear regions of the plot. The concentration at which the lines intersect is the CMC.
Diagram: Workflow for CMC Determination by Conductometry
Caption: Workflow for determining the Critical Micelle Concentration (CMC) using conductometry.
Protocol 2: Aggregate Size Analysis by Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic size of particles in suspension.[14] It works by analyzing the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the micelles.[26] Smaller particles move faster, causing faster fluctuations, which can be related to particle size via the Stokes-Einstein equation.
Step-by-Step Methodology:
-
Prepare a series of surfactant solutions at a concentration significantly above the CMC (e.g., 10x CMC) in a suitable buffer or deionized water.
-
Filter the solutions through a syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and interfering particles.
-
Place the cuvette into the DLS instrument, which has been pre-equilibrated to the desired temperature (e.g., 25°C).
-
Set the measurement parameters, including the laser wavelength, scattering angle (e.g., 173° for backscatter detection), and run duration.[14][27]
-
Initiate the measurement. The instrument's correlator will generate an autocorrelation function from the scattered light intensity fluctuations.
-
The instrument software will analyze this function to calculate the translational diffusion coefficient (D_t), and subsequently, the intensity-weighted hydrodynamic diameter (or radius, R_h) of the micelles.
-
Perform multiple runs for each sample to ensure statistical validity.
Diagram: Relationship between Surfactant Structure and Performance
Caption: Influence of surfactant molecular structure on key physicochemical and application properties.
Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of a surfactant against a specific microorganism.[28]
Step-by-Step Methodology:
-
Prepare a sterile stock solution of the surfactant in an appropriate solvent.
-
In a 96-well microplate, perform a two-fold serial dilution of the surfactant stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a range of concentrations across the plate.[28]
-
Prepare a standardized inoculum of the test microorganism (e.g., E. coli ATCC 25922) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well of the microplate (except for a sterility control well) with the bacterial suspension. Include a positive control well (broth + inoculum, no surfactant) and a negative/sterility control well (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the surfactant at which no visible growth is observed.
Conclusion and Future Outlook
The ionic liquid surfactant [C14mim][Br] demonstrates a compelling performance profile that challenges the dominance of traditional cationic surfactants like CTAB and TTAB. Its key advantages lie in its superior efficiency , as indicated by a significantly lower critical micelle concentration compared to its direct alkyl chain analogue (TTAB), and its tendency to form smaller, well-defined micelles . These attributes make it a highly attractive candidate for advanced applications in nanotechnology, catalysis, and formulation science where precise control over aggregation is paramount.
While its surface activity and thermodynamic properties are broadly comparable to high-performance traditional surfactants, the unique architecture of the imidazolium head group provides a platform for further tuning and functionalization. Its potent antimicrobial properties also position it as a strong alternative in disinfectant and therapeutic formulations.
For researchers and drug development professionals, the choice between [C14mim][Br] and a conventional surfactant will depend on the specific application requirements. If maximum efficiency (low CMC) and smaller aggregate size are critical, [C14mim][Br] presents a clear advantage. If cost and a vast historical database are more important, traditional surfactants like CTAB remain a viable choice. The continued exploration of surface-active ionic liquids promises to yield even more specialized and high-performing molecules, further expanding the toolkit for scientists and engineers.
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A Researcher's Guide to Validating the Critical Micelle Concentration of [C14mim][Br] via Surface Tension Measurements
For researchers, scientists, and drug development professionals working with ionic liquids, understanding their self-assembly behavior is paramount. The critical micelle concentration (CMC) is a key parameter that dictates the transition from individual monomers to aggregated micellar structures, profoundly influencing properties like solubility, detergency, and drug delivery potential. This guide provides an in-depth, experimentally-grounded comparison for validating the CMC of the promising ionic liquid, 1-tetradecyl-3-methylimidazolium bromide ([C14mim][Br]), with a focus on the robust and widely accessible surface tension measurement technique.
The Significance of Critical Micelle Concentration in Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, and those possessing a long alkyl chain, such as [C14mim][Br], are termed surface-active ionic liquids (SAILs).[1] These molecules are amphiphilic, containing a hydrophilic imidazolium headgroup and a hydrophobic tetradecyl tail. In aqueous solutions, as the concentration of [C14mim][Br] increases, the individual monomers initially populate the bulk solution and adsorb at the air-water interface. This adsorption reduces the surface tension of the solution.[2]
At a specific concentration, the interface becomes saturated with monomers, and it becomes energetically more favorable for the amphiphiles to self-assemble into micelles in the bulk solution. This concentration is the critical micelle concentration (CMC).[2][3] Above the CMC, the concentration of free monomers remains relatively constant, and any additional SAIL molecules form more micelles.[3] The formation of micelles leads to a distinct change in various physicochemical properties of the solution, a phenomenon that can be harnessed for CMC determination.[4][5]
Surface Tensiometry: A Primary Method for CMC Validation
Among the various techniques to determine the CMC of surfactants, surface tension measurement is a fundamental and widely used method due to its direct relationship with the surface activity of the molecules.[6][7] The principle lies in monitoring the change in surface tension of a solution as a function of the surfactant concentration.
As [C14mim][Br] is added to an aqueous solution, the amphiphilic molecules orient themselves at the air-water interface, with the hydrophobic tails directed towards the air and the hydrophilic heads remaining in the water. This disrupts the cohesive energy at the surface, leading to a decrease in surface tension. This reduction continues until the surface becomes saturated with monomers. Beyond this point, micelles form in the bulk, and the surface tension remains relatively constant with further increases in concentration.[2] The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of the concentration.[4]
Causality in Experimental Design: Why Surface Tensiometry?
The choice of surface tensiometry is underpinned by several key advantages:
-
Direct Measurement of Surface Activity: The technique directly probes the defining characteristic of a surfactant—its ability to lower surface tension.
-
Applicability to a Broad Range of Surfactants: Unlike conductivity measurements, which are primarily suited for ionic surfactants, surface tensiometry can be effectively used for ionic, non-ionic, and zwitterionic surfactants.[8][9]
-
High Precision with Modern Instrumentation: Automated tensiometers allow for highly accurate and reproducible measurements, minimizing operator-dependent variability.[2][10]
Experimental Protocol: Determining the CMC of [C14mim][Br] using the Wilhelmy Plate Method
This protocol outlines a detailed, step-by-step methodology for the accurate determination of the CMC of [C14mim][Br] in an aqueous solution at a controlled temperature.
Materials and Instrumentation:
-
1-tetradecyl-3-methylimidazolium bromide ([C14mim][Br]) of high purity
-
Deionized water (Milli-Q or equivalent)
-
Surface tensiometer equipped with a Wilhelmy plate (e.g., Krüss, Dataphysics)[11]
-
Automated dosing unit (for precise concentration changes)
-
Thermostated vessel to maintain a constant temperature
-
Magnetic stirrer and stir bar
-
High-precision analytical balance
Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately weigh a specific amount of [C14mim][Br] and dissolve it in a known volume of deionized water to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle heating or ultrasonication if necessary.
-
Instrument Calibration and Setup:
-
Calibrate the tensiometer using deionized water, which has a well-defined surface tension at a given temperature (e.g., 72.8 mN/m at 20°C).
-
Thoroughly clean the Wilhelmy plate by rinsing with deionized water and then flame-cleaning it to a red glow to remove any organic contaminants.
-
Set the thermostated vessel to the desired experimental temperature (e.g., 25°C) and allow it to equilibrate.
-
-
Measurement Procedure:
-
Place a known volume of deionized water into the thermostated measurement vessel with a small magnetic stir bar.
-
Immerse the Wilhelmy plate into the water, ensuring it is properly wetted.
-
Start the measurement, allowing the surface tension reading to stabilize.
-
Begin the automated titration by adding small, precise aliquots of the [C14mim][Br] stock solution to the deionized water in the vessel. The dosing unit should be programmed to create a series of concentrations that span the expected CMC.
-
After each addition, allow the solution to homogenize (with gentle stirring) and the surface tension reading to stabilize before recording the value.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the [C14mim][Br] concentration (log C).[4]
-
The resulting plot will typically show two distinct linear regions. The first region exhibits a steep negative slope, corresponding to the decrease in surface tension with increasing monomer concentration. The second region is a plateau with a slope close to zero, indicating that the surface is saturated and micelles have formed.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the plot.[2]
-
Figure 1: A schematic representation of the experimental workflow for determining the CMC of [C14mim][Br] using surface tensiometry.
Comparative Analysis: Surface Tensiometry vs. Alternative Methods
While surface tensiometry is a powerful tool, it is essential to understand its performance in the context of other available techniques for CMC determination. The choice of method can sometimes influence the obtained CMC value, and cross-validation provides a more comprehensive understanding of the surfactant's behavior.[12]
| Method | Principle | Advantages for [C14mim][Br] | Disadvantages for [C14mim][Br] |
| Surface Tensiometry | Measures the change in surface tension with increasing surfactant concentration.[2] | Direct measurement of surface activity; high precision; applicable to a wide range of surfactants.[6][9] | Can be sensitive to impurities that are surface-active.[12] |
| Conductivity | Monitors the change in electrical conductivity of the solution. The slope of conductivity versus concentration changes at the CMC due to the lower mobility of micelles compared to free ions.[4] | Relatively simple and inexpensive instrumentation; good for ionic surfactants like [C14mim][Br].[9] | Not suitable for non-ionic surfactants; can be affected by the presence of other electrolytes.[12] |
| Fluorescence Spectroscopy | Utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles. The change in the fluorescence spectrum or intensity is monitored as a function of surfactant concentration.[3] | Very sensitive, allowing for the determination of low CMCs; requires small sample volumes.[9] | Indirect method; the probe can potentially influence the micellization process.[8] |
| UV-Vis Spectroscopy | Can be used with or without a probe. Probe-less methods rely on changes in the intrinsic absorbance of the surfactant molecule upon aggregation.[13][14] | Simple and widely available instrumentation. Probe-less methods avoid perturbation of the system.[14] | May not be sensitive enough for all surfactants; probe-based methods have similar drawbacks to fluorescence. |
Studies have shown that for ionic liquids like [C14mim][Br], both surface tension and conductivity measurements yield comparable CMC values.[1][15] For instance, a study on the aggregation behavior of [C14mim][Br] utilized both techniques to determine its CMC.[15] The convergence of results from multiple techniques strengthens the validity of the determined CMC.
Figure 2: Conceptual diagram illustrating the relationship between [C14mim][Br] concentration, micelle formation, and surface tension.
Conclusion: Ensuring Trustworthy CMC Validation
The determination of the critical micelle concentration of [C14mim][Br] is a critical step in harnessing its potential in various applications. Surface tensiometry stands out as a robust, reliable, and direct method for this purpose. By following a well-defined experimental protocol and understanding the underlying principles, researchers can obtain high-quality, reproducible data. For the highest level of confidence, cross-validation with an alternative technique, such as conductivity measurement, is recommended. This comprehensive approach ensures the scientific integrity of the findings and provides a solid foundation for further research and development involving this versatile ionic liquid.
References
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Comparison of CMC values determined by different methods - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
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Scholz, N., Behnke, T., & Resch-Genger, U. (2018). Determination of the Critical Micelle Concentration of Neutral and Ionic Surfactants with Fluorometry, Conductometry, and Surface Tension—A Method Comparison. Journal of Fluorescence, 28(2), 665–674. [Link]
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Abu-Thabit, N. Y. (2020). Spectroscopic methods for determination of critical micelle concentrations of surfactants; a comprehensive review. Critical Reviews in Analytical Chemistry, 50(5), 441–455. [Link]
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Lorusso, N., Perinelli, D. R., Bonacucina, G., Cespi, M., & Blasi, P. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir, 36(22), 6049–6060. [Link]
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Kumar, H., & Kaur, H. (2020). Investigation of surface adsorption and thermodynamic properties of 1-tetradecyl-3-methylimidazolium bromide in the absence and presence of tetrabutylammonium bromide in aqueous medium. Journal of Molecular Liquids, 320, 114457. [Link]
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Determination of cmc of imidazolium based surface active ionic liquids through probe-less UV–vis spectrophotometry | Request PDF - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
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Micellization and Thermodynamic Study of 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution | Request PDF - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
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Effect of amino acid addition on the micelle formation of the surface-active ionic liquid 1-tetradecyl-3-methylimidazolium bromide in aqueous solution | Request PDF - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-tetradecyl-3-methylimidazolium bromide
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of ionic liquids (ILs), 1-tetradecyl-3-methylimidazolium bromide, often abbreviated as [C14mim][Br], has emerged as a compound of significant interest. Its unique combination of a long hydrophobic alkyl chain and a hydrophilic imidazolium head group imparts surfactant-like properties, making it a valuable asset in various applications, including as a specialty solvent, a chemical synthesis intermediate, and in materials science research.[1] A thorough and precise characterization of this ionic liquid is paramount to ensuring its purity, understanding its behavior in different environments, and developing new applications. This guide provides an in-depth technical comparison of the spectroscopic characterization of [C14mim][Br] using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, grounded in experimental data and established scientific principles.
The Imperative of Spectroscopic Verification
The synthesis of ionic liquids, while often straightforward, can result in impurities that significantly alter their physicochemical properties. Residual starting materials, such as 1-methylimidazole and 1-bromotetradecane, and the presence of water can affect the IL's performance in sensitive applications. Spectroscopic techniques like NMR and FTIR provide a rapid, non-destructive, and highly informative means of confirming the molecular structure and assessing the purity of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including ionic liquids. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity of atoms within a molecule and gain insights into their chemical environment.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of 1-tetradecyl-3-methylimidazolium bromide provides a clear signature of its molecular structure. The spectrum is characterized by distinct signals corresponding to the protons of the imidazolium ring, the N-methyl group, and the long tetradecyl chain.
Key ¹H NMR Spectral Features of [C14mim][Br] in CDCl₃:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.41 | s | 1H | Imidazolium C(2)-H |
| 7.51 | t | 1H | Imidazolium C(4)-H or C(5)-H |
| 7.37 | t | 1H | Imidazolium C(4)-H or C(5)-H |
| 4.27–4.38 | t | 2H | N-CH₂ (of tetradecyl) |
| 4.14 | s | 3H | N-CH₃ |
| 1.90 | dt | 2H | N-CH₂-CH₂ (of tetradecyl) |
| 1.22–1.33 | m | 22H | -(CH₂)₁₁- (of tetradecyl) |
| 0.83–0.93 | t | 3H | -CH₃ (of tetradecyl) |
Source: Supporting Information from a study on the synthesis of related ionic liquids.[2]
Expert Interpretation:
The most downfield signal at 10.41 ppm is characteristic of the acidic proton at the C(2) position of the imidazolium ring. This significant downfield shift is attributed to the electron-withdrawing nature of the adjacent positively charged nitrogen atoms. The two triplets at 7.51 and 7.37 ppm correspond to the protons at the C(4) and C(5) positions of the imidazolium ring. The triplet at 4.27–4.38 ppm is assigned to the methylene protons directly attached to a nitrogen atom of the imidazolium ring, a key indicator of the long-chain substitution. The sharp singlet at 4.14 ppm is indicative of the N-methyl group. The remaining upfield signals correspond to the protons of the long tetradecyl chain, with the terminal methyl group appearing as a triplet around 0.83-0.93 ppm.
Comparison with Shorter-Chain Analogues:
To appreciate the influence of the long alkyl chain, a comparison with shorter-chain 1-alkyl-3-methylimidazolium bromides is insightful. For instance, in 1-ethyl-3-methylimidazolium bromide ([C2mim][Br]), the N-alkyl protons appear as a quartet around 4.03 ppm, and the terminal methyl protons as a triplet around 1.20 ppm.[3] The extensive multiplet in the 1.22–1.33 ppm region for [C14mim][Br] is a direct and quantifiable measure of the long alkyl chain's presence.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
Key ¹³C NMR Spectral Features of [C14mim][Br] in CDCl₃:
| Chemical Shift (δ) ppm | Assignment |
| 137.67 | Imidazolium C(2) |
| 123.46 | Imidazolium C(4) or C(5) |
| 121.72 | Imidazolium C(4) or C(5) |
| 50.20 | N-CH₂ (of tetradecyl) |
| 36.78 | N-CH₃ |
| 31.89, 30.30, 29.65, 29.62, 29.57, 29.48, 29.36, 29.33, 28.98, 26.25, 22.66 | -(CH₂)₁₂- (of tetradecyl) |
| 14.10 | -CH₃ (of tetradecyl) |
Source: Supporting Information from a study on the synthesis of related ionic liquids.[2]
Expert Interpretation:
The carbon at the C(2) position of the imidazolium ring is the most deshielded, appearing at 137.67 ppm. The signals for the C(4) and C(5) carbons are found at 123.46 and 121.72 ppm. The N-CH₂ and N-CH₃ carbons are observed at 50.20 and 36.78 ppm, respectively. The cluster of signals between 22 and 32 ppm represents the multiple methylene carbons of the tetradecyl chain, and the terminal methyl carbon is the most shielded, appearing at 14.10 ppm. The presence of this dense series of peaks in the aliphatic region is a clear fingerprint of the long alkyl substituent.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Molecular Vibrations
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For [C14mim][Br], the FTIR spectrum reveals characteristic absorptions for the imidazolium ring and the long alkyl chain.
Expected FTIR Spectral Features of [C14mim][Br]:
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| ~3150-3100 | C-H Stretching | Imidazolium Ring C-H |
| ~3050 | C-H Stretching | Imidazolium Ring C-H |
| 2916 & 2850 | Asymmetric & Symmetric C-H Stretching | -CH₃ and -CH₂ of Tetradecyl Chain |
| ~1630 | C=N Stretching | Imidazolium Ring |
| ~1570 & ~1470 | C=C & C=N Stretching | Imidazolium Ring |
| ~1170 | In-plane C-H Bending | Imidazolium Ring |
| ~840 & ~750 | Out-of-plane C-H Bending | Imidazolium Ring |
Assignments based on data for 1-dodecyl-3-methylimidazolium bromide and general FTIR correlation tables.[4]
Expert Interpretation:
The C-H stretching vibrations of the imidazolium ring are typically observed at higher wavenumbers (above 3100 cm⁻¹) compared to those of the alkyl chain (below 3000 cm⁻¹). The prominent sharp peaks around 2916 and 2850 cm⁻¹ are the most telling feature of the long alkyl chain, corresponding to the asymmetric and symmetric stretching of the numerous CH₂ and CH₃ groups. The intensity of these peaks will be significantly greater than in shorter-chain analogues, providing a qualitative comparison point. The region between 1600 and 1400 cm⁻¹ is characteristic of the imidazolium ring's C=C and C=N stretching vibrations. The peaks in the fingerprint region (below 1200 cm⁻¹) are associated with various bending and rocking vibrations of both the ring and the alkyl chain.
Comparison with an Alternative: 1-Butyl-3-methylimidazolium Bromide ([C4mim][Br])
The FTIR spectrum of [C4mim][Br] would exhibit the same characteristic peaks for the imidazolium ring. However, the C-H stretching bands for the butyl chain (around 2960-2870 cm⁻¹) would be significantly less intense than those of the tetradecyl chain in [C14mim][Br]. This difference in the relative intensity of the alkyl C-H stretching bands versus the imidazolium ring vibrations provides a clear method for distinguishing between long-chain and short-chain imidazolium ionic liquids.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the ionic liquid in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
FTIR Spectroscopy Protocol
-
Sample Preparation: For liquid ionic liquids, a small drop can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).
-
Instrument Setup: Use a modern FTIR spectrometer. Collect a background spectrum of the empty ATR crystal or salt plates.
-
Data Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.
Visualizing the Workflow
Conclusion: A Synergistic Approach to Characterization
The comprehensive characterization of 1-tetradecyl-3-methylimidazolium bromide is most effectively achieved through the synergistic use of ¹H NMR, ¹³C NMR, and FTIR spectroscopy. NMR provides an unambiguous determination of the molecular structure and is highly sensitive to impurities, while FTIR offers a rapid confirmation of the presence of key functional groups and allows for qualitative comparisons based on the relative intensities of characteristic absorption bands. By employing these techniques in concert and comparing the acquired data to that of known analogues, researchers and drug development professionals can proceed with confidence in the identity and purity of their ionic liquid, paving the way for its successful application in their respective fields.
References
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Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. Available at: [Link]
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Kadari, M., et al. (2017). Comparative study between 1-Propyl-3-methylimidazolium bromide and trimethylene bis-methylimidazolium bromide ionic liquids by FTIR/ATR and FT-RAMAN spectroscopies. Journal of Molecular Structure, 1141, 334-342. Available at: [Link]
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Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. Available at: [Link]
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A Comparative Environmental Impact Assessment: The Ionic Liquid [C14mim][Br] Versus Volatile Organic Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
The paradigm of "green chemistry" has spurred a critical re-evaluation of the solvents and reagents integral to chemical synthesis and pharmaceutical development. For decades, volatile organic compounds (VOCs) have been the workhorses of these industries, prized for their solvation properties. However, their detrimental environmental and health impacts are well-documented. Ionic liquids (ILs), such as 1-tetradecyl-3-methylimidazolium bromide ([C14mim][Br]), have emerged as promising alternatives, lauded for their low vapor pressure and tunable properties. This guide provides a comprehensive, data-driven comparison of the environmental impact of [C14mim][Br] and representative VOCs—namely benzene, toluene, and xylene—to empower informed decision-making in laboratory and industrial settings.
Physicochemical Properties and Environmental Fate: A Fundamental Divergence
The environmental journey of a chemical is dictated by its intrinsic properties. [C14mim][Br] and VOCs occupy starkly different ends of the physicochemical spectrum, which in turn governs their distribution and persistence in the environment.
[C14mim][Br] , an imidazolium-based ionic liquid, is a salt that is liquid at or near room temperature. Its defining characteristic is its negligible vapor pressure, which virtually eliminates atmospheric emissions, a primary concern with VOCs.[1] However, its high water solubility facilitates its entry into aquatic ecosystems.
Volatile Organic Compounds (VOCs) , such as benzene, toluene, and xylene, are characterized by their high vapor pressure and low boiling points. This volatility leads to significant emissions into the atmosphere, where they participate in photochemical reactions that contribute to the formation of ground-level ozone and smog.[2][3] While their solubility in water is lower than that of many ionic liquids, spills and industrial effluents can lead to significant aquatic contamination.[4]
Figure 1: A simplified diagram illustrating the contrasting environmental pathways of [C14mim][Br] and volatile organic compounds (VOCs).
Aquatic Toxicity: A Quantitative Comparison
The potential for a substance to harm aquatic life is a critical metric in its environmental risk assessment. Standardized ecotoxicological tests, following OECD guidelines, provide a framework for comparing the acute and chronic toxicity of chemicals to representative aquatic organisms: algae (primary producers), daphnids (primary consumers), and fish (secondary consumers).[5][6][7]
Experimental Protocol: Standardized Aquatic Toxicity Testing
The following protocols are standard methodologies for assessing aquatic toxicity:
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a chemical on the growth of algae over 72 hours.[4][8][9][10] The endpoint is the EC50, the concentration that causes a 50% reduction in growth.
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity to Daphnia magna over 48 hours.[5] The endpoint is the EC50, the concentration that immobilizes 50% of the daphnids.
-
OECD 203: Fish, Acute Toxicity Test: This test determines the acute toxicity to fish over 96 hours.[5][7] The endpoint is the LC50, the concentration that is lethal to 50% of the fish.
Figure 2: A workflow diagram for standardized aquatic toxicity testing according to OECD guidelines 201, 202, and 203.
Comparative Aquatic Toxicity Data
The following table summarizes available acute toxicity data for [C14mim][Br] and the selected VOCs. It is important to note that the toxicity of ionic liquids is often linked to the cation, in this case, the imidazolium core.[11]
| Chemical | Test Organism | Endpoint (Duration) | Toxicity Value (mg/L) | Reference(s) |
| [C14mim][Br] | Daphnia magna | EC50 (48h) | 8.03 - 19.91 | [11] |
| Caenorhabditis elegans | Chronic effects at | 5 - 10 | [1] | |
| Benzene | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | 9.2 | [2] |
| Daphnia magna | EC50 (48h) | 10 - 22 | [12] | |
| Raphidocelis subcapitata (Algae) | EC50 (72h) | 29 | [12] | |
| Toluene | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | 5.5 | [13] |
| Daphnia magna | EC50 (48h) | 172.1 | ||
| Chlorella vulgaris (Algae) | EC50 (72h) | >400 | ||
| Xylene | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | 8.2 | [14] |
| Daphnia magna | EC50 (48h) | 50.3 | ||
| Scenedesmus quadricauda (Algae) | EC50 (72h) | 4.7 | [7] |
From the available data, both [C14mim][Br] and the selected VOCs exhibit significant aquatic toxicity. The toxicity of imidazolium-based ionic liquids to Daphnia magna is comparable to that of some VOCs.[11]
Biodegradability: Persistence in the Environment
The biodegradability of a substance determines its persistence in the environment. "Readily biodegradable" substances are expected to be rapidly broken down by microorganisms, while those that are not may persist and accumulate. The Organisation for Economic Co-operation and Development (OECD) has established a series of tests (OECD 301) to assess the ready biodegradability of chemicals.[15][16][17][18]
Experimental Protocol: OECD 301F - Manometric Respirometry Test
The OECD 301F test is a widely used method to determine the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms during its degradation.[3][19][20][21]
-
A defined concentration of the test substance is incubated with a microbial inoculum (typically from activated sludge) in a sealed vessel.
-
The consumption of oxygen is measured over a 28-day period.
-
A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[20][22][23]
Figure 3: A workflow diagram for the OECD 301F ready biodegradability test.
Comparative Biodegradability Data
| Chemical | OECD 301 Test Result | Interpretation | Reference(s) |
| [C14mim][Br] | Not readily biodegradable | Persistent | |
| Benzene | Readily biodegradable | Non-persistent | [24] |
| Toluene | Readily biodegradable | Non-persistent | [24] |
| Xylene | Readily biodegradable | Non-persistent | [24] |
Studies have shown that many imidazolium-based ionic liquids are not readily biodegradable.[3] In contrast, benzene, toluene, and xylene are generally considered to be readily biodegradable under aerobic conditions.[24] This suggests that while VOCs pose an immediate threat due to their volatility and toxicity, they are likely to be removed from the environment more quickly than persistent ionic liquids.
Bioaccumulation Potential: The Risk of Trophic Transfer
Bioaccumulation is the process by which a substance builds up in an organism to a concentration higher than that in the surrounding environment. This is a significant concern as it can lead to the transfer and magnification of toxic substances through the food chain. The potential for bioaccumulation is often assessed using the OECD 305 guideline, which measures the bioconcentration factor (BCF) in fish.[24][25][26][27][28]
-
[C14mim][Br]: While specific BCF data for [C14mim][Br] is limited, the lipophilicity of the long alkyl chain suggests a potential for bioaccumulation. Further studies are needed to quantify this risk.
-
VOCs (Benzene, Toluene, Xylene): These compounds generally have a low to moderate potential for bioaccumulation. For instance, benzene has a bioconcentration factor (BCF) of around 4.3 in goldfish, while water fleas have a higher BCF of 153-225.[12]
Conclusion: A Balanced Perspective on "Green" Alternatives
The transition to greener chemical processes requires a nuanced understanding of the environmental trade-offs. While the ionic liquid [C14mim][Br] offers a significant advantage over volatile organic compounds by eliminating atmospheric emissions, its environmental profile is not without concerns.
-
[C14mim][Br] presents a lower risk of air pollution but poses a potential long-term threat to aquatic ecosystems due to its high solubility, significant aquatic toxicity, and poor biodegradability.
-
Volatile Organic Compounds (VOCs) , represented here by benzene, toluene, and xylene, contribute to air pollution and have well-established toxic effects. However, their ready biodegradability suggests a lower potential for long-term persistence in the environment compared to [C14mim][Br].
Ultimately, the choice of solvent should be guided by a comprehensive life-cycle assessment that considers not only the immediate benefits but also the long-term environmental fate and potential for ecotoxicity. For researchers and drug development professionals, this means looking beyond the "volatile" versus "non-volatile" dichotomy and critically evaluating the ecotoxicological data for any proposed "green" alternative.
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BPC Instruments. OECD Guidelines Test No. 301 C & F. Available from: [Link]
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epanshi.com. OECD Guideline for Testing of Chemicals. Available from: [Link]
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OECD. Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Publishing. Available from: [Link]
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OECD. Test No. 305: Bioconcentration: Flow-through Fish Test. OECD Publishing. Available from: [Link]
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- Petroleum HPV. READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test.
- Lee J, et al. Toxic effects of benzene on aquatic organisms with different trophic levels in simulated accidental spills using indoor artificial streams. Environ Eng Res. 2024.
- Labcorp. OECD 201: Freshwater alga and cyanobacteria, growth inhibition test.
- Kayashima T, et al. Comparison of biodegradation performance of OECD test guideline 301C with that of other ready biodegradability tests. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2014.
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A Comparative Guide to the Thermodynamic Properties of Imidazolium-Based Ionic Liquids
Introduction
Imidazolium-based ionic liquids (ILs) have emerged as a pivotal class of materials in modern chemistry, finding applications as "designer solvents" in synthesis, catalysis, and electrochemistry.[1][2] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic compounds.[2][3][4] This guide provides a comparative analysis of the key thermodynamic properties of imidazolium ILs, offering insights into the structure-property relationships that govern their behavior. Understanding these properties is crucial for researchers, scientists, and drug development professionals in designing and optimizing processes and applications.[5]
The unique characteristics of ionic liquids are dictated by the intricate interplay of intermolecular forces, including coulombic interactions, van der Waals forces, and hydrogen bonding, between the constituent cations and anions.[6][7] The structure of the imidazolium cation and the nature of the anion can be systematically modified to fine-tune these properties for specific applications.[1][8][9] This guide will delve into the influence of these structural modifications on density, viscosity, heat capacity, and thermal stability.
Comparative Analysis of Thermodynamic Properties
The selection of an appropriate imidazolium-based ionic liquid for a particular application hinges on a thorough understanding of its thermodynamic properties. This section presents a comparative overview of several key properties, supported by experimental data for a selection of common imidazolium ILs.
Density
The density of imidazolium-based ILs is influenced by the molecular weight and packing efficiency of the constituent ions. Generally, for a given cation, density increases with the molecular weight of the anion.[3] Conversely, for a given anion, increasing the alkyl chain length on the imidazolium cation leads to a decrease in density.[10][11] This is attributed to the less efficient packing of the longer, more flexible alkyl chains. Aromatic substituents on the cation tend to result in higher densities compared to aliphatic ones.[12][13]
| Ionic Liquid (Cation/Anion) | Temperature (K) | Density (g/cm³) | Reference |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]) | 298.15 | 1.12 | [14] |
| 1-Butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF₆]) | 298.15 | 1.37 | [14] |
| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim][Tf₂N]) | 298.15 | 1.43 | [14] |
| 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Hmim][Tf₂N]) | 298.15 | 1.34 | [15] |
| 1-Octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Omim][Tf₂N]) | 298.15 | 1.28 | [15] |
| 1-Ethyl-3-methylimidazolium acetate ([Emim][Ac]) | 298.15 | 1.05 | [15] |
Viscosity
Viscosity is a critical parameter for applications involving fluid flow and mass transport. The viscosity of imidazolium ILs is highly dependent on the strength of the inter-ionic interactions.[7][16] Stronger interactions, such as hydrogen bonding, lead to higher viscosities.[16] Similar to density, increasing the alkyl chain length on the cation generally increases viscosity due to enhanced van der Waals forces.[17] However, the nature of the anion plays a significant role, with anions capable of forming strong hydrogen bonds leading to substantially higher viscosities.[16]
| Ionic Liquid (Cation/Anion) | Temperature (K) | Viscosity (mPa·s) | Reference |
| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Emim][Tf₂N]) | 298.15 | 34 | [11] |
| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim][Tf₂N]) | 298.15 | 52 | [11] |
| 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Hmim][Tf₂N]) | 298.15 | 73 | [11] |
| 1-Octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Omim][Tf₂N]) | 298.15 | 99 | [11] |
| 1-Butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF₆]) | 298.15 | 252 | [17] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]) | 298.15 | 153 | [17] |
Heat Capacity
Heat capacity is a measure of a substance's ability to store thermal energy. For imidazolium-based ILs, heat capacity generally increases with temperature and the number of atoms in the ionic liquid.[3] The addition of methylene groups to the alkyl side chains of the cation leads to a linear increase in heat capacity. This property is crucial for applications involving heat transfer and thermal management.
| Ionic Liquid (Cation/Anion) | Temperature (K) | Molar Heat Capacity (J·mol⁻¹·K⁻¹) | Reference |
| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Emim][Tf₂N]) | 298.15 | 439.8 | [3] |
| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim][Tf₂N]) | 298.15 | 510.8 | [3] |
| 1-Butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF₆]) | 298.15 | 444.8 | [18] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]) | 298.15 | 374.8 | [3] |
| 1-Ethyl-3-methylimidazolium octylsulfate ([Emim][OSO₄]) | ~300 | ~400 | [19] |
Thermal Stability
The thermal stability of an ionic liquid is a critical factor for its operational temperature range. It is typically assessed by determining the onset decomposition temperature (Td). The thermal stability of imidazolium ILs is significantly influenced by the nature of the anion.[20] Generally, ILs with larger, less coordinating anions exhibit higher thermal stability. For instance, halide anions tend to significantly reduce the thermal stability of imidazolium salts.[20] Methylation of the imidazolium ring can also lead to a slight increase in decomposition temperature.[1]
| Ionic Liquid (Cation/Anion) | Decomposition Temperature (Td) (°C) | Reference |
| 1-Ethyl-3-methylimidazolium octylsulfate ([Emim][OSO₄]) | 440 | [19] |
| 1-Butyl-3-methylimidazolium chloride ([Bmim][Cl]) | <300 | [20] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]) | >400 | [20] |
| 1-Butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF₆]) | >400 | [20] |
Experimental Methodologies
Accurate determination of thermodynamic properties is essential for the reliable design and application of ionic liquids. The following sections detail the standard experimental protocols for measuring key thermodynamic parameters.
Density Measurement
Density is typically measured using an oscillating U-tube densitometer.[13]
Protocol:
-
Calibrate the densitometer with dry air and deionized water at the desired temperature.
-
Inject the ionic liquid sample into the U-tube, ensuring no air bubbles are present.
-
Allow the sample to thermally equilibrate.
-
Record the oscillation period and convert it to a density value using the calibration constants.
-
Measurements are typically performed over a range of temperatures.[13]
Caption: Workflow for Density Measurement of Ionic Liquids.
Viscosity Measurement
Viscosity is commonly determined using a rotational viscometer or a falling-ball viscometer. For more viscous ILs, a cone-and-plate or parallel-plate rheometer is often used.
Protocol:
-
Place a known volume of the ionic liquid sample in the viscometer.
-
Bring the sample to the desired temperature and allow it to equilibrate.
-
For a rotational viscometer, apply a shear stress and measure the resulting shear rate (or vice versa).
-
For a falling-ball viscometer, measure the time it takes for a ball of known density and diameter to fall a specific distance through the liquid.
-
Calculate the viscosity using the instrument's calibration and the measured parameters.
Caption: Workflow for Viscosity Measurement of Ionic Liquids.
Heat Capacity and Thermal Stability Determination
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for measuring heat capacity and thermal stability, respectively.[21]
DSC for Heat Capacity:
-
Perform a baseline run with empty sample and reference pans.
-
Run a standard material with a known heat capacity (e.g., sapphire) under the same conditions.
-
Run the ionic liquid sample under the same conditions.
-
The heat capacity of the sample is determined by comparing the heat flow signals of the sample, standard, and baseline.
TGA for Thermal Stability:
-
Place a small amount of the ionic liquid sample in the TGA pan.
-
Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
The onset decomposition temperature (Td) is typically determined as the temperature at which a significant mass loss begins.[19][22]
Caption: Workflow for Thermal Analysis of Ionic Liquids.
Structure-Property Relationships: The "Why" Behind the Data
The observed trends in the thermodynamic properties of imidazolium-based ILs can be rationalized by considering the underlying molecular interactions.
The Role of the Cation
-
Alkyl Chain Length: Increasing the length of the alkyl chain on the imidazolium cation generally leads to a decrease in density due to less efficient packing.[10][11] However, viscosity tends to increase with longer alkyl chains due to stronger van der Waals interactions.[17] The increase in the number of methylene groups also results in a higher heat capacity.
-
Cation Symmetry: Symmetric imidazolium cations, where the two alkyl substituents are of equal length, tend to have lower viscosities compared to their asymmetric counterparts.[23] This is attributed to differences in their nanoscale structural organization.[23]
-
Functionalization: Introducing functional groups, such as hydroxyl groups, can enhance hydrogen bonding capacity, leading to changes in melting point and crystallization behavior.[8][9] Aromatic substituents generally increase density and viscosity compared to aliphatic chains of similar size.[12][13]
The Influence of the Anion
The choice of anion has a profound impact on the thermodynamic properties of imidazolium ILs.
-
Anion Size and Shape: Larger, more symmetric anions generally lead to lower viscosities and higher thermal stability. This is because larger anions tend to have a more delocalized charge, resulting in weaker electrostatic interactions with the cation.
-
Hydrogen Bonding Ability: Anions that are strong hydrogen bond acceptors, such as halides and acetate, result in ILs with significantly higher viscosities due to the formation of strong hydrogen bonding networks.[16] Conversely, anions with poor hydrogen bonding ability, like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻), typically form less viscous ILs.
-
Coordination Ability: The coordinating ability of the anion influences the overall ion packing and, consequently, the density and viscosity. Weakly coordinating anions often lead to less ordered structures and lower viscosities.
Conclusion
The thermodynamic properties of imidazolium-based ionic liquids are highly tunable through systematic structural modifications of the cation and anion. This "designer" aspect allows for the development of ILs with tailored properties for a wide range of applications. A comprehensive understanding of the structure-property relationships, as outlined in this guide, is paramount for the rational selection and design of ionic liquids for specific tasks in research, development, and industrial processes. The experimental methodologies presented provide a framework for the accurate characterization of these fascinating and versatile materials.
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Ecotoxicity of 1-Alkyl-3-Methylimidazolium Bromides in Aquatic Systems: A Comparative Guide
In the rapidly evolving field of green chemistry, ionic liquids (ILs) have emerged as promising alternatives to volatile organic solvents. Among them, 1-alkyl-3-methylimidazolium-based salts are one of the most widely studied classes.[1] However, their potential environmental impact, particularly in aquatic ecosystems, necessitates a thorough understanding of their ecotoxicity. This guide provides a comprehensive comparison of the ecotoxicity of a series of 1-alkyl-3-methylimidazolium bromides ([Cnmim]Br) in aquatic systems, supported by experimental data and standardized testing protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions in the design and application of these compounds.
The Underlying Mechanism of Toxicity: A Tale of Two Ends
The ecotoxicity of 1-alkyl-3-methylimidazolium bromides is intrinsically linked to their amphiphilic nature. The imidazolium head group, being polar, interacts with the aqueous environment, while the nonpolar alkyl chain has an affinity for lipid-rich structures, such as cell membranes. This dual characteristic is central to their primary mechanism of toxicity.
A prevailing hypothesis suggests that the initial step in the intoxication process involves the interaction of the imidazolium cation with the negatively charged cell walls of aquatic organisms.[2] In algae, this could be with peptidoglycan, silanol, or cellulose functional groups, depending on the species.[2] Following this initial binding, the hydrophobic alkyl chain plays a crucial role. Longer alkyl chains exhibit a greater propensity to penetrate the phospholipid bilayer of the cell membrane, disrupting its integrity. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell lysis.
Furthermore, exposure to these ionic liquids has been shown to induce oxidative stress.[3][4] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful byproducts. Studies on Daphnia magna have demonstrated that exposure to [Cnmim]Br leads to increased activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, alongside elevated levels of malondialdehyde, a marker of lipid peroxidation.[3] This indicates that oxidative damage is a significant contributor to the overall toxicity of these compounds.
Caption: General experimental workflow for aquatic ecotoxicity testing.
Protocol 1: Algal Growth Inhibition Test (Based on OECD 201)
This test determines the effect of a substance on the growth of a freshwater green algal species, such as Scenedesmus obliquus or Chlorella ellipsoidea. [2][5] 1. Preparation of Test Solutions and Cultures:
- Prepare a stock solution of the 1-alkyl-3-methylimidazolium bromide in a suitable solvent (if necessary) and then dilute with the test medium to the desired concentrations.
- Use a nutrient-rich medium, such as the OECD standard algal medium. [6] * Use exponentially growing algal cultures.
2. Test Procedure:
- Add the algal inoculum to test flasks containing different concentrations of the test substance. A control group with no test substance is also prepared.
- Typically, at least five concentrations in a geometric series are used, with three replicates per concentration. [6] * Incubate the flasks for 72 hours under continuous illumination and a constant temperature (e.g., 21-24°C). [6] 3. Data Collection and Analysis:
- Measure the algal biomass (e.g., by cell counts or spectrophotometry) at the start of the test and at 24, 48, and 72 hours. [4] * Calculate the average specific growth rate for each concentration.
- Determine the EC50 value, which is the concentration that causes a 50% reduction in the growth rate compared to the control. [2]
Protocol 2: Daphnia sp. Acute Immobilisation Test (Based on OECD 202)
This test assesses the acute toxicity of a substance to Daphnia magna, a key species in freshwater ecosystems. [7][8] 1. Test Organisms and Solutions:
- Use young daphnids (<24 hours old) from a healthy culture.
- Prepare a series of at least five concentrations of the 1-alkyl-3-methylimidazolium bromide in a suitable test medium. [8]A control group is also included.
2. Test Procedure:
- Place a specified number of daphnids (e.g., 20 per concentration, divided into four replicates of five) into test vessels containing the respective test solutions. [3] * The exposure period is 48 hours under controlled temperature (e.g., 20 ± 2°C) and light conditions (e.g., 16h light/8h dark photoperiod). [7] * The daphnids are not fed during the test. [7] 3. Data Collection and Analysis:
- Record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. [7] * Calculate the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids. [8]
Protocol 3: Fish Acute Toxicity Test (Based on OECD 203)
This test evaluates the acute lethal toxicity of a substance to fish, such as Zebrafish (Danio rerio). [9][10] 1. Test Organisms and Solutions:
- Use healthy, juvenile fish from a single stock, acclimated to the test conditions.
- Prepare a range of at least five concentrations of the 1-alkyl-3-methylimidazolium bromide in a suitable dilution water. [10]A control group is essential.
2. Test Procedure:
- Place a specified number of fish (e.g., at least seven per concentration) into the test chambers. [10] * The exposure duration is 96 hours. [9]The test can be static (no renewal of the test solution) or semi-static (renewal at regular intervals).
- Maintain controlled conditions of temperature, light (12-16 hour photoperiod), and dissolved oxygen. [9] 3. Data Collection and Analysis:
- Record the number of dead fish at 24, 48, 72, and 96 hours. [9] * Determine the LC50 at 96 hours, which is the concentration that is lethal to 50% of the test fish. [9]
Conclusion: Balancing Innovation with Environmental Responsibility
The ecotoxicity of 1-alkyl-3-methylimidazolium bromides in aquatic systems is a critical factor that must be considered in their development and application. The evidence clearly indicates a strong positive correlation between the length of the alkyl chain and toxicity across various trophic levels, from primary producers (algae) to primary consumers (daphnids) and vertebrates (fish). The primary mechanism of toxicity appears to be related to cell membrane disruption and the induction of oxidative stress.
For researchers and professionals in drug development and other fields, this guide underscores the importance of a "benign by design" approach. By understanding the structure-activity relationships that govern ecotoxicity, it is possible to select or synthesize ionic liquids with shorter alkyl chains or other structural modifications that minimize their environmental impact. The standardized protocols outlined here provide a robust framework for generating the necessary data to perform comprehensive environmental risk assessments. As the use of ionic liquids continues to expand, a commitment to scientific integrity and environmental stewardship will be paramount in ensuring that these "green" solvents truly live up to their name.
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The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (Danio rerio) - PubMed. Available from: [Link]
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OECD TG 203: Fish, Acute Toxicity test – BiotecnologieBT. Available from: [Link]
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Effects of the 1-alkyl-3-methylimidazolium bromide ionic liquids on the antioxidant defense system of Daphnia magna - PubMed. Available from: [Link]
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Test No. 203: Fish, Acute Toxicity Test | OECD. Available from: [Link]
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Toxicity of imidazolium and pyridinium based ionic liquids towards algae. Chlorella vulgaris, Oocystis submarina (green algae) and Cyclotella meneghiniana, Skeletonema marinoi (diatoms) | Semantic Scholar. Available from: [Link]
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Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | OECD. Available from: [Link]
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(PDF) Toxicity of imidazolium ionic liquids towards algae. Influence of salinity variations. Available from: [Link]
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Effects of the 1-alkyl-3-methylimidazolium bromide ionic liquids on the antioxidant defense system of Daphnia magna - ResearchGate. Available from: [Link]
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The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (Danio rerio) | Request PDF. Available from: [Link]
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Impact of the alkyl chain length on binding of imidazolium-based ionic liquids to bovine serum albumin - PubMed. Available from: [Link]
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- 7. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. oecd.org [oecd.org]
Safety Operating Guide
Proper Disposal of 1-Tetradecyl-3-Methylimidazolium Bromide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of laboratory chemicals is paramount, not only for immediate safety but also for long-term environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Tetradecyl-3-Methylimidazolium Bromide, an ionic liquid whose unique properties necessitate careful handling from acquisition to disposal. Our focus is to provide actionable, scientifically-grounded procedures that ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard: Why Proper Disposal is Critical
1-Tetradecyl-3-Methylimidazolium Bromide belongs to the class of imidazolium-based ionic liquids. While their low volatility is an advantage over traditional organic solvents, their solubility in water and potential for environmental persistence and toxicity are significant concerns.[1] The ecotoxicity of imidazolium-based ionic liquids is directly related to the length of the alkyl chain on the imidazolium ring; longer chains correlate with increased toxicity to aquatic organisms.[2] With a 14-carbon alkyl chain, 1-Tetradecyl-3-Methylimidazolium Bromide is expected to be highly toxic to aquatic life, making its containment and proper disposal a critical responsibility.[3]
Immediate hazards associated with this class of compounds include skin and eye irritation.[4] Therefore, appropriate personal protective equipment (PPE) is the first line of defense during handling and disposal.
Key Hazard Data Summary
| Property | Value | Source |
| GHS Classification (Anticipated) | Acute Toxicity (Oral), Skin Irritation, Serious Eye Irritation, Acute Aquatic Toxicity, Chronic Aquatic Toxicity | [5] |
| Primary Environmental Concern | High toxicity to aquatic life with long-lasting effects. | [2][3] |
| Primary Human Health Concern | Causes skin and serious eye irritation. | [4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of 1-Tetradecyl-3-Methylimidazolium Bromide from the point of generation to its final removal from the laboratory.
Personal Protective Equipment (PPE) and Handling
-
Always wear appropriate PPE , including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable) when handling the chemical.
-
Handle the substance in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential aerosols.[5]
Waste Collection and Segregation
-
Do Not Dispose Down the Drain: Due to its high aquatic toxicity, this chemical must never be poured down the drain.[5]
-
Designated Waste Container: Collect all waste containing 1-Tetradecyl-3-Methylimidazolium Bromide in a designated, chemically compatible container. High-density polyethylene (HDPE) or glass containers are appropriate.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-Tetradecyl-3-Methylimidazolium Bromide". List all constituents and their approximate percentages.[2]
-
Segregation: Do not mix this waste with other waste streams unless you have confirmed their compatibility. In particular, keep it separate from strong oxidizing agents.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial spill absorbents to contain the spill.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Storage of Waste
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be at or near the point of waste generation.[1][2]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[1]
-
Container Integrity: Ensure the waste container is always closed except when adding waste. Regularly inspect the container for any signs of degradation or leakage.[1]
Final Disposal
-
Licensed Waste Disposal Company: The final disposal of 1-Tetradecyl-3-Methylimidazolium Bromide must be carried out by a licensed hazardous waste disposal company.[4]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 1-Tetradecyl-3-Methylimidazolium Bromide.
Caption: Disposal workflow for 1-Tetradecyl-3-Methylimidazolium Bromide.
Conclusion
The responsible disposal of 1-Tetradecyl-3-Methylimidazolium Bromide is a critical aspect of laboratory safety and environmental protection. By understanding the hazards associated with this long-chain ionic liquid and adhering to the detailed, step-by-step procedures outlined in this guide, researchers and laboratory professionals can minimize risks and ensure compliance with regulatory standards. The principles of proper handling, segregation, containment, and disposal through licensed channels are the cornerstones of a safe and sustainable laboratory environment.
References
-
Laboratory Waste Management Guidelines. (2020). Environmental Health and Safety Office. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
PubChem Compound Summary for CID 77520435, 1-Tetradecyl-3-methylimidazolium bromide. National Center for Biotechnology Information. [Link]
-
Toxicity of imidazolium salt with anion bromide to a phytoplankton Selenastrum capricornutum: effect of alkyl-chain length. (2007). Chemosphere. [Link]
-
Toxicity of imidazolium ionic liquids to freshwater algae. (2005). Green Chemistry. [Link]
-
Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna. (2006). Environmental Toxicology and Chemistry. [Link]
-
Acute toxicity and effects of 1-alkyl-3-methylimidazolium bromide ionic liquids on green algae. (2010). Ecotoxicology and Environmental Safety. [Link]
Sources
- 1. Toxicity of imidazolium ionic liquids to freshwater algae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Toxicity of imidazolium salt with anion bromide to a phytoplankton Selenastrum capricornutum: effect of alkyl-chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute toxicity and effects of 1-alkyl-3-methylimidazolium bromide ionic liquids on green algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
Navigating the Unseen: A Guide to Safely Handling 1-Tetradecyl-3-Methylimidazolium Bromide
In the landscape of innovative chemistry, ionic liquids like 1-Tetradecyl-3-Methylimidazolium Bromide represent a frontier of possibility. Their unique properties as solvents and catalysts are pivotal in advancing drug development and various chemical syntheses. However, with great potential comes the imperative of responsible handling. This guide provides an essential framework for researchers, scientists, and drug development professionals to safely manage 1-Tetradecyl-3-Methylimidazolium Bromide, ensuring both personal safety and the integrity of your research.
The following protocols are designed to be a self-validating system of safety, grounded in established chemical hygiene principles. We will delve into not just what to do, but why each step is critical, empowering you with the knowledge to work confidently and securely.
Understanding the Risks: A Proactive Stance on Safety
1-Tetradecyl-3-Methylimidazolium Bromide, like many ionic liquids, is classified as a substance that can cause skin and serious eye irritation[1][2][3]. While not always acutely toxic, prolonged or unprotected exposure can lead to adverse health effects. The primary routes of exposure are dermal contact, eye contact, and inhalation of aerosols. Therefore, our safety protocols are centered on creating effective barriers and engineering controls to mitigate these risks.
The imidazolium-based ionic liquids, particularly those with longer alkyl chains, have been shown to have toxic effects on aquatic organisms, underscoring the importance of proper disposal to prevent environmental contamination[4][5].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 1-Tetradecyl-3-Methylimidazolium Bromide. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Low-Volume Handling (e.g., weighing, preparing solutions <100 mL) | - Nitrile gloves (minimum 4 mil thickness) - Safety glasses with side shields - Laboratory coat | Provides a basic barrier against incidental skin and eye contact. |
| High-Volume Handling (e.g., reactions >100 mL, transfers) | - Nitrile or neoprene gloves (minimum 8 mil thickness) - Chemical splash goggles - Face shield (worn over goggles) - Chemical-resistant laboratory coat or apron | Offers enhanced protection against splashes and larger spills. A face shield protects the entire face from direct contact. |
| Operations with Potential for Aerosol Generation (e.g., heating, sonicating, vortexing) | - All PPE from High-Volume Handling - Use of a certified chemical fume hood | A fume hood is essential to capture any generated aerosols, preventing inhalation exposure. |
The Rationale Behind Glove Selection
While standard nitrile gloves offer good initial protection for low-volume tasks, the prolonged handling or potential for significant contact necessitates a more robust barrier. Neoprene gloves provide superior resistance to a broader range of chemicals, including many ionic liquids. Always inspect gloves for any signs of degradation or perforation before use[6].
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: Proper sequence for donning and doffing PPE.
Operational Plan: From Receipt to Use
A systematic approach to handling 1-Tetradecyl-3-Methylimidazolium Bromide from the moment it enters the laboratory is key to minimizing exposure risks.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7].
-
Ensure the container is tightly closed when not in use[1][8].
Handling Procedures
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible[1][8].
-
Engineering Controls : Always handle 1-Tetradecyl-3-Methylimidazolium Bromide in a certified chemical fume hood, especially when heating or agitating the substance, to prevent the inhalation of any potential vapors or aerosols[1][9].
-
Weighing and Transferring :
-
Dispense the ionic liquid carefully to avoid splashing.
-
Use a disposable spatula or pipette for transfers.
-
If a spill occurs, immediately follow the spill cleanup procedures outlined below.
-
-
Heating : When heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of 1-Tetradecyl-3-Methylimidazolium Bromide and its contaminated waste is a critical step in the chemical lifecycle, mandated by local and national regulations[1].
Waste Segregation
-
Contaminated Solids : Used gloves, weighing papers, and disposable labware that have come into contact with the ionic liquid should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste : Unused or waste 1-Tetradecyl-3-Methylimidazolium Bromide and solutions containing it should be collected in a separate, clearly labeled, and sealed hazardous waste container.
-
Sharps : Contaminated needles or other sharps must be disposed of in a designated sharps container.
Caption: Chemical waste disposal pathway.
Disposal Procedure
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("1-Tetradecyl-3-Methylimidazolium Bromide"), and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").
-
Storage of Waste : Store waste containers in a designated satellite accumulation area, ensuring they are sealed and within secondary containment to prevent spills.
-
Arranging for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed waste disposal company[1]. Do not pour 1-Tetradecyl-3-Methylimidazolium Bromide down the drain[7][10].
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention[1][8].
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][8].
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1].
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[8][10].
-
Spill Cleanup :
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, evacuate the area and contact your institution's EHS office.
-
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory and protecting the environment. The responsible handling of innovative chemicals like 1-Tetradecyl-3-Methylimidazolium Bromide is a cornerstone of scientific excellence.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1-tetradecyl-3-methylimidazolium bromide | 471907-87-6 [sigmaaldrich.com]
- 4. Toxic effects of 1-decyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system and DNA in zebrafish (Danio rerio) livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute toxicity and effects of 1-alkyl-3-methylimidazolium bromide ionic liquids on green algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iolitec.de [iolitec.de]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. store.sangon.com [store.sangon.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
